molecular formula C21H23NO4 B15567744 Rubropunctamine

Rubropunctamine

Numéro de catalogue: B15567744
Poids moléculaire: 353.4 g/mol
Clé InChI: WTEXYKPGDKLLCW-PBGXBMQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione has been reported in Monascus purpureus with data available.

Propriétés

Formule moléculaire

C21H23NO4

Poids moléculaire

353.4 g/mol

Nom IUPAC

3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione

InChI

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17?

Clé InChI

WTEXYKPGDKLLCW-PBGXBMQHSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on Monascus Species Producing Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monascus species that produce the red azaphilone pigment, Rubropunctamine. It delves into the biosynthetic pathways, optimal production conditions, and detailed experimental protocols for the cultivation, extraction, and quantification of this commercially significant metabolite.

Introduction to this compound and Monascus Species

This compound is a red pigment belonging to the family of azaphilones, a class of fungal polyketides.[1][2] It is not a primary metabolite directly biosynthesized by the fungus but is a derivative of the orange pigment Rubropunctatin.[1][2] The formation of this compound occurs through a chemical reaction between Rubropunctatin and compounds containing a primary amino group, where the pyranyl oxygen of Rubropunctatin is replaced by a primary amine.[1][2][3]

The primary fungal producers of this compound's precursor are species of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[1] These filamentous fungi have a long history of use in Asia for food coloration and preservation.[1] The production of this compound is intricately linked to the fermentation conditions, which influence the synthesis of its orange precursor and the availability of amine sources.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway to form the azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate. The biosynthetic pathway for Monascus azaphilone pigments has been elucidated through targeted gene knockouts, heterologous gene expression, and in vitro enzymatic reactions.[1]

The key steps are as follows:

  • Polyketide Synthesis : A non-reducing polyketide synthase (PKS) catalyzes the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA.[1]

  • Azaphilone Core Formation : A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core.[1]

  • Formation of Rubropunctatin : The azaphilone core is further modified by a fatty acid synthase (FAS) to produce the orange pigment Rubropunctatin.[1][4]

  • Conversion to this compound : this compound is formed when Rubropunctatin reacts non-enzymatically with primary amines, such as amino acids, present in the fermentation medium.[5][6]

Several genes are involved in this pathway, including the transcriptional regulator gene mppR1 and the polyketide synthase gene MpPKS5.[4]

G cluster_0 Polyketide Pathway cluster_1 Azaphilone Core Formation cluster_2 Pigment Formation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Hexaketide Backbone Hexaketide Backbone PKS->Hexaketide Backbone Enzymatic Reactions Cyclization & Oxidation Hexaketide Backbone->Enzymatic Reactions Azaphilone Core Azaphilone Core Enzymatic Reactions->Azaphilone Core FAS Fatty Acid Synthase (FAS) Azaphilone Core->FAS Rubropunctatin Rubropunctatin (Orange Pigment) FAS->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound aminophilic reaction Primary Amines Primary Amines Primary Amines->this compound G A Inoculum Preparation (Spore Suspension) C Inoculation A->C B Fermentation Medium Preparation & Sterilization B->C D Incubation (Shaker, 28-32°C, 7-14 days) C->D E Harvesting (Centrifugation/Filtration) D->E G Biomass (Intracellular Pigments) E->G H Supernatant (Extracellular Pigments) E->H F Extraction (Ethanol) G->F G A Fermented Biomass B Solvent Extraction (e.g., 95% Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Pigment Extract D->E F HPLC Sample Preparation (Dissolve & Filter) E->F G HPLC Analysis (C18 Column, UV-Vis Detector) F->G H Quantification (Standard Curve) G->H G cluster_0 Genetic Regulation cluster_1 Metabolic Effect cluster_2 Outcome gltp1 gltp1 gene knockout cAMP_PKA GprD-cAMP/PKA Pathway gltp1->cAMP_PKA downregulates AminoAcid Amino Acid Metabolism cAMP_PKA->AminoAcid upregulates Pigment Pigment Biosynthesis AminoAcid->Pigment provides precursors This compound Increased this compound Pigment->this compound

References

An In-depth Technical Guide to the Rubropunctamine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of rubropunctamine (B1680260), a significant red azaphilone pigment produced by fungi of the genus Monascus. This document details the multi-step biosynthetic pathway, genetic regulatory mechanisms, quantitative production data, and detailed experimental protocols relevant to its study and optimization.

Introduction to this compound

This compound is a red, water-soluble azaphilone pigment produced by various Monascus species, most notably Monascus purpureus and Monascus ruber[1][2]. These fungi have a long history of use in Asia for producing fermented foods and food colorants[1][3]. This compound itself is not a direct product of a primary metabolic pathway but is a derivative of the orange pigment, rubropunctatin[1][4]. Its formation is of significant interest due to the biological activities associated with Monascus pigments, including antioxidant and antimicrobial properties[4]. The color of these pigments is classified by their absorbance maxima: red at 490–530 nm, orange at 460–480 nm, and yellow at 330–450 nm[5].

The Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the formation of a polyketide backbone and culminates in a non-enzymatic chemical conversion. The pathway has been elucidated through methods including targeted gene knockouts, heterologous gene expression, and in vitro enzymatic reactions[1][5][6].

The key stages are:

  • Polyketide Synthesis : A non-reducing polyketide synthase (PKS) initiates the pathway by catalyzing the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA precursors[1][6]. The gene MpPKS5 (also referred to as mrpigA) encodes the PKS essential for this step[3][7].

  • Azaphilone Core Formation : The polyketide chain undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core structure[1].

  • Formation of Rubropunctatin (B192291) : The azaphilone core is further modified by a fatty acid synthase (FAS) to produce the orange pigment rubropunctatin[1][3]. This step involves the esterification of the chromophore with a β-ketoacid derived from the FAS pathway[5].

  • Conversion to this compound : In the final step, rubropunctatin undergoes a non-enzymatic aminophilic reaction[8][9]. The pyran oxygen of the orange pigment is replaced by a primary amine (e.g., from ammonia (B1221849) or amino acids present in the fermentation medium), resulting in the formation of the red pigment this compound[1][4][10]. This conversion is inhibited in acidic environments and promoted in alkaline conditions[9].

G cluster_start Precursors cluster_pathway Biosynthesis Steps acetyl_coa Acetyl-CoA pks_synthesis Polyketide Synthesis acetyl_coa->pks_synthesis PKS (MrpigA) malonyl_coa Malonyl-CoA malonyl_coa->pks_synthesis PKS (MrpigA) core_formation Azaphilone Core Formation pks_synthesis->core_formation rubropunctatin_formation Rubropunctatin Formation (Orange Pigment) core_formation->rubropunctatin_formation FAS conversion Non-Enzymatic Amination rubropunctatin_formation->conversion This compound This compound (Red Pigment) conversion->this compound amines Primary Amines (e.g., Amino Acids, NH3) amines->conversion

Simplified biosynthesis pathway of this compound in Monascus.

Genetic Regulation and Enhancement

The genes responsible for Monascus pigment biosynthesis are organized in a conserved gene cluster[1][10]. Key regulatory genes include mppR1 and mppR2, which act as transcription factors[7]. The expression of these genes, and consequently pigment production, is influenced by environmental factors such as carbon and nitrogen sources, pH, and temperature[4].

Genetic engineering and media optimization have been shown to significantly enhance this compound yields. For instance, deleting the mrlig4 gene, a key component of the non-homologous end joining (NHEJ) DNA repair pathway, increased gene replacement frequency by approximately 18-fold in M. ruber M7, facilitating more efficient genetic manipulation[2]. Supplementing culture media with acetate (B1210297) species has also been shown to dramatically increase production[11].

Data Presentation: Production Optimization

Quantitative data from various studies on the optimization of this compound production is summarized below.

Table 1: Optimal Fermentation Conditions for Monascus Pigment Production

Parameter Monascus ruber Monascus purpureus Reference(s)
Carbon Source Glucose (10 g/L) Maltose [1]
Nitrogen Source Monosodium Glutamate (MSG) (10 g/L) Peptone (10 g/L) [1]
pH 6.5 5.5 [1]
Temperature 30°C 28°C [1]
Agitation 150 rpm 200 rpm [1]
Incubation Time 10-14 days 7-10 days [1]

Source: Data compiled from BenchChem Technical Guide.[1]

Table 2: Reported Enhancement of this compound Production

Method Strain Target Fold Increase Reference(s)
Media Supplementation (0.5% Ammonium Acetate) M. ruber M7 Extracellular this compound ~1865-fold [2][11]
Media Supplementation (0.1% Sodium Acetate) M. ruber M7 Intracellular this compound 22.48-fold [2][11]
Gene Knockout (ΔmrPDE) M. purpureus HJ11 Total Azaphilone Pigments 2.3-fold [2]

Source: Data compiled from various genetic engineering and media supplementation studies.[2][11]

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of this compound.

Submerged Fermentation (SmF)

Submerged fermentation allows for controlled production of Monascus pigments in a liquid medium[1].

G start Start inoculum Inoculum Preparation (Spore Suspension) start->inoculum end End inoculate Inoculation inoculum->inoculate media Medium Preparation (See Table 1) sterilize Sterilization (Autoclave 121°C, 15-20 min) media->sterilize sterilize->inoculate incubate Incubation (Shaker, Optimal Conditions) inoculate->incubate harvest Harvesting (Centrifugation/Filtration) incubate->harvest extract Pigment Extraction harvest->extract extract->end

Workflow for submerged fermentation of Monascus pigments.

Methodology:

  • Inoculum Preparation : Prepare a spore suspension (approx. 10⁶ - 10⁷ spores/mL) from a mature Monascus culture on an agar (B569324) plate using sterile water, often with a wetting agent like 0.1% Tween 80[4].

  • Medium Preparation : Prepare the liquid fermentation medium according to the optimal conditions specified in Table 1[1]. A common basal medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., MSG), and basal salts (e.g., KH₂PO₄, MgSO₄·7H₂O)[4].

  • Sterilization : Autoclave the prepared medium at 121°C for 15-20 minutes to ensure sterility[1].

  • Inoculation : Aseptically inoculate the sterile medium with the prepared Monascus spore suspension[1].

  • Incubation : Incubate the culture in a shaker incubator under the optimal conditions for temperature, agitation, and duration (see Table 1). Monitor and adjust the pH as needed[1].

  • Harvesting : Separate the fungal biomass from the culture broth via centrifugation or filtration[1]. The intracellular pigments are in the biomass, and extracellular pigments are in the supernatant.

Pigment Extraction and Semi-Synthesis

Extraction is typically performed using an organic solvent. To obtain this compound, one can either extract it from a fermentation that produces it directly or perform a semi-synthesis from its orange precursor, rubropunctatin.

G cluster_semisynth Optional: Semi-Synthesis from Rubropunctatin start Fermented Biomass extract Solvent Extraction (e.g., 95% Ethanol) start->extract end Purified This compound filter Filtration & Concentration (Rotary Evaporator) extract->filter chromatography Purification (Prep-HPLC) filter->chromatography Direct purification of crude extract dissolve Dissolve Rubropunctatin in Buffered Methanol (B129727) (pH 7.0) filter->dissolve If starting with purified precursor chromatography->end add_amine Add Amine Source (e.g., Aqueous Ammonia) dissolve->add_amine incubate Incubate (30°C, 2h) add_amine->incubate incubate->chromatography

Workflow for pigment extraction and semi-synthesis.

Methodology:

  • Solvent Extraction : Extract pigments from the harvested and dried fungal biomass using a suitable solvent such as 70-95% ethanol[4]. Agitate the mixture for several hours for efficient extraction. To prevent the conversion of orange precursors to red pigments, the solvent can be acidified to pH 2-4[4][12].

  • Filtration and Concentration : Filter the extract to remove solid mycelial debris. Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator[1].

  • Semi-Synthesis (Optional) : To synthesize this compound from purified rubropunctatin, dissolve the orange pigment in a buffered (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) aqueous methanol solution. Add a primary amine source, such as 1 M aqueous ammonia. Incubate the mixture at 30°C with shaking for approximately 2 hours until the color changes from orange to red[13][14].

  • Purification : Purify the crude extract or semi-synthesis reaction mixture using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (Prep-HPLC), to obtain pure this compound[4].

HPLC Analysis

HPLC is the standard method for the quantification and analysis of this compound.

Methodology:

  • Sample Preparation : Dilute the pigment extract in a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection[1][2].

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column[2].

    • Mobile Phase : A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B) is commonly used[2].

    • Gradient Example : A linear gradient could start at 55% A, move to 100% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate[2].

    • Detection : Monitor the absorbance at the maximum wavelength for this compound, which is approximately 510 nm[1].

  • Quantification : Create a standard curve using a purified this compound standard of known concentrations to accurately quantify the amount in the samples[1].

Conclusion

The biosynthesis of this compound is a well-studied pathway that combines enzymatic synthesis of an orange azaphilone precursor, rubropunctatin, with a subsequent non-enzymatic amination step. A deep understanding of the underlying genetics, regulatory networks, and optimal fermentation conditions is critical for maximizing the yield of this valuable pigment. The methodologies provided herein offer a robust framework for researchers in natural product chemistry, microbiology, and drug development to produce, isolate, and analyze this compound for further investigation and application. Future work involving metabolic engineering and pathway reconstruction in heterologous hosts holds promise for the industrial-scale production of this compound and its derivatives.

References

Rubropunctamine: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a prominent member of the azaphilone family of fungal pigments, characterized by a nitrogen-containing heterocyclic core.[1] It is a red pigment produced by fungi of the Monascus genus, particularly Monascus purpureus and Monascus ruber, which have been utilized for centuries in Asia for food coloration and preservation, most notably in the production of red yeast rice.[1][2][3]

Unlike many other fungal metabolites, this compound is not directly biosynthesized. Instead, it is formed through a chemical transformation of orange azaphilone precursors, such as rubropunctatin (B192291) and monascorubrin.[2][4][5] This reaction involves the aminophilic substitution of the pyran oxygen in the precursor molecule with a primary amine, leading to a distinct color shift from orange to purplish-red.[2][6][7] The diverse biological activities of this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties, have positioned it as a compound of significant interest for applications in the pharmaceutical and food industries.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols for its production and analysis.

Chemical Structure and Properties

This compound is an azaphilone derivative featuring a highly oxygenated pyranoquinone bicyclic core. Its definitive structure incorporates a nitrogen atom, which distinguishes it from its orange precursors. The chemical formula for this compound is C₂₁H₂₃NO₄.[2][8]

Data Presentation: Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below. Limited data is available for some physical properties, representing an area for further investigation.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₃NO₄[2][8]
Molecular Weight 353.41 g/mol [2]
CAS Number 514-66-9[9]
UV-Vis λmax (in Methanol) 251-252 nm, 302-307 nm, 412-423 nm, 525-530 nm[10]

Note: Spectroscopic data for derivatives like N-glucosylthis compound show absorption maxima at approximately 422 nm and 500 nm.[2][10]

Biosynthesis and Semi-Synthesis

This compound's formation is a fascinating process that combines enzymatic biosynthesis with a subsequent chemical reaction.

Putative Biosynthetic Pathway

The biosynthesis begins with the production of its orange precursors, rubropunctatin and monascorubrin. This process is orchestrated by a complex of enzymes including a polyketide synthase (PKS) and a fatty acid synthase (FAS).[2][11] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for the polyketide backbone.[2] The resulting orange pigment can then react with an available primary amine source (like ammonia (B1221849) or amino acids from the fermentation medium) to yield this compound.[5][11]

Biosynthetic Pathway of this compound cluster_0 Enzymatic Synthesis cluster_1 Chemical Transformation Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS_FAS Polyketide Synthase (PKS) & Fatty Acid Synthase (FAS) Acetyl_CoA->PKS_FAS Building Blocks Orange_Precursor Orange Precursor (Rubropunctatin) PKS_FAS->Orange_Precursor Biosynthesis This compound This compound Orange_Precursor->this compound Amine_Source Primary Amine Source (e.g., NH₃, Amino Acids) Amine_Source->this compound Aminophilic Reaction

A putative pathway for this compound formation.
Semi-Synthesis Workflow

The natural transformation of rubropunctatin can be replicated in a laboratory setting to produce this compound and its derivatives. This semi-synthetic approach is a practical method for generating these compounds for research purposes.[6] The process involves the reaction of the purified orange pigment with a source of ammonia or a primary amine in a buffered solution.[6][12]

Semi-Synthesis of this compound Start Start: Purified Rubropunctatin Reaction Reaction Mixture: - 50% Methanol (aq) - 0.1M Phosphate Buffer (pH 7.0) - Add Primary Amine (e.g., NH₃) Start->Reaction Dissolve Incubation Incubate: - 30°C - 2 hours with shaking Reaction->Incubation Incubate Purification Purification: - C18 SPE Cartridge - Elute with 90% Methanol Incubation->Purification Color change: Orange -> Red End End Product: Pure this compound Purification->End Isolate

Workflow for the semi-synthesis of this compound.

Biological Activities

This compound and related Monascus pigments exhibit a wide spectrum of biological activities. These properties are the primary driver of research into their therapeutic potential.

Data Presentation: Bioactivity Profile

The following table summarizes the key quantitative findings on the biological efficacy of this compound and its precursors.

ActivityAssay/ModelCompoundConcentration/DoseResultReference(s)
Antioxidant FRAP AssayThis compound10 mg68% activity vs. Ascorbic Acid[1][4][13]
Antioxidant DPPH Radical ScavengingThis compound10 mg27% activity vs. Ascorbic Acid[1][4][13]
Antioxidant NO Generation ScavengingThis compoundNot specifiedModerate activity (Inhibitory Ratio = 1.5)[14]
Anti-inflammatory TPA-induced inflammation in miceThis compound0.32 mg/earID₅₀ value[14]
Anticancer EBV-EA Activation InhibitionThis compound0.32-32 nMIC₅₀ = 433 mol ratio/32 pmol TPA[14]
Antimicrobial MIC against Enterococcus faecalisL-cysteine derivativeNot specified4 µg/mL[4][15]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of this compound.

Production, Extraction, and Purification Workflow

The production of this compound begins with the cultivation of a suitable Monascus strain, followed by extraction of the pigments and chromatographic purification.

Production and Purification Workflow cluster_ferm 1. Fermentation cluster_extr 2. Extraction cluster_purif 3. Purification Inoculation Inoculate Monascus sp. into fermentation medium Incubation Incubate for 7-14 days (28-32°C, 150-200 rpm) Inoculation->Incubation Harvest Harvest biomass (centrifugation/filtration) Incubation->Harvest Extraction Extract pigments from biomass using 70-95% Ethanol (B145695) Harvest->Extraction Process Biomass Filtration Filter to remove mycelial debris Extraction->Filtration Concentration Concentrate extract via rotary evaporation Filtration->Concentration Column_Prep Pack silica (B1680970) gel column Concentration->Column_Prep Purify Crude Extract Loading Load concentrated extract Column_Prep->Loading Elution Elute with solvent gradient (e.g., Chloroform (B151607)/Methanol) Loading->Elution Collection Collect fractions and monitor by TLC Elution->Collection Final Pool and concentrate pure this compound fractions Collection->Final

Workflow for this compound production and purification.

Protocol 5.1.1: Submerged Fermentation of Monascus Species [2][16]

  • Inoculum Preparation: A pure culture of Monascus purpureus or Monascus ruber is maintained on Potato Dextrose Agar (PDA) slants. For inoculum, the fungus is grown on PDA plates for 7-10 days at 30°C. A spore suspension is prepared using sterile water.

  • Fermentation Medium: A typical basal medium consists of Glucose (30 g/L), Monosodium Glutamate (MSG, 1.5 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (0.5 g/L), KH₂PO₄ (0.5 g/L), and FeSO₄·7H₂O (0.014 g/L).[16] The initial pH is adjusted to 5.5-6.5.

  • Cultivation: The fermentation medium is inoculated with the spore suspension and incubated in a shaker incubator at 28-32°C with agitation at 150-200 rpm for 7-14 days, or until the mycelia exhibit a deep red color.

  • Harvesting: The fungal biomass (mycelia) is separated from the fermentation broth by filtration or centrifugation.

Protocol 5.1.2: Pigment Extraction and Purification [2][16]

  • Extraction: The harvested mycelia are dried and ground to a fine powder. The pigments are extracted from the powder using 70-95% ethanol by maceration or Soxhlet extraction for several hours.

  • Concentration: The ethanolic extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude pigment extract.

  • Column Chromatography: a. A glass chromatography column is packed with a slurry of silica gel (70-230 mesh) in chloroform. b. The crude pigment extract is dissolved in a minimal amount of chloroform and loaded onto the column. c. The column is eluted with a solvent system, such as a gradient of chloroform and methanol, to separate the different pigments. d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound. e. The pure fractions are pooled and the solvent is evaporated to yield purified this compound.

Spectroscopic Analysis

Protocol 5.2.1: UV-Vis Spectroscopy [10]

  • Sample Preparation: Accurately weigh a small amount of purified this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer, using the solvent as a blank reference.

  • Measurement: Record the absorbance spectrum of the solution over a wavelength range of 200-800 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Biological Activity Assays

Protocol 5.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

  • Reagent Preparation: Prepare a solution of DPPH in methanol.

  • Reaction: Mix a sample of the test compound (this compound) with the DPPH solution. A positive control (e.g., Ascorbic Acid) and a blank are run in parallel.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated relative to the control.

Protocol 5.3.2: Ferric Reducing Antioxidant Power (FRAP) Assay [1]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Mix a sample of the test compound with the freshly prepared FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Measurement: Measure the absorbance of the reaction mixture spectrophotometrically at 593 nm. The increase in absorbance corresponds to the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺ form.

  • Analysis: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Ascorbic Acid).

Conclusion

This compound stands out as a natural azaphilone pigment with significant potential beyond its traditional use as a food colorant. Its formation via the reaction of biosynthetically produced orange precursors with amines provides a versatile scaffold for chemical derivatization. The documented antioxidant, anti-inflammatory, and antimicrobial activities warrant further investigation for pharmaceutical applications. The protocols detailed in this guide offer a practical framework for researchers to produce, purify, and evaluate this compound and its analogs, paving the way for new discoveries and applications in medicinal chemistry and drug development.

References

The Antioxidant Properties of Rubropunctamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus purpureus.[1] These pigments are traditionally used in the production of red yeast rice and have attracted significant scientific interest for their broad spectrum of biological activities.[1] this compound is not a direct product of biosynthesis; instead, it is formed through a chemical reaction between orange Monascus pigments, such as rubropunctatin (B192291), and compounds containing a free amino group.[1][2] This transformation results in a distinct color shift from orange to purplish-red.[2] Among its various pharmacological potentials, the antioxidant activity of this compound is notable, suggesting its potential role in mitigating pathologies related to oxidative stress.[1][2]

This technical guide provides a comprehensive overview of the antioxidant properties of this compound, presenting quantitative data, detailed experimental methodologies for its assessment, and visualizations of relevant mechanisms and workflows to support further research and drug development.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several in vitro assays. The data, while limited, provides a foundational understanding of its potential. For comparative context, data for its direct precursor, rubropunctatin, and a theoretical ranking among other major Monascus pigments are also included.[1][3][4]

CompoundAssayConcentrationResultReference StandardSource
This compound Ferric Reducing Antioxidant Power (FRAP)10 mg68% activityAscorbic Acid (100%)[1][3]
This compound DPPH Radical Scavenging10 mg27% activityAscorbic Acid (100%)[1][3]
Rubropunctatin DPPH Radical Scavenging8 µg/mL16% scavengingNot Specified[1]
Rubropunctatin Superoxide Generation Inhibition8 µg/mL20% inhibitionNot Specified[1]

A theoretical study predicted the antioxidant capacities of the six main Monascus pigments, ranking them in the following descending order: ankaflavin (B600211) > monascin (B191897) > rubropunctatin > monascorubrin (B81130) > monascorubramine > this compound.[3][4] This suggests that while this compound possesses antioxidant properties, it may be less potent than other pigments from the same source. However, it is crucial to note that experimental results can yield contradictory findings based on assay conditions.[3][4]

Antioxidant Mechanisms and Pathways

The primary antioxidant mechanism of compounds like this compound involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thus terminating damaging chain reactions.

cluster_0 Antioxidant Action ROS Free Radical (e.g., RO•) Stable Stable Molecule (e.g., ROH) ROS->Stable is neutralized by RP This compound (Antioxidant) RP->ROS donates H• / e- RP_Radical This compound Radical (Stable) RP->RP_Radical becomes

General mechanism of free radical scavenging.

Experimental Protocols

Standardized assays are critical for quantifying and comparing the antioxidant activity of compounds. The following protocols are widely used for evaluating this compound and other Monascus pigments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow.[1][5]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 1 mM) in analytical grade methanol (B129727) or ethanol (B145695) and store it in the dark at 4°C.[5]

    • Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).[5]

    • Perform serial dilutions to obtain a range of test concentrations.[5]

    • Prepare solutions of a positive control, such as Ascorbic Acid or Trolox, in the same manner.[5]

  • Assay Procedure:

    • Add a defined volume of the test sample or standard (e.g., 100 µL) to a 96-well microplate.[5]

    • Add the DPPH working solution (e.g., 100 µL) to each well.[5]

    • Prepare a control well containing the solvent and the DPPH working solution.[6]

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1][6]

  • Measurement and Calculation:

    • Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.[1][5]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 [1][5]

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.[5][6]

cluster_workflow DPPH Assay Workflow prep Prepare DPPH & Sample Solutions mix Mix Sample/Control with DPPH Solution prep->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay evaluates the antioxidant potential of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form.[1]

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[1]

    • Warm the reagent to 37°C before use.[5]

  • Sample and Standard Preparation:

    • Prepare a stock solution and subsequent dilutions of this compound.[5]

    • Prepare a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄·7H₂O), at various concentrations (e.g., 100 to 2000 µM).[5]

  • Assay Procedure:

    • Add a small volume of the sample or standard dilutions (e.g., 30 µL) to a 96-well plate.[5]

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL).[5]

    • Mix thoroughly and incubate at 37°C for a specified time (e.g., 30 minutes).[5]

  • Measurement and Calculation:

    • Measure the absorbance of the reaction mixture at 593 nm.[1][5]

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.[5]

    • Determine the Fe²⁺ equivalent concentration in the test samples from the standard curve. The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram or millimole of the sample.[5]

cluster_workflow FRAP Assay Workflow prep Prepare Fresh FRAP Reagent & FeSO4 Standard Curve mix Mix Sample/Standard with FRAP Reagent prep->mix incubate Incubate 30 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe²+ Equivalents) measure->calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Chemical Relationship: Semi-Synthesis from Precursor

Understanding the origin of this compound is key to its study. It is semi-synthesized from its orange precursor, rubropunctatin, through an aminophilic substitution where the pyran oxygen is replaced by a nitrogen-containing nucleophile (e.g., ammonia (B1221849) or an amino acid).[2][7]

cluster_synthesis Semi-Synthesis of this compound precursor Rubropunctatin (Orange Pigment) product This compound (Red Pigment) precursor->product Aminophilic Substitution amine Amine Donor (e.g., NH3, Amino Acid) amine->product

Semi-synthesis of this compound from its precursor.

Conclusion and Future Directions

This compound, a red pigment derived from Monascus species, demonstrates clear antioxidant properties through its ability to scavenge free radicals and reduce ferric ions.[1][3] While current in vitro data suggests it may be less potent than its precursors or other related pigments, its unique chemical structure warrants further investigation.[3][4] The semi-synthetic origin of this compound also offers significant opportunities for derivatization to potentially enhance its stability, bioavailability, and antioxidant efficacy.[7]

Future research should focus on:

  • Comprehensive Profiling: Evaluating purified this compound using a broader array of antioxidant assays, including ABTS and cell-based models, to establish a more complete activity profile.

  • Mechanism of Action: Elucidating the specific structural features responsible for its antioxidant activity and investigating its effects on intracellular antioxidant signaling pathways.

  • In Vivo Studies: Assessing the bioavailability and efficacy of this compound in animal models of oxidative stress to validate its therapeutic potential.

  • Derivative Synthesis: Exploring the synthesis of novel this compound derivatives, particularly through the incorporation of different amino acids, to optimize its antioxidant and other biological activities.[8]

References

A Technical Guide to the Relationship Between Rubropunctamine and Monascorubramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical and biological relationship between rubropunctamine (B1680260) and monascorubramine, two prominent red pigments produced by fungi of the Monascus genus. These azaphilone pigments are of significant interest due to their use as natural food colorants and their diverse biological activities. This guide details their interconnected biosynthesis, chemical properties, methods of production, and comparative biological functions.

Core Relationship and Chemical Structure

This compound and monascorubramine are closely related structural analogs. They are not primary metabolites biosynthesized directly by the fungus. Instead, they are red derivatives formed via a chemical transformation of their respective orange-colored precursors, rubropunctatin (B192291) and monascorubrin (B81130).[1] This conversion is a hallmark of Monascus pigment chemistry and is responsible for the characteristic red hue of many fermented products.

The fundamental difference between this compound and monascorubramine lies in the length of the β-ketoacid side chain esterified to the azaphilone core. This compound contains a five-carbon side chain derived from β-ketooctanoic acid, while monascorubramine possesses a seven-carbon side chain from β-ketodecanoic acid.[2] This structural similarity results in analogous chemical properties and biological activities.

The transformation from the orange precursors (rubropunctatin and monascorubrin) to the red pigments (this compound and monascorubramine) occurs through an aminophilic reaction.[1][3] In this reaction, the pyran oxygen of the orange pigment is replaced by a primary amine.[1] This reaction can occur with ammonia (B1221849) or other amine-containing compounds like amino acids, leading to a diverse family of red pigment derivatives.[4][5][6] The incorporation of the amino group causes a significant color shift from orange to purplish-red.[3]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMonascorubraminePrecursor (Orange)
Molecular Formula C₂₁H₂₃NO₄C₂₃H₂₇NO₄Rubropunctatin (C₂₁H₂₂O₅)
Molecular Weight 369.41 g/mol 397.47 g/mol Monascorubrin (C₂₃H₂₆O₅)
Color Class RedRedOrange
Absorption Maxima 490–530 nm490–530 nm460–480 nm

Biosynthesis and Chemical Formation Pathway

The formation of this compound and monascorubramine is a two-stage process involving enzymatic biosynthesis of precursors followed by a chemical conversion.

  • Biosynthesis of Orange Precursors: The orange pigments, rubropunctatin and monascorubrin, are synthesized through the concerted action of polyketide synthase (PKS) and fatty acid synthase (FAS) pathways.[1][4] The PKS pathway constructs the azaphilone chromophore from acetyl-CoA and malonyl-CoA, while the FAS pathway synthesizes the β-ketoacid side chains (β-ketooctanoic or β-ketodecanoic acid).[4][7] These two components are then esterified to form the final orange pigments.[4]

  • Aminophilic Conversion to Red Pigments: The biosynthesized orange pigments react with available primary amines in the fermentation medium.[6] This non-enzymatic, aminophilic reaction replaces the oxygen atom in the pyran ring with a nitrogen atom, yielding the stable red pigments this compound and monascorubramine.[1][7]

G cluster_biosynthesis Fungal Biosynthesis cluster_esterification Esterification cluster_conversion Chemical Conversion PKS Polyketide Synthase (PKS) Pathway Chromophore Azaphilone Chromophore PKS->Chromophore FAS Fatty Acid Synthase (FAS) Pathway Ketoacid_C5 β-ketooctanoic acid FAS->Ketoacid_C5 Ketoacid_C7 β-ketodecanoic acid FAS->Ketoacid_C7 Rubropunctatin Rubropunctatin (Orange) Chromophore->Rubropunctatin Monascorubrin Monascorubrin (Orange) Chromophore->Monascorubrin Ketoacid_C5->Rubropunctatin Ketoacid_C7->Monascorubrin This compound This compound (Red) Rubropunctatin->this compound Monascorubramine Monascorubramine (Red) Monascorubrin->Monascorubramine Amine Primary Amine (e.g., NH₃, Amino Acids) Amine->this compound Amine->Monascorubramine

Fig. 1: Biosynthetic and chemical pathways leading to the formation of this compound and monascorubramine.

Experimental Protocols

The production and isolation of this compound and monascorubramine involve a multi-step process, beginning with fungal fermentation to generate the orange precursors, followed by extraction and chemical conversion.

  • Method: Submerged Fermentation of Monascus sp.

  • Inoculum Preparation: A pure culture of a high-yield Monascus strain (e.g., M. ruber, M. purpureus) is maintained on Potato Dextrose Agar (PDA) slants. A loopful of spores is transferred to a seed culture medium and incubated for 2-3 days.

  • Fermentation: The seed culture is inoculated into a larger production medium. To maximize the yield of orange pigments, the pH of the medium is often maintained at an acidic level (pH 2-4), which inhibits the spontaneous conversion to red pigments.[8][9] Fermentation is typically carried out for 4-6 days at 30°C with agitation.[10]

  • Harvesting: The fungal mycelia, which contain the cell-bound pigments, are separated from the fermentation broth by filtration or centrifugation.[1][10]

  • Drying and Grinding: The harvested mycelia are washed with distilled water and dried (e.g., freeze-dried or oven-dried at low temperature). The dried biomass is then ground into a fine powder.[1]

  • Solvent Extraction: The powdered mycelia are extracted with an organic solvent, typically 70-95% ethanol (B145695) or methanol.[1][10] To prevent premature amination, the solvent is often acidified.[1][8]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude pigment mixture.[10]

  • Purification: The crude extract containing rubropunctatin and monascorubrin is purified using column chromatography, typically with a silica (B1680970) gel stationary phase.[10][11]

  • Reaction Setup: The purified orange pigment fraction is dissolved in a suitable solvent (e.g., ethanol).

  • Amine Addition: An amino group donor, such as ammonium (B1175870) hydroxide (B78521) or a specific amino acid, is added to the solution.[1][6]

  • Reaction Conditions: The mixture is stirred, often at room temperature or with gentle heating, until the color completely transitions from orange to a stable purplish-red. The reaction progress can be monitored spectrophotometrically.[1]

  • Final Purification: The resulting red pigments, this compound and monascorubramine, can be further purified from the reaction mixture using chromatographic techniques like preparative HPLC to obtain high-purity compounds.[1]

G cluster_fermentation Step 1: Fermentation cluster_extraction Step 2: Extraction cluster_conversion Step 3: Conversion & Final Purification A Inoculation of Monascus sp. B Submerged Fermentation (Acidic pH) A->B C Harvest Mycelia (Filtration) B->C D Dry & Grind Mycelia C->D Mycelia Biomass E Acidified Ethanol Extraction D->E F Concentrate Extract E->F G Purify Orange Pigments (Column Chromatography) F->G H Dissolve Orange Pigments G->H Purified Rubropunctatin & Monascorubrin I Add Amine Source (e.g., NH₄OH) H->I J Monitor Color Change (Orange -> Red) I->J K Purify Red Pigments (prep-HPLC) J->K L L K->L Pure this compound & Monascorubramine

References

Spectroscopic Characterization of Rubropunctamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a prominent red azaphilone pigment produced by various species of the Monascus fungus.[1][2] For centuries, Monascus species have been utilized in Asia for the production of fermented foods, owing to their ability to synthesize a variety of secondary metabolites, including a vibrant palette of pigments.[2] These pigments are broadly categorized into three color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin (B192291), monascorubrin), and red (e.g., this compound, monascorubramine).[2]

This compound itself is not biosynthesized directly but is formed through a chemical transformation of its orange precursor, rubropunctatin.[2] This reaction involves an aminophilic substitution where the pyran oxygen of rubropunctatin is replaced by a primary amine, resulting in a distinct color shift from orange to purplish-red.[2] This unique chemistry and the compound's notable biological activities, including antioxidant and antimicrobial properties, have positioned this compound as a molecule of significant scientific and commercial interest.[1][3] This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed methodologies and data interpretation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some data for this compound is available, detailed NMR spectroscopic data is more readily found for its close derivative, N-glucosylthis compound.

PropertyDataReference
Molecular Formula C₂₁H₂₃NO₄[2]
Molecular Weight 353.41 g/mol [2]
UV-Vis λmax (in MeOH) 251-252, 302-307, 412-423, 525-530 nm

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the chromophore of this compound. The spectrum typically exhibits multiple absorption bands corresponding to the complex conjugated system of the azaphilone core.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)SolventReference
This compound251-252, 302-307, 412-423, 525-530Methanol (B129727)
N-glucosylthis compound500, 422Methanol[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not widely available in the public domain. However, extensive analysis has been performed on the closely related derivative, N-glucosylthis compound. The data presented below is for N-glucosylthis compound and provides significant insight into the chemical shifts of the core this compound structure.

Table 2: ¹H NMR Spectroscopic Data for N-glucosylthis compound (400 MHz, CD₃OD)

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)Reference
18.30s[4]
37.10s[4]
46.57s[4]

Table 3: ¹³C NMR Spectroscopic Data for N-glucosylthis compound (400 MHz, CD₃OD)

PositionChemical Shift (δ ppm)Reference
1141.5
3117.8
4108.2
4a138.5
5183.2
6105.1
734.2
8189.9
8a159.8
9131.5
10130.1
1120.8
1'92.1
2'74.5
3'78.9
4'71.8
5'78.1
6'63.0
7'175.1
8'22.9
9'32.8
10'28.1
11'32.8
12'23.6
13'14.4
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModeObserved m/zReference
This compoundC₂₁H₂₃NO₄353.41ESI+354.16 [M+H]⁺[2]

Biosynthesis and Experimental Workflows

Biosynthesis of this compound

This compound is not directly synthesized by the fungus but is a product of a chemical reaction involving its precursor, rubropunctatin. This transformation is a key step in the diversification of Monascus pigments.

Biosynthesis_of_this compound PKS Polyketide Synthase (PKS) + Fatty Acid Synthase (FAS) Rubropunctatin Rubropunctatin (Orange Pigment) PKS->Rubropunctatin Biosynthesis BuildingBlocks Acetyl-CoA + Malonyl-CoA BuildingBlocks->PKS Building Blocks This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction Amine Primary Amine (e.g., from amino acids) Amine->this compound

Biosynthesis of this compound from its precursor.
Experimental Workflow for Extraction and Purification

The isolation of this compound from Monascus cultures involves several key steps, from fermentation to chromatographic purification.

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Monascus sp. Fermentation Submerged Fermentation (7-14 days, 28-32°C) Inoculation->Fermentation Harvesting Harvesting of Mycelia (Centrifugation/Filtration) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethanol) Harvesting->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography FinalProduct Purified this compound Chromatography->FinalProduct

General workflow for this compound extraction and purification.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antimicrobial properties being of particular interest. The primary proposed mechanism of antimicrobial action is the disruption of the microbial cell membrane.

Proposed Antimicrobial Mechanism of Action

The interaction of this compound with the microbial cell membrane leads to a loss of integrity, increased permeability, and ultimately, cell death.

Antimicrobial_Mechanism This compound This compound CellMembrane Microbial Cell Membrane This compound->CellMembrane Interaction Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Energy Interference with Energy Production Disruption->Energy Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath Energy->CellDeath

Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Semi-synthesis of this compound from Rubropunctatin

This protocol describes the laboratory conversion of rubropunctatin to this compound.

  • Dissolution of Precursor: Dissolve purified rubropunctatin in a buffered aqueous methanol solution (e.g., 50% v/v methanol in 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Addition of Amine Source: Add a source of ammonia (B1221849), such as a 1 M aqueous ammonia solution, to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for approximately 2 hours. The color of the solution will change from orange to red, indicating the formation of this compound.

  • Monitoring: Monitor the reaction progress by observing the color change and by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, desalt and concentrate the reaction mixture using a C18 solid-phase extraction (SPE) column. Elute the this compound with a suitable solvent (e.g., methanol) and dry to yield a red solid.

UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of purified this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition: Record the absorption spectrum of each solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Use a standard pulse sequence (e.g., zg30) with a spectral width of ~16 ppm, an acquisition time of ~2-3 s, and a relaxation delay of 1-5 s.[4]

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of ~240 ppm, an acquisition time of ~1 s, and a relaxation delay of 2 s.[4]

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.[4]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[4]

    • Mass Spectrometry (MS): Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS): Perform fragmentation analysis by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

Conclusion

This compound remains a compound of significant interest due to its unique chemical nature and promising biological activities. This guide provides a comprehensive summary of its spectroscopic characterization, drawing from the available scientific literature. While detailed NMR and mass spectral fragmentation data for this compound itself are limited, the information available for its derivatives provides a strong foundation for further research. The provided experimental protocols offer a practical starting point for researchers aiming to isolate, characterize, and evaluate this fascinating natural product. Future studies focusing on the elucidation of detailed biological signaling pathways and the acquisition of a complete set of spectroscopic data for purified this compound will be crucial for unlocking its full potential in various applications, from natural colorants to novel therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources of Rubropunctamine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine (B1680260), a red azaphilone pigment, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and its direct precursors, rubropunctatin (B192291) and monascorubrin (B81130). It details the biosynthetic pathways, fermentation and extraction protocols, and purification methodologies. Quantitative data on pigment yields are summarized, and key experimental procedures are presented to facilitate further research and development. This guide is intended to be a valuable resource for professionals in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a nitrogen-containing azaphilone pigment produced by fungi of the genus Monascus.[1] It is not directly biosynthesized by the fungus but is instead formed through a chemical transformation of its orange-colored precursors, rubropunctatin and monascorubrin.[1][2][3] This transformation is an aminophilic reaction where the pyran oxygen of the precursor molecule is replaced by a primary amine.[1][4][5] The primary natural sources of these precursors are various species of Monascus, most notably Monascus purpureus and Monascus ruber.[2] These fungi have a long history of use in Asia for producing fermented foods, such as red yeast rice.[6] The biological activities of Monascus pigments, including their antioxidant and antimicrobial properties, have made them a subject of intense research.[7]

This guide provides a detailed exploration of the natural origins of this compound, focusing on the production of its precursors through fungal fermentation. We present quantitative data on yields, detailed experimental protocols for production and isolation, and diagrams of the biosynthetic and experimental workflows.

Natural Sources and Biosynthesis of Precursors

The primary natural sources of this compound precursors are filamentous fungi belonging to the genus Monascus.

Producing Organisms
  • Monascus purpureus : Widely used in the production of red yeast rice and a primary producer of azaphilone pigments.[2][6]

  • Monascus ruber : Another significant species known for its production of orange and red pigments.[2]

  • Monascus pilosus : Also contributes to the production of these pigments.[6]

Biosynthesis of Rubropunctatin and Monascorubrin

The biosynthesis of the orange precursors, rubropunctatin and monascorubrin, is a complex process involving a polyketide pathway. The core of this process is orchestrated by a set of genes organized in a biosynthetic gene cluster.[8]

Key enzymes and genes involved in this pathway include:

  • Polyketide Synthase (PKS) : A multi-domain enzyme, encoded by genes such as MpPKS5 or pksPT, that catalyzes the initial steps of polyketide chain formation from acetyl-CoA and malonyl-CoA.[3]

  • Fatty Acid Synthase (FAS) : Works in conjunction with PKS to provide the fatty acid component that is incorporated into the final pigment structure.[3]

  • Regulatory Genes : Genes like mppR1 are involved in the regulation of the pigment biosynthetic gene cluster.[3]

  • Other Biosynthetic Enzymes : A suite of other enzymes, including reductases and monooxygenases (e.g., MrPigA, MrPigC, MrPigE, MrPigF, MrPigN), are responsible for the subsequent modification and cyclization of the polyketide chain to form the final azaphilone structure.[3][6]

The biosynthetic process is compartmentalized within the fungal cell, with different enzymatic steps occurring in various subcellular locations to ensure efficiency and prevent metabolic crosstalk.[3]

Biosynthesis of this compound Precursors cluster_0 Polyketide & Fatty Acid Synthesis cluster_1 Azaphilone Core Formation cluster_2 Final Precursor Synthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (MpPKS5) Acetyl-CoA->PKS FAS Fatty Acid Synthase Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Fatty_Acid Fatty Acid FAS->Fatty_Acid Modification_Enzymes Modification Enzymes (e.g., MrPigC, MrPigN, MrPigE) Polyketide_Chain->Modification_Enzymes Esterification_Enzymes Esterification Enzymes (e.g., MrPigF) Fatty_Acid->Esterification_Enzymes Azaphilone_Intermediate Azaphilone Intermediate Modification_Enzymes->Azaphilone_Intermediate Azaphilone_Intermediate->Esterification_Enzymes Rubropunctatin_Monascorubrin Rubropunctatin / Monascorubrin Esterification_Enzymes->Rubropunctatin_Monascorubrin

Biosynthesis of this compound Precursors.

Production of this compound Precursors

The production of rubropunctatin and monascorubrin is typically achieved through fermentation of Monascus species. Both submerged fermentation (SmF) and solid-state fermentation (SSF) methods are employed.

Quantitative Data on Precursor Production

The yield of Monascus pigments is highly dependent on the fungal strain, substrate, and fermentation conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Pigment Yields from Submerged Fermentation of Monascus purpureus

Carbon SourceNitrogen SourceTemperature (°C)Initial pHAgitation (rpm)Red Pigment Yield (Absorbance Units @ 500-510 nm)Reference
Glucose (30 g/L)Monosodium Glutamate (B1630785) (1.5 g/L)306.5700Max. specific productivity: 32.5 OD/g DCW/h[9]
Brewer's Spent Grain HydrolysateMonosodium Glutamate306.535022.25 UA500[10][11]
Soybean MealYeast Extract---4.54 AU/mL[12]
Potato PomacePeptone286.020027.8 OD units/mL (Red Pigment)[13]

Table 2: Pigment Yields from Solid-State Fermentation of Monascus purpureus

SubstrateInitial MoistureTemperature (°C)Initial pHIncubation Time (days)Red Pigment YieldReference
Broken Rice39%306.515Not specified in absolute units[14]
Rice56%-6.0-Highest pigment yields compared to synthetic media[15]
Date Waste Syrup---215.10 AU/g[16]
Broken Rice----143.3 ODU/gds[17]

Experimental Protocols

Submerged Fermentation for Precursor Production

This protocol outlines a general procedure for the production of Monascus pigments in a submerged fermentation system.

Workflow for Submerged Fermentation

Submerged Fermentation Workflow Inoculum_Prep 1. Inoculum Preparation (Spore suspension or mycelial culture) Media_Prep 2. Fermentation Media Preparation Inoculum_Prep->Media_Prep Sterilization 3. Sterilization (Autoclave at 121°C) Media_Prep->Sterilization Inoculation 4. Inoculation Sterilization->Inoculation Incubation 5. Incubation (Shaker incubator with controlled T, pH, agitation) Inoculation->Incubation Harvesting 6. Harvesting (Centrifugation or filtration) Incubation->Harvesting Extraction 7. Pigment Extraction Harvesting->Extraction

Submerged Fermentation Workflow.

Methodology:

  • Inoculum Preparation : Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.[2]

  • Medium Preparation : Prepare the liquid fermentation medium. A typical medium consists of a carbon source (e.g., glucose 30-50 g/L), a nitrogen source (e.g., monosodium glutamate 1.5-10 g/L or peptone), and essential mineral salts (e.g., KH2PO4, MgSO4·7H2O).[2][9]

  • Sterilization : Autoclave the fermentation medium at 121°C for 15-20 minutes.[2]

  • Inoculation : Aseptically inoculate the sterile medium with the prepared Monascus inoculum.[2]

  • Incubation : Incubate the culture in a shaker incubator at an optimal temperature (e.g., 28-32°C), agitation speed (e.g., 150-200 rpm), and for a specified duration (e.g., 7-14 days). Monitor and adjust the pH as needed to maintain it within the optimal range (e.g., 5.5-6.5).[2]

  • Harvesting : After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.[2]

  • Extraction : Extract the intracellular pigments from the biomass using a suitable solvent like ethanol (B145695). The extracellular pigments will be present in the supernatant.[2]

Solid-State Fermentation for Precursor Production

This protocol provides general steps for producing Monascus pigments using solid-state fermentation, with rice as a common substrate.

Methodology:

  • Substrate Preparation : Wash and soak the solid substrate (e.g., rice). Adjust the moisture content (e.g., to around 56%) and pH (e.g., to 6.0-6.5).[14][15]

  • Sterilization : Autoclave the prepared substrate at 121°C for 20-30 minutes.[2]

  • Inoculation : Once cooled, inoculate the sterile substrate with a spore suspension of Monascus.[2]

  • Incubation : Incubate the inoculated substrate in a suitable container that allows for aeration at an optimal temperature (e.g., 30°C) for a specified period (e.g., 7-15 days).[14]

  • Drying and Extraction : After incubation, the pigmented substrate is dried and then ground. The pigments are extracted from the ground material using a solvent such as ethanol.

Extraction and Purification of this compound Precursors

The extraction and purification process often involves a multi-step approach to isolate the orange precursors.

Methodology:

  • Solvent Extraction : Extract the pigments from the fermented biomass or dried solid substrate using 70-95% ethanol. The mixture is typically agitated for several hours.[2] To prevent the premature conversion of orange pigments to red pigments, the extraction can be performed with acidified ethanol (pH 2-4).[1]

  • Filtration and Concentration : Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude pigment extract.[2]

  • Chromatographic Purification : The crude extract is subjected to chromatographic techniques for the purification of rubropunctatin and monascorubrin.

    • Silica (B1680970) Gel Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the pigments based on polarity.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, fractions containing the orange pigments can be further purified using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1]

Conversion to this compound and Final Purification

The purified orange precursors are then chemically converted to this compound.

Methodology:

  • Aminophilic Reaction : Dissolve the purified rubropunctatin and/or monascorubrin in a suitable solvent (e.g., methanol). Add a source of primary amines, such as an amino acid (e.g., glutamic acid) or an ammonium (B1175870) salt. Stir the reaction mixture at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.[1]

  • Purification of this compound : The resulting this compound can be purified from the reaction mixture using similar chromatographic techniques as described for the precursors, particularly preparative HPLC, to obtain a highly pure compound.[1]

Workflow for Extraction, Conversion, and Purification

Extraction_Conversion_Purification_Workflow Fermented_Biomass Fermented Biomass Solvent_Extraction 1. Solvent Extraction (e.g., acidified ethanol) Fermented_Biomass->Solvent_Extraction Filtration_Concentration 2. Filtration & Concentration Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Pigment Extract Filtration_Concentration->Crude_Extract Column_Chromatography 3. Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Purified_Precursors Purified Precursors (Rubropunctatin/Monascorubrin) Column_Chromatography->Purified_Precursors Aminophilic_Reaction 4. Aminophilic Reaction (+ Primary Amine) Purified_Precursors->Aminophilic_Reaction Crude_this compound Crude this compound Aminophilic_Reaction->Crude_this compound Prep_HPLC 5. Preparative HPLC Crude_this compound->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Extraction, Conversion, and Purification Workflow.

Conclusion

This compound, a promising bioactive compound, is derived from orange precursors naturally produced by Monascus species. Understanding the biosynthesis of these precursors and optimizing their production through fermentation are crucial steps for the advancement of research and potential commercialization of this compound. This technical guide has provided a detailed overview of the natural sources, biosynthetic pathways, and experimental protocols for the production, extraction, and purification of this compound and its precursors. The presented quantitative data and workflows offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing class of natural products.

References

Technical Guide to the Isolation of Rubropunctatin, the Precursor to Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a comprehensive overview of the isolation of rubropunctatin (B192291), an orange azaphilone pigment produced by Monascus species. It details the biosynthetic pathway, fermentation processes for its production, and detailed protocols for its extraction and purification. Rubropunctatin is a key intermediate, serving as the direct precursor for the formation of the red pigment rubropunctamine (B1680260) through an amination reaction.[1][2][3][4]

Introduction: The Role of Rubropunctatin in Monascus Pigment Synthesis

Fungi of the genus Monascus, particularly M. purpureus and M. ruber, have been utilized for centuries in the production of fermented foods, largely due to their synthesis of a vibrant palette of polyketide pigments.[3][5] These pigments are generally categorized into three color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., this compound, monascorubramine).[1]

Rubropunctatin is a crucial orange pigment in this metabolic network. It is not merely a colorant but also the direct biosynthetic precursor to the red pigment, this compound.[3][6] The transformation from the orange rubropunctatin to the purplish-red this compound occurs via a fascinating and pivotal aminophilic reaction, where the pyran oxygen of the rubropunctatin molecule is replaced by a primary amine.[1][2][3] This conversion can happen extracellularly and is a key step in the diversification of Monascus pigments.[1] Understanding the isolation of pure rubropunctatin is therefore critical for studying the formation of this compound and for developing novel derivatives with unique properties.

Biosynthesis of Rubropunctatin

The formation of rubropunctatin is a complex process originating from primary metabolic building blocks. The core structure is synthesized through the collaboration of two major enzyme complexes: polyketide synthase (PKS) and fatty acid synthase (FAS).[1][7]

  • Primary Building Blocks : Acetyl-CoA and malonyl-CoA serve as the fundamental units for the entire process.[1][3]

  • Azaphilone Core Synthesis : A non-reducing PKS catalyzes the formation of a hexaketide backbone, which then undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core.[3]

  • β-Ketoacid Side Chain Synthesis : Concurrently, FAS synthesizes a β-ketoacid component.[1][7]

  • Esterification : The final step in rubropunctatin synthesis is the esterification of the azaphilone chromophore with the β-ketoacid side chain, yielding the final orange pigment.[8]

Rubropunctatin Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas hexaketide Hexaketide Backbone pks->hexaketide beta_ketoacid β-Ketoacid Side Chain fas->beta_ketoacid azaphilone_core Azaphilone Core (Chromophore) hexaketide->azaphilone_core Cyclization & Oxidation rubropunctatin Rubropunctatin (Orange Pigment) azaphilone_core->rubropunctatin Esterification beta_ketoacid->rubropunctatin

Caption: Biosynthetic pathway of rubropunctatin.

Data Presentation: Quantitative Overview

This section summarizes the quantitative data related to the production and characterization of rubropunctatin and its derivatives.

Table 1: Production and Yield of Rubropunctatin and Precursors

Fermentation Substrate/Method Target Compound(s) Purity (%) Yield Reference
Rice Grains This compound 87.3 (relative abundance) Not Specified [2]
Sorghum Grains This compound 58.26 (relative abundance) Not Specified [2]
Corn Grains This compound 57.03 (relative abundance) Not Specified [2]

| Two-Stage, Low-pH Fermentation & Fractional Crystallization | Monascorubrin & Rubropunctatin | 91.9 (combined) | ~0.79 g/L |[9] |

Table 2: Spectroscopic and Physical Data

Compound Molecular Formula Molecular Weight ( g/mol ) UV-Vis λmax (nm) Reference
Rubropunctatin C₂₁H₂₂O₅ 354.4 Not specified [10]
This compound C₂₁H₂₃NO₄ 353.41 251-252, 302-307, 412-423, 525-530 [1][11]

| N-Glucosylthis compound | C₂₇H₃₃NO₉ | 515.55 (MH+ at m/z 512) | 500, 422 |[1][11][12] |

Experimental Protocols: Isolation and Purification

The isolation of rubropunctatin is a multi-step process that begins with fungal fermentation, followed by extraction and chromatographic purification.

Submerged Fermentation for Pigment Production

This protocol outlines a general procedure for producing Monascus pigments. Specific parameters may require optimization depending on the strain.

  • Microorganism and Inoculum Preparation:

    • Maintain a pure culture of a pigment-producing strain (e.g., Monascus ruber, Monascus purpureus) on Potato Dextrose Agar (B569324) (PDA) slants.[1]

    • For inoculum preparation, grow the fungus on PDA plates for 7-10 days at 28-30°C to encourage sporulation.[1][5]

    • Prepare a spore suspension by washing the agar surface with sterile water, optionally containing a wetting agent like 0.1% Tween 80.[1]

    • Adjust the spore concentration to approximately 10⁶ - 10⁷ spores/mL.[1]

  • Fermentation Medium and Conditions:

    • A common basal medium (g/L) consists of: Glucose 30, Monosodium Glutamate 1.5, MgSO₄·7H₂O 0.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, FeSO₄·7H₂O 0.014.[2]

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[3]

    • Inoculate the sterile medium with the prepared spore suspension.[3]

    • Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150-250 rpm) for 4-6 days, or until the mycelia show deep pigmentation.[2][13]

Fermentation Workflow cluster_inoculum Inoculum Preparation cluster_fermentation Submerged Fermentation pda_slant 1. Pure Culture on PDA Slant pda_plate 2. Grow on PDA Plate (7-10 days) pda_slant->pda_plate spore_suspension 3. Prepare Spore Suspension pda_plate->spore_suspension inoculation 5. Inoculate Medium spore_suspension->inoculation medium_prep 4. Prepare & Sterilize Liquid Medium medium_prep->inoculation incubation 6. Incubate with Agitation (4-6 days) inoculation->incubation harvest 7. Harvest Mycelia incubation->harvest

Caption: Workflow for submerged fermentation.
Extraction and Purification of Rubropunctatin

This process involves separating the orange precursor, rubropunctatin, from the fungal biomass and other metabolites.

  • Step 1: Extraction of Crude Pigments

    • Harvesting: Separate the fungal mycelia from the fermentation broth by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.[1][2]

    • Drying: Wash the mycelia with distilled water and then dry them. Freeze-drying is an effective method.[1][2]

    • Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.[1]

    • Solvent Extraction: Extract the pigments from the powder using an organic solvent. A common choice is 70-95% ethanol (B145695) or methanol.[1][2] To prevent the premature conversion of orange pigments to red ones, the solvent is often acidified to pH 2-4 with an acid like formic acid.[1][9] This can be performed by maceration or Soxhlet extraction for several hours.[1]

    • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude pigment extract.[1][2]

  • Step 2: Purification of Rubropunctatin

    • Silica (B1680970) Gel Column Chromatography: This is the primary method for purification.[1][14]

      • Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like chloroform (B151607) or a hexane/chloroform mixture and pack it into a glass column.[2]

      • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.[2]

      • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane, chloroform) and gradually increasing the polarity by adding a polar solvent (e.g., ethyl acetate, methanol).[1]

      • Fraction Collection: Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing rubropunctatin.[1][2]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving higher purity, the fractions containing rubropunctatin can be pooled, concentrated, and further purified using Prep-HPLC, typically with a C18 column and a mobile phase of acetonitrile (B52724) and water.[1][5]

  • (Optional) Step 3: Conversion to this compound

    • Dissolve the purified rubropunctatin in a suitable solvent like methanol.[1]

    • Add an amino group donor, such as glutamic acid or an ammonium (B1175870) salt.[1]

    • Stir the mixture at room temperature. The conversion is indicated by a color change from orange to red.[1]

Extraction and Purification Workflow mycelia Harvested Fungal Mycelia drying Wash & Dry Mycelia mycelia->drying grinding Grind to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Acidified Ethanol) grinding->extraction evaporation Evaporate Solvent (Rotary Evaporator) extraction->evaporation crude_extract Crude Pigment Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc Monitor Fractions by TLC column_chrom->tlc hplc Optional: Prep-HPLC for High Purity tlc->hplc pure_rubro Purified Rubropunctatin tlc->pure_rubro Pool & Concentrate Fractions hplc->pure_rubro

Caption: Workflow for rubropunctatin extraction and purification.

References

In Vitro Efficacy of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a prominent red, nitrogen-containing azaphilone pigment synthesized by fungi of the Monascus genus, particularly Monascus purpureus.[1] These pigments are the result of a chemical transformation of orange Monascus pigments, such as rubropunctatin, reacting with compounds that possess a free amino group.[1] While traditionally utilized in food preservation and as natural colorants, especially in the production of red yeast rice, Monascus pigments have attracted considerable scientific interest for their wide-ranging and potent biological activities.[1] As a purified compound, this compound has been the focus of various studies to elucidate its pharmacological potential.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro biological activities, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering structured quantitative data, detailed experimental methodologies, and visual representations of key pathways and experimental workflows.

Antimicrobial Efficacy

The primary antimicrobial mechanism attributed to this compound and related red Monascus pigments is the disruption of the microbial cell membrane's integrity.[2] This interaction leads to increased permeability, interference with cellular processes like energy production, and ultimately, cell death.[2] Scanning electron microscopy studies on bacteria treated with these extracts have shown visible morphological changes and cell surface damage, supporting the membrane-disruption hypothesis.[2] While Gram-positive bacteria appear to be more susceptible, activity has been noted against both bacteria and fungi.[3]

It is important to note that much of the available data comes from studies on red pigment extracts from Monascus purpureus, which are rich in this compound, rather than the purified compound alone.[2]

Quantitative Data: Antimicrobial Activity

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented. The table below summarizes available data for red Monascus pigment extracts and derivatives.

Test SubstanceTarget MicroorganismMIC (µg/mL)Reference(s)
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[2][3]

Note: This data is for a derivative and not purified this compound. There is a recognized need for studies using highly purified this compound to determine its specific MIC values against a broader range of clinically relevant microorganisms.[2][3]

This compound This compound CellMembrane Microbial Cell Membrane (Lipid Bilayer) This compound->CellMembrane Interacts with Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Energy Interference with Energy Production Disruption->Energy Death Cell Death Leakage->Death Energy->Death MonascusPigments Monascus Pigments (e.g., Rubropunctatin) Mitochondrion Mitochondrion MonascusPigments->Mitochondrion Induces Stress ROS ↑ Mitochondrial ROS Mitochondrion->ROS CytochromeC Release of Cytochrome c Mitochondrion->CytochromeC ROS->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Executioner Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate with Dilutions & Inoculum Inoculum->Plate Compound Prepare Serial Dilutions of this compound Compound->Plate Controls Include Growth & Sterility Controls Incubate Incubate Plate (e.g., 37°C, 24h) Plate->Incubate Read Visually Inspect for Turbidity Incubate->Read Result Determine MIC (Lowest concentration with no visible growth) Read->Result cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Measurement & Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with Various Concentrations of this compound Seed->Treat AddMTT Add MTT Reagent to Each Well Treat->AddMTT IncubateMTT Incubate (1-4 hours) (Viable cells form formazan) AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals (e.g., DMSO) IncubateMTT->Solubilize ReadAbs Read Absorbance at ~570 nm Solubilize->ReadAbs Result Calculate % Viability & Determine IC50 Value ReadAbs->Result

References

Potential Therapeutic Applications of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent red azaphilone pigment derived from fungi of the Monascus genus, has attracted considerable scientific interest for its broad spectrum of biological activities.[1] Traditionally utilized in the production of red yeast rice for food coloration and preservation, emerging research has illuminated its potential as a source for novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, with a primary focus on its antimicrobial, antioxidant, and emerging anticancer and anti-inflammatory properties. This document collates available quantitative data, presents detailed experimental methodologies for its evaluation, and visualizes key mechanisms and workflows to serve as a comprehensive resource for the scientific and drug development communities. While much of the existing research has been conducted on extracts of Monascus red pigments, this guide distinguishes and synthesizes data pertaining to purified this compound wherever possible, highlighting areas that warrant further investigation.

Antimicrobial Applications

This compound exhibits significant inhibitory activity against a range of pathogenic bacteria and fungi.[2] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane's integrity, which leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3] Red Monascus pigments are generally considered the most potent antimicrobial agents produced by the fungus, with Gram-positive bacteria showing greater susceptibility than Gram-negative bacteria.[4]

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound are not yet extensively documented in peer-reviewed literature. However, studies on Monascus red pigment extracts and derivatives provide valuable insights into its potential potency.

Test SubstanceMicrobial StrainMIC (µg/mL)Reference
Monascus purpureus Red Dye ExtractSalmonella typhimurium ATCC140286.25[3][5]
Monascus purpureus Red Dye ExtractEnterococcus faecalis ATCC2592350[5]
Monascus purpureus Red Dye ExtractEscherichia coli ATCC8739100[5]
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[3][4]

Note: The data for red dye extracts represents a mixture of compounds and is not solely attributable to this compound.

Proposed Mechanism of Action: Cell Membrane Disruption

The antimicrobial activity of this compound is primarily attributed to its ability to compromise the cytoplasmic membrane of both bacteria and fungi.[3] The lipophilic nature of its azaphilone core is hypothesized to facilitate its insertion into the lipid bilayer of the cell membrane. This interaction leads to a cascade of detrimental effects, including altered membrane permeability and interference with cellular energy production, culminating in cell death.[3][6] Scanning Electron Microscopy (SEM) studies on bacteria treated with red Monascus pigment extracts have revealed significant morphological changes and cell surface damage, substantiating the membrane disruption hypothesis.[3][6] To date, there is no available information on whether this compound can modulate specific microbial signaling pathways.[3]

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Insertion Insertion into Lipid Bilayer Lipid_Bilayer->Insertion Membrane_Proteins Membrane Proteins This compound This compound This compound->Lipid_Bilayer interacts with Disruption Membrane Disruption Insertion->Disruption Permeability Increased Permeability Disruption->Permeability Energy_Interference Interference with Energy Production Disruption->Energy_Interference Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Energy_Interference->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

This method is a standard technique for assessing the antimicrobial potency of a compound.[3]

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Sterilize the solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microbial Inoculum: Grow a pure culture of the test microorganism overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 1 x 10⁵ to 5 x 10⁵ colony-forming units (CFU)/mL.[3]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth to achieve a range of final concentrations. The final volume in each well should be 100 µL.

  • Inoculation: Add an equal volume (100 µL) of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3]

A Prepare this compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Add Inoculum to Wells B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Wells for Visible Growth E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, suggesting its potential utility in mitigating pathologies associated with oxidative stress.[1] Its mechanism involves the donation of an electron or hydrogen atom to neutralize unstable free radicals.

Quantitative Data: In Vitro Antioxidant Capacity

The antioxidant potential of this compound has been quantified using various standard assays. A theoretical study ranking the antioxidant capacities of the six main Monascus pigments placed this compound sixth.[4] However, experimental results highlight its activity.

CompoundAssayConcentrationResult (% Activity vs. Ascorbic Acid)Reference
This compoundFerric Reducing Antioxidant Power (FRAP)10 mg68%[1][4][7]
This compoundDPPH Radical Scavenging10 mg27%[1][4][7]
Experimental Protocols

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[2][7]

  • Preparation of Reagents: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a range of concentrations of purified this compound in a suitable solvent.[7]

  • Assay Procedure: In a 96-well plate, add a specific volume of the this compound dilutions (e.g., 100 µL). Add an equal volume of the DPPH working solution to each well.[2]

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Reading: Measure the absorbance of the remaining DPPH spectrophotometrically at approximately 517 nm. A control is prepared with the solvent and DPPH solution.[7]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[2] The IC50 value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the this compound concentrations.[2]

This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[1][2]

  • Preparation of FRAP Reagent: Prepare the reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and an aqueous solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[7]

  • Assay Procedure: Warm the FRAP reagent to 37°C. Add a small volume of the this compound sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[7]

  • Absorbance Reading: Measure the absorbance of the intense blue ferrous-TPTZ complex at 593 nm.[7]

  • Quantification: Construct a calibration curve using a standard such as FeSO₄·7H₂O or Trolox. The antioxidant capacity is expressed as FRAP values (e.g., in µM Fe(II) equivalents).[7]

Anticancer Potential

Preliminary studies indicate that red Monascus pigments, including this compound, exhibit cytotoxic effects against various cancer cell lines.[8] However, quantitative data for purified this compound is less abundant compared to its orange precursor, Rubropunctatin, which has shown significant anticancer activity.

Quantitative Data: Comparative Cytotoxicity

While specific IC50 values for this compound are not widely available, data for its precursor, Rubropunctatin, provide a valuable reference for the potential of this class of compounds.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
RubropunctatinBGC-823Human Gastric Adenocarcinoma<15[8][9]
RubropunctatinAGSHuman Gastric Adenocarcinoma<15[9]
RubropunctatinMKN45Human Gastric Adenocarcinoma<15[9]
RubropunctatinHepG2Human Hepatocellular Carcinoma30 - 45[9]
RubropunctatinHeLaHuman Cervical Carcinoma93.71 ± 1.96[10]
Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for related Monascus pigments appears to be the induction of apoptosis (programmed cell death). Studies on Rubropunctatin have shown that it can induce apoptosis in HeLa cells via the intrinsic mitochondrial pathway. This involves the loss of mitochondrial membrane potential, activation of caspases (caspase-3, -8, and -9), and an increase in intracellular reactive oxygen species (ROS).[9][10]

cluster_cell Cancer Cell Mitochondrion Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound (or related pigments) This compound->Mitochondrion ROS ↑ Intracellular ROS This compound->ROS MMP->Caspase9 activates

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of purple formazan (B1609692) crystals by metabolically active cells.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against this compound concentration to determine the IC50 value, the concentration that inhibits 50% of cell growth.[8]

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is an emerging area of research. While red Monascus pigment derivatives are known to exhibit mild anti-inflammatory effects, specific data on purified this compound is limited.

Quantitative Data: Anti-inflammatory Activity

Currently, there is a lack of specific IC50 or in vivo efficacy data for purified this compound in the public domain. One study reported that this compound inhibits TPA-induced inflammation in mice with an ID50 of 0.32 mg/ear, although the purity and experimental specifics were not detailed.

Experimental Protocols

This model is used to screen for compounds that can inhibit the production of pro-inflammatory mediators.

  • Cell Culture: Culture macrophage cells (e.g., RAW264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an ELISA kit.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cytokine production (IC50).

This is a standard acute inflammation model in rodents used to evaluate the efficacy of anti-inflammatory agents.

  • Animal Acclimatization: Acclimatize rats or mice to laboratory conditions.

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally. A standard drug like indomethacin (B1671933) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound, a key red pigment from Monascus species, demonstrates considerable promise as a natural bioactive compound with multiple therapeutic applications. Its primary and most well-supported activity is as an antimicrobial agent, acting through the disruption of the cell membrane. It also possesses notable antioxidant capabilities. The anticancer and anti-inflammatory potential of this compound is beginning to be explored, though current evidence is preliminary and often inferred from studies on its precursors or crude extracts.

Future research should prioritize the following areas:

  • Quantitative Analysis: Establishing the MIC, MBC, and MFC of purified this compound against a comprehensive panel of clinically relevant and drug-resistant microorganisms.

  • Cytotoxicity Profiling: Determining the specific IC50 values of purified this compound across a wide range of cancer cell lines to identify potential therapeutic targets.

  • Mechanism of Action: Elucidating the precise molecular interactions and signaling pathways modulated by this compound in its anti-inflammatory and anticancer activities.

  • In Vivo Efficacy: Conducting robust preclinical studies in animal models to validate the in vitro findings and assess the safety, tolerability, and pharmacokinetic profile of this compound.

A deeper and more specific understanding of the pharmacological properties of purified this compound will be instrumental in unlocking its full potential for the development of novel therapeutic strategies.

References

The Role of Rubropunctamine in Traditional Fermented Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a prominent red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus purpureus.[1] For centuries, these fungi have been integral to the production of traditional fermented foods in Asia, most notably red yeast rice, where they impart a characteristic red color and contribute to the food's preservation and potential health benefits.[1][2] this compound is not a direct product of biosynthesis but is formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin (B192291), with compounds containing a free amino group.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, the methodologies used to study it, and its underlying mechanisms of action.

Data Presentation: Quantitative Analysis of this compound's Bioactivities

The biological efficacy of this compound and its precursors has been quantified across several studies. The following tables summarize key findings regarding its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its stability.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayConcentrationResultReference
This compoundFerric Reducing Antioxidant Power (FRAP)10 mg68% activity (vs. Ascorbic Acid standard)[1][3]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[1][3]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[1]
RubropunctatinSuperoxide Generation Inhibition8 µg/mL20% inhibition[1]
This compoundNitric Oxide (NO) Generation Scavenging1 h incubationModerate activity (Inhibitory Ratio = 1.5)[4]

Table 2: Antimicrobial Activity of Red Monascus Pigments and Derivatives

Compound/ExtractMicroorganismAssayResult (MIC)Reference
Red Monascus Pigment Derivatives (L-cysteine)Enterococcus faecalisBroth Microdilution4 µg/mL[3][5]
Red Monascus PigmentsGram-positive bacteriaNot specifiedGenerally more effective than against Gram-negative bacteria[3]
Red Monascus PigmentsGram-negative bacteria and fungiNot specifiedEffective[3]

Table 3: In-Vivo Anti-inflammatory Activity of this compound

CompoundModelResult (ID₅₀)Reference
This compoundTPA-induced inflammation in mice0.32 mg/ear[4]

Table 4: Thermal and pH Stability of this compound

pHTemperature (°C)Time (hours)Color Degradation (%)Reference
3.0806~10[6]
5.0806~20[6]
7.0806~35[6]
7.010010>90[6]

Experimental Protocols

This section details the methodologies for the production, extraction, purification, and analysis of this compound.

Protocol 1: Submerged Fermentation for Monascus Pigment Production

This protocol outlines a general procedure for producing Monascus pigments, including the precursors to this compound, in a submerged fermentation system.

1. Culture and Inoculum Preparation:

  • A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus, Monascus ruber) is maintained on Potato Dextrose Agar (PDA) slants.[2]

  • For inoculum preparation, the fungus is grown on PDA plates for 7-10 days at 30°C to promote sporulation.[2]

2. Fermentation Medium and Conditions:

  • A typical basal medium consists of:

    • Carbon source: Glucose (20-50 g/L)

    • Nitrogen source: Monosodium glutamate (B1630785) (MSG) (2-10 g/L), peptone, or yeast extract.[2]

    • Basal salts: KH₂PO₄ (1-2 g/L), MgSO₄·7H₂O (0.5-1 g/L), and trace elements.[2]

  • The initial pH of the medium is adjusted to 5.5-6.5.[2]

  • Fermentation is conducted in shake flasks or a bioreactor under the following conditions:

    • Temperature: 28-32°C

    • Agitation: 150-200 rpm

    • Incubation time: 7-14 days[2]

Protocol 2: Extraction and Purification of this compound

The extraction of this compound is a multi-step process that often involves isolating its orange precursor, rubropunctatin, followed by its chemical conversion.

1. Extraction of Orange Pigments (Rubropunctatin):

  • Fungal mycelia are separated from the fermentation broth by filtration or centrifugation.[2]

  • The mycelia are washed with distilled water and dried.[2]

  • The dried mycelia are ground into a fine powder.[2]

  • Pigments are extracted from the powder using 70-95% ethanol (B145695) or methanol (B129727), often acidified to a pH of 2-4 to prevent premature conversion to red pigments.[2]

  • The solvent is evaporated under reduced pressure to yield a crude pigment extract.[2]

2. Conversion of Rubropunctatin to this compound:

  • The crude or purified rubropunctatin is dissolved in a suitable solvent.[2]

  • An amino group donor, such as an amino acid (e.g., glutamic acid) or an ammonium (B1175870) salt, is added to the solution.[2]

  • The mixture is stirred at room temperature or slightly elevated temperatures until the color transitions from orange to red, indicating the formation of this compound.[2]

3. Purification of this compound:

  • Column chromatography using silica (B1680970) gel is employed for purification.[7]

  • The crude this compound extract is loaded onto the column and eluted with a solvent system (e.g., a gradient of chloroform (B151607) and methanol).[7]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).[7]

  • Fractions containing pure this compound are pooled and concentrated using a rotary evaporator.[7]

Protocol 3: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound.

  • Sample Preparation: The pigment extract is diluted with a suitable solvent like methanol or acetonitrile (B52724) and filtered through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid) is common.

    • Detection: Absorbance is monitored at the maximum wavelength for this compound, approximately 510 nm.[8]

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations to determine the amount in the samples.[8]

Protocol 4: Assessment of Antioxidant Activity (FRAP Assay)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a compound.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[1]

  • Reaction: A sample of the test compound (e.g., 10 mg this compound) is mixed with the freshly prepared FRAP reagent.[1]

  • Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at 593 nm after a specified incubation period.[1]

Protocol 5: Assessment of Antimicrobial Activity (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[9]

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium.[9]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[9]

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.[9]

  • Determination of MIC: The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.[9]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are still under investigation, current research points to several key mechanisms.

Biosynthesis of this compound Precursors

The biosynthesis of this compound is dependent on the production of its orange pigment precursor, rubropunctatin. This process is initiated by a polyketide synthase (PKS) and a fatty acid synthase (FAS).[2][10]

This compound Biosynthesis cluster_0 Fungal Cell Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Fatty_Acid_Chain Fatty Acid Chain FAS->Fatty_Acid_Chain Rubropunctatin Rubropunctatin (Orange Pigment) Polyketide_Backbone->Rubropunctatin Fatty_Acid_Chain->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Chemical Reaction Amino_Group Amino Group Donor (e.g., Amino Acids) Amino_Group->this compound

Caption: Biosynthetic pathway of this compound from precursors.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of red Monascus pigments like this compound is thought to primarily involve the disruption of microbial cell membrane integrity.[9]

Antimicrobial Mechanism cluster_1 Proposed Mechanism This compound This compound Insertion Insertion into Lipid Bilayer This compound->Insertion Membrane Microbial Cell Membrane (Lipid Bilayer) Permeability Increased Membrane Permeability Membrane->Permeability Disruption Insertion->Membrane Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow: From Fermentation to Pure Compound

The overall process of obtaining pure this compound for research and development follows a structured workflow.

Experimental Workflow Start Start: Monascus Culture Fermentation Submerged Fermentation Start->Fermentation Harvest Harvesting Mycelia Fermentation->Harvest Extraction Solvent Extraction (Ethanol/Methanol) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Pigment Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Analysis Purity Analysis (TLC, HPLC) Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: Workflow for this compound production and purification.

Conclusion and Future Directions

This compound, a key red pigment from Monascus species, demonstrates significant potential as a natural bioactive compound with antioxidant, antimicrobial, and anti-inflammatory properties. The methodologies for its production and analysis are well-established, providing a solid foundation for further research.

Future investigations should focus on:

  • Elucidating Detailed Signaling Pathways: Unraveling the precise molecular targets and signaling cascades affected by this compound to understand its bioactivities at a deeper level.

  • In-Vivo Efficacy and Safety: Comprehensive evaluation of the therapeutic efficacy and toxicological profile of purified this compound in animal models for various diseases.

  • Synergistic Effects: Investigating the potential synergistic interactions of this compound with other bioactive compounds present in traditional fermented foods.

A thorough understanding of this compound will not only shed light on the health benefits of traditional fermented foods but also pave the way for its potential application in the pharmaceutical and nutraceutical industries.

References

Methodological & Application

Application Notes and Protocols for Rubropunctamine Extraction from Monascus purpureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascus purpureus, a species of mold, is a rich source of various secondary metabolites, including a class of polyketide pigments known for their vibrant colors and biological activities.[1] Among these, rubropunctamine (B1680260), a red azaphilone pigment, has garnered significant scientific interest due to its antioxidant and antimicrobial properties.[2][3] this compound is not directly biosynthesized by the fungus but is formed through a chemical reaction between its orange pigment precursor, rubropunctatin, and a primary amine.[2][4] This document provides detailed protocols for the cultivation of Monascus purpureus, extraction of pigments, and the subsequent purification of this compound, tailored for research and drug development applications.

Data Presentation

Quantitative Data on Monascus Pigment Production

The production of this compound is highly dependent on the Monascus strain and fermentation conditions. The following tables summarize quantitative data on pigment production from various studies.

Table 1: Comparison of Fermentation Substrates for this compound Production

SubstrateRelative Abundance of this compound (%)Reference
Rice Grains87.3[1]
Sorghum Grains58.26[1]
Corn Grains57.03[1]

Table 2: Enhancement of this compound Production through Media Supplementation and Genetic Engineering

MethodStrainTarget PigmentFold IncreaseReference
Media Supplementation (0.5% Ammonium Acetate)M. ruber M7Extracellular this compound>1800-fold[2][5]
Media Supplementation (0.1% Sodium Acetate)M. ruber M7Intracellular this compound22.48-fold[5]
Gene Knockout (ΔmrPDE)M. purpureus HJ11Total Azaphilone Pigments2.3-fold[5]

Experimental Protocols

Protocol 1: Cultivation of Monascus purpureus for Pigment Production

This protocol describes the submerged fermentation of Monascus purpureus for the production of pigments.

Materials:

  • Monascus purpureus strain

  • Potato Dextrose Agar (PDA) for culture maintenance

  • Fermentation Medium (per liter):

    • Glucose: 30 g

    • Monosodium Glutamate (MSG): 1.5 g

    • MgSO₄·7H₂O: 0.5 g

    • K₂HPO₄: 0.5 g

    • KH₂PO₄: 0.5 g

    • FeSO₄·7H₂O: 0.014 g[1]

  • Shaker incubator

Procedure:

  • Maintain the Monascus strain on PDA slants.

  • Inoculate a 250 mL flask containing 100 mL of the fermentation medium with a loopful of spores from the PDA slant.[1]

  • Incubate the flask in a shaker incubator at 28-32°C with agitation at 150-200 rpm for 7-14 days.[2]

  • Harvest the culture when the mycelia exhibit a deep red color, typically after 4-6 days.[1]

Protocol 2: Extraction of Crude Pigments

This protocol details the extraction of pigments from the Monascus culture.

Materials:

  • Monascus culture from fermentation

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ethanol (B145695) (70-95%)[1][4] or n-butanol[1]

  • Rotary evaporator

Procedure:

  • Separate the mycelia from the fermentation broth by filtration. The collected mycelia can be freeze-dried or used directly.[1]

  • Extract the pigments from the mycelial biomass using a suitable solvent like 70-95% ethanol.[1][4] The mixture is typically agitated for several hours.

  • To prevent the conversion of orange pigments to red pigments, the extraction can be performed with acidified ethanol (pH 2-4).[3][6]

  • Filter the mixture to separate the ethanolic extract containing the pigments from the mycelial debris.[1]

  • Concentrate the extract using a rotary evaporator to obtain the crude pigment mixture.[1]

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude pigment extract using column chromatography.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane) and pour it into the chromatography column.

  • Sample Loading: Dissolve the crude pigment extract in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.[1]

  • Elution: Elute the column with a gradient of a non-polar solvent and a polar solvent (e.g., ethyl acetate or methanol).[2]

  • Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]

  • Final Purification: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified pigment.[1] For higher purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed using a C18 column.[2]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that starts from the polyketide pathway to form the orange precursor, rubropunctatin, which is then converted to this compound.[4]

cluster_0 Polyketide & Fatty Acid Synthesis cluster_1 Pigment Formation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Azaphilone Core Azaphilone Core PKS->Azaphilone Core FAS Fatty Acid Synthase (FAS) β-ketoacid β-ketoacid FAS->β-ketoacid Rubropunctatin Rubropunctatin (Orange Pigment) Azaphilone Core->Rubropunctatin β-ketoacid->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Amination Primary Amine Primary Amine Primary Amine->this compound

Caption: Biosynthesis pathway of this compound from precursors.

Experimental Workflow for this compound Extraction and Purification

The overall workflow from fungal culture to purified this compound involves several key stages.

cluster_workflow Extraction & Purification Workflow A 1. M. purpureus Fermentation (Submerged Culture) B 2. Harvest Mycelia (Filtration/Centrifugation) A->B C 3. Solvent Extraction (e.g., 70-95% Ethanol) B->C D 4. Concentration (Rotary Evaporation) C->D Crude Pigment Extract E 5. Column Chromatography (Silica Gel) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. Final Purification (e.g., Prep-HPLC) F->G Fractions with this compound H Purified this compound G->H

Caption: Workflow for this compound extraction and purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubropunctamine (B1680260) is a red, azaphilone pigment produced by fungi of the Monascus genus, which are commonly used in the production of fermented foods like red yeast rice.[1] These pigments are not only used as natural food colorants but also possess various biological activities.[1][2] As interest in functional foods and natural products grows, a reliable and accurate analytical method is essential for the quantification of specific bioactive compounds like this compound in complex matrices such as fermentation broths and food products.[1][3] This ensures product quality, safety, and proper dosage for potential therapeutic applications.[1] This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis or Diode Array Detection (DAD) for the quantitative analysis of this compound.

The principle of this method is based on the separation of this compound from other components in a sample extract using a C18 stationary phase. The separation is typically achieved by gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard.[1] UV detection is set at the maximum absorbance wavelength for this compound, which is in the range of 500-530 nm.[3]

Experimental Protocols

Materials and Reagents

1.1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1][3]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).[1]

  • pH meter.[1]

  • Vortex mixer.[1]

  • Centrifuge.[1]

  • Ultrasonic bath.[1]

  • Solid Phase Extraction (SPE) manifold and C18 cartridges (if required for sample clean-up).[1]

  • Syringe filters (0.45 µm).[4]

  • Standard laboratory glassware (volumetric flasks, pipettes, beakers).

1.2. Reagents and Standards

  • This compound analytical standard (>95% purity).[1]

  • Acetonitrile (HPLC grade).[1][3]

  • Methanol (HPLC grade).[1]

  • Water (HPLC grade or ultrapure).[1]

  • Formic acid or Phosphoric acid (HPLC grade).[1]

  • Ethanol (B145695) (Analytical grade).[1]

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1] These solutions will be used to construct the calibration curve.

Sample Preparation (from Fermented Products)

The complex matrix of fermented products requires a robust extraction and clean-up procedure to remove interfering substances.[1]

  • Homogenization: Weigh 1-5 g of the homogenized fermented product sample (e.g., red yeast rice) into a 50 mL centrifuge tube.[1]

  • Extraction: Add a suitable volume of extraction solvent (e.g., 95% ethanol or methanol).[4]

  • Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collection: Decant the supernatant into a clean flask. It is recommended to repeat the extraction process on the pellet one more time to ensure complete extraction.[1][5]

  • Concentration: Combine the supernatants and, if necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.[1]

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]

Note: For samples with high lipid or interfering matrix content, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary after concentration.[1]

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.[1]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 5-10% B, increasing to 95% B over 20-30 minutes.[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 10-20 µL[3]
Detection Wavelength 500-530 nm (using a DAD or UV-Vis detector)[3][4]
Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5]

  • Linearity: Assessed by injecting the working standard solutions (e.g., 6 concentrations) and plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 is desirable.[1][6]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) assays, expressed as the relative standard deviation (RSD).[1]

  • Accuracy: Evaluated through a recovery study by spiking a blank matrix with known concentrations of this compound.[1]

Data Presentation

The quantitative data for the HPLC method validation for this compound quantification is summarized below.

ParameterResult
Linearity Range 0.25 - 50.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 90 - 105%
Precision (RSD) < 5.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Homogenized Sample extraction Solvent Extraction (Ethanol/Methanol) sample->extraction centrifugation Vortex, Sonicate & Centrifuge extraction->centrifugation supernatant Collect & Combine Supernatant centrifugation->supernatant concentration Evaporate & Reconstitute supernatant->concentration filtration 0.45 µm Filtration concentration->filtration injection Inject Sample/ Standard filtration->injection Inject into HPLC standard This compound Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working working->injection Inject Standards hplc_system HPLC System (C18 Column) separation Gradient Elution hplc_system->separation injection->hplc_system detection UV-Vis/DAD Detection (500-530 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data calibration Construct Calibration Curve chromatogram->calibration quantification Quantify this compound calibration->quantification report Final Report quantification->report

References

Application Notes and Protocols: Semi-synthesis of Rubropunctamine from Rubropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a red azaphilone pigment derived from Monascus species, fungi with a long history of use in traditional Asian food and medicine. This nitrogen-containing polyketide is of significant scientific interest due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This compound is not directly biosynthesized by the fungus but is formed through a semi-synthetic reaction from its orange precursor, rubropunctatin (B192291). This document provides detailed protocols for the semi-synthesis of this compound from rubropunctatin, methods for the production and purification of the precursor, and an overview of its biological activities and associated signaling pathways.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₂₁H₂₃NO₄[1]
Molecular Weight353.41 g/mol [1]
UV-Visible λmax~500 nm and 422 nm (for a closely related derivative)[2]
Mass Spectrometry (m/z)MH⁺ signal at 484 for N-glucosylthis compound[2]
Biological Activity Data
ActivityAssayResultReference
AntioxidantFerric Reducing Antioxidant Power (FRAP)68% activity (relative to ascorbic acid)[3]
AntioxidantDPPH Radical Scavenging27% activity (relative to ascorbic acid)[3]
Anticancer (Orange Precursor)Cytotoxicity (IC₅₀)8–10 μM for rubropunctatin[4][5]
Anti-inflammatory (Related Compounds)IC₅₀1.7 μM for monaphilol D (an orange monaphilol)[4][5]
Antimicrobial (Red Pigments)Minimum Inhibitory Concentration (MIC)4 μg/mL for L-cysteine derivatives against Enterococcus faecalis[4][5]

Experimental Protocols

Protocol 1: Production and Purification of Rubropunctatin (Precursor)

This protocol outlines the production of the orange precursor pigment, rubropunctatin, from Monascus species through submerged fermentation.

Materials:

  • Monascus purpureus or Monascus ruber strain

  • Potato Dextrose Agar (PDA)

  • Fermentation medium (e.g., glucose, peptone, yeast extract, and mineral salts)

  • Sterile HCl or NaOH for pH adjustment

  • Organic solvent (e.g., 95% ethanol (B145695) or ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Methodology:

  • Inoculum Preparation: Culture the Monascus strain on PDA slants. Prepare a seed culture by inoculating a suitable liquid medium and incubating at 30°C for 48 hours with shaking.

  • Fermentation: Transfer the seed culture to the production fermentation medium. Maintain a pH of around 3.0 to favor the accumulation of orange pigments.[6] Incubate at 30°C for 5-7 days with shaking.

  • Extraction: Separate the mycelia from the fermentation broth by filtration. Extract the orange pigments from the mycelia using an organic solvent.

  • Concentration: Concentrate the crude extract using a rotary evaporator.

  • Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate rubropunctatin.[6]

Protocol 2: Semi-synthesis of this compound

This protocol describes the conversion of the purified rubropunctatin to this compound.

Materials:

Methodology:

  • Reaction Setup: Dissolve the purified rubropunctatin in a 50% (v/v) methanol-aqueous solution containing the 0.1 M phosphate buffer at pH 7.0.[7]

  • Amine Addition: Add the aqueous ammonia or the primary amine/amino acid solution to the reaction mixture.[7]

  • Incubation: Incubate the reaction mixture at 30°C with shaking for approximately 2 hours.[7] Monitor the reaction by observing the color change from orange to red.

  • Purification: Upon completion, desalt and concentrate the reaction mixture using a C18 SPE cartridge. Wash the cartridge with deionized water to remove salts and unreacted amines.

  • Elution: Elute the synthesized this compound with a 90% (v/v) methanol aqueous solution.[6]

  • Drying: Dry the eluted product under vacuum to yield this compound as a red solid.[6]

While a specific quantitative yield for this semi-synthesis is not consistently reported in the literature, the reaction is a direct conversion that can be monitored to completion by techniques such as TLC or HPLC.

Protocol 3: Analytical Characterization of this compound

This protocol outlines the general steps for the analytical characterization of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra using a high-field NMR spectrometer (≥400 MHz).

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain high-resolution mass spectra using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the molecular weight and elemental composition.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_0 Precursor Production cluster_1 Semi-Synthesis Monascus Culture Monascus Culture Fermentation (pH 3.0) Fermentation (pH 3.0) Monascus Culture->Fermentation (pH 3.0) Extraction Extraction Fermentation (pH 3.0)->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Rubropunctatin Rubropunctatin Purification (Chromatography)->Rubropunctatin Rubropunctatin_s Rubropunctatin Reaction (pH 7.0, 30°C) Reaction (pH 7.0, 30°C) Rubropunctatin_s->Reaction (pH 7.0, 30°C) Amine Source Ammonia / Amino Acid Amine Source->Reaction (pH 7.0, 30°C) Purification (SPE) Purification (SPE) Reaction (pH 7.0, 30°C)->Purification (SPE) This compound This compound Purification (SPE)->this compound

Caption: Workflow for the semi-synthesis of this compound.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant Enzymes Cellular Antioxidant Enzymes This compound->Antioxidant Enzymes May support Cellular Components Lipids, Proteins, DNA ROS->Cellular Components Damages Oxidative Damage Oxidative Damage Cellular Components->Oxidative Damage Leads to

Caption: Antioxidant mechanism of this compound.

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Pro-inflammatory Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway.

G This compound This compound Bax Bax This compound->Bax Promotes Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Translocates to Bcl-2->Mitochondrion Inhibits release from Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Application Note: A Detailed Protocol for the Purification of Rubropunctamine Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rubropunctamine (B1680260) is a vibrant red azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[1][2] It has garnered significant scientific interest for its wide range of biological activities, including antioxidant and antimicrobial properties.[1][3][4] this compound is not biosynthesized directly; instead, it is formed through the chemical transformation of its orange precursor, rubropunctatin, via a reaction with a primary amine.[1][2] This document provides detailed protocols for the extraction of pigments from Monascus cultures and the subsequent purification of this compound using silica (B1680970) gel column chromatography.

Experimental Protocols

Protocol 1: Extraction of Crude Pigments from Monascus Culture

This protocol details the initial extraction of the pigment mixture from the fungal biomass.

Materials:

  • Monascus culture (from submerged or solid-state fermentation)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or nylon mesh)

  • Ethanol (70-95%) or Methanol[1]

  • Hydrochloric acid or Formic acid (for pH adjustment)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Harvesting Mycelia: Separate the fungal mycelia from the fermentation broth by filtration.[5]

  • Washing and Drying: Wash the collected mycelia with distilled water to remove residual medium components. The mycelia can be freeze-dried or used directly as wet biomass.[1][5]

  • Extraction:

    • Suspend the mycelial biomass in 70-95% ethanol. A suggested ratio is 0.1 g of wet biomass to 1 mL of extraction solution.[5]

    • To prevent the premature conversion of orange pigments to red pigments, acidify the solvent to pH 2-4 using a suitable acid.[1][4]

    • Agitate the mixture on a rotary shaker (e.g., at 30°C for 40 minutes) to ensure efficient extraction.[5]

  • Concentration: Filter the mixture to separate the pigment-containing ethanolic extract from the mycelial debris.[5]

  • Crude Extract Preparation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude pigment extract.[1][5]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude pigment extract.

Materials:

  • Crude pigment extract

  • Silica gel (e.g., 70-230 mesh)[5]

  • Glass chromatography column

  • Elution Solvents: n-hexane, ethyl acetate (B1210297), chloroform, methanol[1][5]

  • Collection tubes

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or chloroform).[5]

    • Pour the slurry into the chromatography column and allow it to pack under gravity, gently tapping the column to ensure a uniform bed.[6]

  • Sample Loading:

    • Dissolve the crude pigment extract in a minimal volume of the initial elution solvent (e.g., chloroform).[5]

    • Carefully load the dissolved sample onto the top of the silica gel bed.[5]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system to separate the different pigment fractions. A common starting point is a mixture of n-hexane and ethyl acetate (e.g., 8:2, v/v) to elute the yellow pigments first.[5]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol). For example, after the yellow and orange fractions have eluted, a chloroform-methanol gradient (e.g., starting at 90:10, v/v) can be used to elute the red pigments.[7]

    • Collect the eluted solvent in separate fractions.[1][5]

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on a TLC plate.[1][5]

    • Identify the fractions containing this compound (the distinct red band).

  • Final Purification:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled solution using a rotary evaporator to obtain the purified pigment.[5]

    • For exceptionally high purity, fractions can be further purified using Preparative HPLC with a C18 column.[1]

Data Presentation

Table 1: Column Chromatography Parameters for Pigment Separation.

Parameter Description Reference
Stationary Phase Silica Gel (70-230 mesh) [5]
Macroporous Resin (CAD-40) [8]
Mobile Phase System 1 Gradient: n-hexane / Ethyl acetate → increasing polarity [5]
Mobile Phase System 2 Gradient: Chloroform / Methanol (90:10 → 50:50, v/v) [7]
Mobile Phase System 3 Eluent: Pure Methanol [9]

| Monitoring Technique | Thin Layer Chromatography (TLC) |[1][5] |

Table 2: Analytical and Biological Data for Purified this compound.

Parameter Method Value / Result Reference
HPLC Detection λmax HPLC-DAD 500-530 nm [10]
HPLC Column C18 Reversed-Phase - [1][10]
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient) - [10]
Antioxidant Activity (FRAP) Spectrophotometry 68% activity for 10 mg [4][10][11]
Antioxidant Activity (DPPH) Spectrophotometry 27% activity for 10 mg [4][10][11]

| Antimicrobial Activity | Broth microdilution | MIC: 4 µg/mL (L-cysteine derivative vs. E. faecalis) |[4][10][12] |

Visualizations

G cluster_fermentation Fermentation & Extraction cluster_chromatography Column Chromatography cluster_purification Final Purification A Monascus Culture B Harvest & Dry Mycelia A->B C Solvent Extraction (Acidified Ethanol) B->C D Crude Pigment Extract C->D E Load Extract onto Silica Gel Column D->E F Gradient Elution (Increasing Polarity) E->F G Fraction Collection F->G H TLC Monitoring G->H H->G I Pool Red Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K

Caption: Workflow for this compound Purification.

G cluster_reaction Chemical Conversion precursor Rubropunctatin (Orange Precursor) reactant + Primary Amine (e.g., Amino Acid) precursor->reactant product This compound (Red Pigment) reactant->product

Caption: Biosynthesis of this compound from its Precursor.

G cluster_membrane Proposed Mechanism of Action A This compound C Insertion into Cell Membrane A->C B Bacterial Cell D Disruption of Membrane Integrity C->D E Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Caption: Proposed Antimicrobial Mechanism of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rubropunctamine is a red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, notably Monascus purpureus.[1] It is formed through the chemical reaction of the orange pigment rubropunctatin (B192291) with a compound containing a primary amino group.[2][3] this compound has garnered significant scientific interest due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][4][5] Accurate and robust analytical techniques are crucial for the structural elucidation, quantification, and quality control of this compound for research and potential therapeutic applications.[6]

This document provides detailed application notes and experimental protocols for the characterization of this compound using various analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound from complex matrices such as fermented products and culture extracts.[7] A validated reverse-phase HPLC (RP-HPLC) method coupled with a UV-Vis or Photodiode Array (PDA) detector is commonly employed.[7]

Experimental Protocol: Quantification of this compound by RP-HPLC

1.1. Sample Preparation (from Fermented Product):

  • Weigh 1-5 g of the homogenized fermented product into a 50 mL centrifuge tube.[7]

  • Add a suitable extraction solvent (e.g., 70-95% ethanol (B145695) or methanol (B129727), which can be acidified to pH 2-4 to prevent the conversion of orange pigments to red pigments during extraction).[2][4]

  • Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes.[7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[7]

  • Collect the supernatant. Repeat the extraction process on the remaining pellet to ensure complete extraction.[7]

  • Combine the supernatants and, if necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.[7]

  • For samples with high lipid content, a Solid Phase Extraction (SPE) clean-up step with a C18 cartridge may be necessary.[7]

  • Prior to injection, filter the extract through a 0.45 µm syringe filter.[8]

1.2. HPLC Conditions: A standard HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.[8]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A Water with 0.1% formic acid[6]
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid[6]
Gradient Elution A typical gradient runs from 10% to 100% B over 15-20 minutes[6]
Flow Rate 0.3-0.8 mL/min[6][9]
Column Temperature 35 °C
Injection Volume 5-20 µL
Detection Wavelength Monitoring at the maximum absorbance for red pigments, around 500-510 nm[7][8]

1.3. Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard at known concentrations and comparing the peak area of the sample to this curve.[8]

Spectrometric Analysis: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

Experimental Protocol: LC-MS/MS Analysis of this compound

2.1. Sample Preparation:

  • Dissolve the purified this compound or the extract in a suitable solvent like methanol or acetonitrile to a concentration of 1-10 µg/mL.[3][6]

2.2. Liquid Chromatography (LC) Conditions:

Parameter Recommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)[6]
Mobile Phase A Water with 0.1% formic acid[6]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]
Gradient A suitable gradient from 10% to 100% B over 15-20 minutes[6]

| Flow Rate | 0.3-0.5 mL/min[6] |

2.3. Mass Spectrometry (MS) Conditions:

Parameter Recommended Conditions
Ionization Source Electrospray Ionization (ESI), positive ion mode[6]
Scan Range m/z 100-1000[6]

| Tandem MS (MS/MS) | For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns.[3] |

Quantitative Data: Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Ion (m/z)Reference
This compoundC₂₁H₂₃NO₄353.41[M+H]⁺[2][6]
N-glucosylthis compoundC₂₇H₃₅NO₉517.57484 [MH]⁺ (Note: Reference indicates a different formula)[2]
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Experimental Protocol: NMR Analysis of this compound

3.1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).[3][6]

  • Transfer the solution to a 5 mm NMR tube.[3][6]

3.2. NMR Data Acquisition (on a 400 MHz or higher spectrometer):

Experiment Key Parameters
¹H NMR Pulse sequence: zg30, Spectral width: ~16 ppm, Relaxation delay (d1): 1-5 s, Number of scans: 16-64.[6]
¹³C NMR Pulse sequence: zgpg30, Spectral width: ~240 ppm, Relaxation delay (d1): 2 s, Number of scans: 1024-4096.[6]

| 2D NMR (COSY, HSQC, HMBC) | Use standard pulse programs. Optimize spectral widths and acquisition times. For HMBC, set to detect long-range couplings of 8-10 Hz.[6] |

Quantitative Data: ¹H and ¹³C NMR of N-glucosylthis compound (in CD₃OD) (Data for the this compound core is highlighted as a reference)

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) [6]

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)
This compound Core
48.35s
56.78s
74.60 & 4.20m
82.95 & 2.50m
1'2.90t7.4
............

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) [6]

PositionChemical Shift (δ ppm)
This compound Core
1165.2
3108.1
4145.5
4a134.9
5101.2
......
Spectroscopic Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible technique for the initial identification and quantification of this compound, which exhibits characteristic absorption in the visible range.

Experimental Protocol: UV-Vis Spectral Analysis

  • Sample Preparation: Prepare a dilute solution of the purified pigment in a suitable solvent (e.g., methanol, ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm, using the solvent as a blank.[3]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Quantitative Data: UV-Vis Spectroscopy

Compound/Derivativeλmax (nm)Reference
This compound-type chromophore251-252, 302-307, 412-423, 525-530[10]
N-glucosylmonascorubramine~500 and 422[2]

Visualizations

cluster_biosynthesis Biosynthesis of this compound PKS Polyketide Synthase (PKS) AzaphiloneCore Azaphilone Core Structure PKS->AzaphiloneCore FAS Fatty Acid Synthase (FAS) FAS->AzaphiloneCore BuildingBlocks Acetyl-CoA & Malonyl-CoA BuildingBlocks->PKS BuildingBlocks->FAS Rubropunctatin Rubropunctatin (Orange Pigment) AzaphiloneCore->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction AminoDonor Primary Amine Donor (e.g., Amino Acid) AminoDonor->this compound

Caption: Biosynthetic pathway of this compound from precursors.

cluster_workflow Analytical Workflow for this compound Characterization Sample Sample (e.g., Fermented Product) Extraction Solvent Extraction & Purification Sample->Extraction HPLC HPLC-UV/Vis (Quantification & Purity) Extraction->HPLC UVVis UV-Vis Spectroscopy (Initial Identification) Extraction->UVVis LCMS LC-MS/MS (Molecular Weight & Fragmentation) Extraction->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Extraction->NMR DataAnalysis Data Analysis & Structure Confirmation HPLC->DataAnalysis UVVis->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis

Caption: Experimental workflow for this compound analysis.

References

Unveiling Rubropunctamine: A Natural Red Colorant for Food and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Rubropunctamine, a vibrant red azaphilone pigment, is a secondary metabolite produced by fungi of the Monascus genus, which have been used for centuries in Asia for food coloration and preservation.[1][2][3] With a growing consumer demand for natural and "clean-label" ingredients, this compound presents a compelling alternative to synthetic red dyes in the food, beverage, and pharmaceutical industries.[3][4] This document provides a comprehensive guide to the application of this compound as a natural colorant, detailing its physicochemical properties, biological activities, and protocols for its extraction, stability testing, and antioxidant activity assessment.

Physicochemical Properties and Stability

This compound is not directly biosynthesized by Monascus species but is formed through a chemical transformation of its orange precursor, rubropunctatin (B192291).[1] This reaction involves the replacement of a pyran oxygen with a primary amine, resulting in a distinct color shift from orange to a purplish-red.[1][5] The stability of this compound is a critical factor for its use as a food colorant and is significantly influenced by environmental factors such as pH, temperature, and light.[3][4]

Data Presentation: Stability of this compound

The following tables summarize the quantitative data on the stability of this compound under various conditions.

pHTemperature (°C)Duration (hours)Remaining Pigment (%)Reference
3.0806~10[3]
5.0806~20[3]
7.0806~35[3]
7.010010>90[3]
Table 1: Thermal and pH Stability of this compound. Data indicates that this compound exhibits greater stability at a neutral pH.[3]
ApplicationL* Valuea* Valueb* ValueReference
Yoghurt65.425.14.3[3]
Fruit Juice45.230.810.2[3]
Table 2: Colorimetric Data (CIELAB) of this compound in Food Applications. The CIELAB color space quantifies the color of this compound, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.[3]

Biological Activities

Beyond its coloring properties, this compound exhibits a range of biological activities, making it a subject of interest for pharmaceutical and nutraceutical applications.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which can help mitigate oxidative stress-related conditions.[2][6] Its antioxidant capacity has been evaluated using various in vitro assays.

CompoundAssayConcentrationResultReference
This compoundFRAP Assay10 mg68% activity (vs. Ascorbic Acid standard)[2][6]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[2][6]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[2]
RubropunctatinSuperoxide Generation Inhibition8 µg/mL20% inhibition[2]
This compoundNO Generation ScavengingNot specifiedModerate activity (Inhibitory Ratio = 1.5)[2][7]
Table 3: Antioxidant Activity of this compound and its Precursor.
Other Biological Activities
  • Antimicrobial Activity: this compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as some yeasts and filamentous fungi.[7][8] The proposed mechanism involves the disruption of cell membrane integrity.[8]

  • Anti-inflammatory Activity: Red Monascus pigment derivatives exhibit mild anti-inflammatory effects.[1] this compound has been shown to inhibit TPA-induced inflammation in mice.[7][9]

  • Anticancer Properties: While research is ongoing, some Monascus pigments have demonstrated cytotoxic and antitumor activities.[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol outlines the general steps for extracting and purifying this compound from Monascus cultures. The process involves a two-step approach: isolation of the orange precursor, rubropunctatin, followed by its conversion to this compound.[1][10]

Materials:

  • Monascus purpureus or Monascus ruber culture

  • Fermentation medium (e.g., Potato Dextrose Broth)

  • Organic solvent (e.g., 70-95% ethanol (B145695) or methanol (B129727), acidified to pH 2-4)[1][6]

  • Amino group donor (e.g., glutamic acid or an ammonium (B1175870) salt)[1]

  • Silica (B1680970) gel for column chromatography[10]

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)[10]

  • Rotary evaporator

  • Filtration or centrifugation equipment

Procedure:

  • Fermentation: Cultivate the Monascus strain in a suitable fermentation medium to produce the pigments.[10]

  • Extraction of Orange Pigments (Rubropunctatin):

    • Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.[1]

    • Wash the mycelia with distilled water and dry them.[1]

    • Grind the dried mycelia into a fine powder.[1]

    • Extract the pigments from the mycelial powder using an acidified organic solvent.[1]

    • Evaporate the solvent under reduced pressure to obtain a crude pigment extract.[1]

  • Purification of Rubropunctatin:

    • Load the crude extract onto a silica gel column.[10]

    • Elute with a gradient of non-polar to polar solvents.[10]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).[10]

  • Conversion to this compound:

    • Dissolve the purified rubropunctatin in a suitable solvent.[1]

    • Add an amino group donor to the solution.[1]

    • Stir the reaction mixture until the color changes from orange to red.[1]

  • Final Purification:

    • Purify the resulting this compound using column chromatography as described above to obtain a highly pure compound.[1][10]

G cluster_extraction Extraction & Purification cluster_purification Purification & Conversion Fermentation Fermentation Mycelia Separation Mycelia Separation Fermentation->Mycelia Separation Filtration/Centrifugation Drying & Grinding Drying & Grinding Mycelia Separation->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Acidified Ethanol Crude Orange Pigment Crude Orange Pigment Solvent Extraction->Crude Orange Pigment Column Chromatography Column Chromatography Crude Orange Pigment->Column Chromatography Silica Gel Purified Rubropunctatin Purified Rubropunctatin Column Chromatography->Purified Rubropunctatin Amination Reaction Amination Reaction Purified Rubropunctatin->Amination Reaction + Amino Acid Crude this compound Crude this compound Amination Reaction->Crude this compound Final Purification Final Purification Crude this compound->Final Purification Column Chromatography Pure this compound Pure this compound Final Purification->Pure this compound

Extraction and purification workflow for this compound.
Protocol 2: Evaluation of Thermal and pH Stability

This protocol describes a method to quantify the stability of a this compound solution under various temperature and pH conditions.[3]

Materials:

  • Purified this compound extract

  • pH buffer solutions (e.g., pH 3, 5, 7)

  • Water bath or incubator

  • Spectrophotometer

  • Colorimeter (for CIELAB measurements)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in different pH buffers to a standardized initial absorbance (e.g., 1.0 at 500 nm).[3]

  • Thermal Treatment: Incubate the prepared solutions at various temperatures (e.g., 60°C, 80°C, 100°C) for a set duration (e.g., 0, 1, 2, 4, 6 hours).[3]

  • Color Measurement:

    • At each time point, remove an aliquot and cool it to room temperature.[3]

    • Measure the absorbance of each cooled aliquot at 500 nm.[3]

    • Measure the L, a, and b* values using a colorimeter.[3]

  • Data Analysis:

    • Calculate the percentage of pigment remaining at each time point relative to the initial absorbance.[3]

    • Plot the percentage of remaining pigment versus time for each temperature and pH condition.[3]

G Start Start Prepare this compound solutions in different pH buffers Prepare this compound solutions in different pH buffers Start->Prepare this compound solutions in different pH buffers Measure initial Absorbance (A0) and CIELAB Measure initial Absorbance (A0) and CIELAB Prepare this compound solutions in different pH buffers->Measure initial Absorbance (A0) and CIELAB Incubate at various temperatures Incubate at various temperatures Measure initial Absorbance (A0) and CIELAB->Incubate at various temperatures Take aliquots at time intervals Take aliquots at time intervals Incubate at various temperatures->Take aliquots at time intervals Measure final Absorbance (At) and CIELAB Measure final Absorbance (At) and CIELAB Take aliquots at time intervals->Measure final Absorbance (At) and CIELAB Calculate % Pigment Remaining Calculate % Pigment Remaining Measure final Absorbance (At) and CIELAB->Calculate % Pigment Remaining End End Calculate % Pigment Remaining->End

Workflow for this compound stability testing.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2][11]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol.[11]

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution.[11]

  • Assay Procedure:

    • Add a specific volume of the this compound dilutions to a 96-well plate or test tubes.[11]

    • Add the DPPH working solution to each well or tube.[11]

    • Mix and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • Measurement: Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.[2]

  • Calculation of Radical Scavenging Activity:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample with the DPPH solution.[11]

Biosynthesis and Regulatory Considerations

The biosynthesis of this compound is linked to the production of its precursor, rubropunctatin, which is synthesized by a polyketide synthase (PKS).[1][5] The conversion to this compound is a chemical reaction with an amino group donor.[1][6]

It is crucial to note that some Monascus strains can produce a mycotoxin called citrinin.[3] Therefore, for food applications, it is essential to use non-citrinin-producing strains of Monascus purpureus to ensure the safety of the final product.[3] The regulatory status of Monascus pigments as food colorants varies by region, with approvals in many Asian countries.[3] Always consult the specific food regulations of the target market.[3]

G cluster_biosynthesis Biosynthesis Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS PKS Acetyl-CoA + Malonyl-CoA->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Rubropunctatin (Orange Pigment) Rubropunctatin (Orange Pigment) This compound (Red Pigment) This compound (Red Pigment) Rubropunctatin (Orange Pigment)->this compound (Red Pigment) Aminophilic Reaction Amino Acid Amino Acid Amino Acid->this compound (Red Pigment) PKS->Rubropunctatin (Orange Pigment)

Simplified biosynthesis of this compound.

Conclusion

This compound offers a vibrant, natural alternative to synthetic red dyes, with the added benefits of potential biological activities. Its stability, particularly at neutral pH, makes it suitable for a range of food and beverage applications, including dairy products, confectionery, and beverages.[3] By understanding its properties and following standardized protocols for extraction, purification, and stability testing, researchers and product developers can effectively harness the potential of this promising natural colorant. Further research into its biological activities and the development of strains with enhanced pigment production and stability will continue to expand its applications in the future.

References

Application of Rubropunctamine in Antimicrobial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red azaphilone pigment produced by fungi of the Monascus genus, has attracted considerable scientific interest for its diverse biological activities, including its potential as an antimicrobial agent.[1][2] Traditionally used as a natural food colorant, emerging research highlights its inhibitory effects against a range of pathogenic bacteria and fungi.[3][4] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound, intended to support research and development in the field of novel antimicrobial agents.

The primary antimicrobial mechanism of this compound is attributed to the disruption of the microbial cell membrane's integrity.[1] Its lipophilic azaphilone core is thought to insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] While much of the existing research has been conducted on red pigment extracts from Monascus purpureus, which contain this compound, there is a growing need for studies using the purified compound to ascertain its specific antimicrobial spectrum and potency.[1]

Data Presentation: Antimicrobial Efficacy

Quantitative data on the antimicrobial activity of purified this compound is still emerging. Most available data pertains to red Monascus pigment extracts or derivatives. The following table summarizes key findings.

Test SubstanceMicrobial StrainMIC (µg/mL)Reference
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[3][5]
Red Monascus pigment extractStaphylococcus aureus ATCC 2592310,000-20,000[6]
Red Monascus pigment extractEscherichia coli ATCC 2592210,000-20,000[6]

Note: The data for red Monascus pigment extracts should be interpreted with caution as they represent a mixture of compounds and not purified this compound.

Experimental Protocols

This section details standardized methodologies for key experiments to determine the antimicrobial activity of this compound. Given that this compound is a lipophilic natural product, careful consideration of its solubility is crucial for accurate results.[7]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism suspension standardized to the appropriate density

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • Bacteria: Grow a pure culture of the test bacterium overnight in a suitable broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test wells.[3]

    • Fungi (Yeast): Prepare a suspension equivalent to a 0.5 McFarland standard and then dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.[3]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Controls:

    • Growth Control: Wells containing broth and microbial inoculum, but no this compound.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for the required duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[3]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3]

Protocol:

  • Perform MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, sterile agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.[3]

Agar Disk Diffusion Assay

This qualitative method is useful for screening the antimicrobial activity of this compound.[7]

Protocol:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plate: Uniformly spread the inoculum onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile swab.

  • Prepare Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound solution. A solvent control disk (e.g., DMSO) should also be prepared.

  • Apply Disks: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate under appropriate conditions.

  • Measure Zone of Inhibition: Measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflows

Antimicrobial_Assay_Workflow cluster_MIC MIC Determination (Broth Microdilution) cluster_MBC_MFC MBC/MFC Determination prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate_mic Incubate Plate (e.g., 24-48h) add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (≥ MIC) onto agar plates read_mic->subculture Proceed with results from MIC assay incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

Proposed Mechanism of Action

Mechanism_of_Action cluster_membrane Microbial Cell Membrane (Lipid Bilayer) label_membrane This compound This compound insertion Insertion into Lipid Bilayer This compound->insertion permeability Increased Membrane Permeability insertion->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage energy_disruption Disruption of Cellular Energy Production permeability->energy_disruption cell_death Cell Death leakage->cell_death energy_disruption->cell_death

Caption: Proposed Mechanism of Antimicrobial Action.

Future Directions and Unexplored Areas

The primary mechanism of action for this compound is centered on the disruption of the microbial cell membrane.[1] However, the precise molecular interactions and the impact on microbial signaling pathways remain largely unexplored. To date, there is no available information on whether this compound can modulate any specific microbial signaling pathways, representing a significant and promising area for future research.[1] Elucidating these aspects will provide a more complete understanding of its antimicrobial properties and could unlock its full therapeutic potential. Further studies with purified this compound against a broad panel of clinically relevant and drug-resistant microorganisms are essential.[3]

References

Enhancing the Bioactivity of Rubropunctamine Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine (B1680260), a red azaphilone pigment derived from Monascus species, has attracted considerable scientific interest due to its intrinsic biological activities, including antimicrobial and antioxidant properties.[1] However, to enhance its therapeutic potential and overcome limitations such as solubility, the derivatization of the this compound scaffold presents a promising strategy.[1] This document provides detailed application notes and experimental protocols for the semi-synthesis of this compound derivatives, with a focus on amino acid conjugates, and outlines methodologies for evaluating their enhanced bioactivity. Quantitative data from various studies are summarized to facilitate the comparison of these derivatives.

Introduction

This compound is a nitrogen-containing azaphilone pigment formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin (B192291), with compounds containing a primary amino group.[1] The core azaphilone structure is a versatile scaffold for chemical modification. Derivatization, particularly through the formation of amino acid conjugates, is a key strategy to modulate the physicochemical properties and biological activities of this compound, potentially leading to derivatives with improved efficacy, solubility, and stability.[1][2] These application notes detail the semi-synthesis of this compound derivatives and protocols for assessing their antimicrobial, antioxidant, and cytotoxic activities.

Data Presentation

The derivatization of this compound has been shown to significantly enhance its bioactivity. The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and Its Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeTest OrganismMIC (µg/mL)Reference(s)
Red Pigment Extract (rich in this compound)Staphylococcus aureus128[3]
Red Pigment Extract (rich in this compound)Escherichia coli>128[3]
L-Cysteine derivativeEnterococcus faecalis4[3]
L-Phenylalanine derivativeGram-positive & Gram-negative bacteria~ 4-8[4]
D-Phenylalanine derivativeGram-positive & Gram-negative bacteria~ 4-8[4]
L-Tyrosine derivativeGram-positive & Gram-negative bacteria~ 4-8[4]
D-Tyrosine derivativeGram-positive & Gram-negative bacteria~ 4-8[4]
L-Aspartic Acid derivativeAspergillus niger, Penicillium citrinum, Candida albicansEffective[4]
D-Aspartic Acid derivativeAspergillus niger, Penicillium citrinum, Candida albicansEffective[4]

Table 2: Antioxidant Activity of this compound and Its Precursor

CompoundAssayConcentrationResultReference(s)
This compoundFRAP Assay10 mg68% activity (vs. Ascorbic Acid)[1]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid)[1]
Rubropunctatin (precursor)DPPH Radical Scavenging8 µg/mL16% scavenging[1]

Table 3: Cytotoxicity of Rubropunctatin (this compound Precursor) Against Human Cancer Cell Lines (IC50)

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference(s)
RubropunctatinBGC-823Human Gastric Adenocarcinoma< 15[5]
RubropunctatinAGSHuman Gastric Adenocarcinoma< 15[5]
RubropunctatinMKN45Human Gastric Adenocarcinoma< 15[5]
RubropunctatinHepG2Human Hepatocellular Carcinoma30 - 45[5]

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound Amino Acid Derivatives

This protocol details the azaphilic addition reaction for the synthesis of this compound derivatives using orange pigment precursors and various amino acids.[2]

Materials:

  • Purified orange pigments (monascorubrin and rubropunctatin mixture)

  • Various L-amino acids (e.g., phenylalanine, tyrosine, glycine, cysteine, aspartic acid)

  • Methanol (B129727)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Incubator shaker

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).

  • Reactant Addition: Dissolve the purified orange pigments in the reaction mixture. Add the desired amino acid to a final concentration of 8 mmol/L.[2]

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 250 rpm for 2 hours.[2] The color of the solution will change from orange to red, indicating the formation of the this compound derivative.

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted amino acids.

    • Elute the synthesized this compound derivative from the cartridge using a 90% (v/v) methanol aqueous solution.[2]

  • Solvent Removal: Remove the methanol from the eluate using a rotary evaporator to obtain the purified this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized derivatives using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3]

Materials:

  • Purified this compound derivatives

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microbial Inoculum: Grow a pure culture of the test microorganism overnight in the appropriate broth medium. Dilute the culture to achieve a standardized concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Preparation of Derivative Dilutions: Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate the plate under optimal conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.[3]

Protocol 3: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Purified this compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the production of its orange precursor, rubropunctatin, via the polyketide pathway. Rubropunctatin is then converted to this compound through an aminophilic reaction.[7]

This compound Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->PKS Azaphilone_Core Azaphilone Core PKS->Azaphilone_Core FAS Fatty Acid Synthase (FAS) Azaphilone_Core->FAS Rubropunctatin Rubropunctatin (Orange Pigment) FAS->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction Amino_Acid Primary Amine (e.g., Amino Acid) Amino_Acid->this compound

Caption: Biosynthesis of this compound from precursors.

Proposed Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound and its derivatives is believed to be the disruption of the microbial cell membrane's integrity.[3]

Antimicrobial Mechanism cluster_Cell Microbial Cell cluster_Effects Cellular Effects Cell_Membrane Cell Membrane Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Cytoplasm Cytoplasm This compound This compound Derivative This compound->Cell_Membrane Interaction & Disruption Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of microbial cell membrane disruption.

Experimental Workflow for Derivatization and Bioactivity Screening

The overall process from synthesis to evaluation of this compound derivatives can be streamlined into a logical workflow.

Experimental Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Characterization cluster_Screening Bioactivity Screening Start Start: Orange Pigment (Rubropunctatin) Derivatization Derivatization with Amino Acid Library Start->Derivatization Purification Purification (SPE/HPLC) Derivatization->Purification Analysis Structural Analysis (LC-MS, NMR) Purification->Analysis Antimicrobial Antimicrobial Assays (MIC) Analysis->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Analysis->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT) Analysis->Cytotoxicity

Caption: Workflow for synthesis and screening of derivatives.

Conclusion

The derivatization of this compound, particularly with amino acids, is a highly effective strategy for enhancing its bioactivity. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of novel this compound derivatives. Further research into a broader range of derivatives and a more comprehensive assessment of their biological activities will be crucial for the development of new therapeutic agents based on this promising natural product scaffold.

References

Application Notes and Protocols for the Thin Layer Chromatography (TLC) Analysis of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine (B1680260) is a prominent red azaphilone pigment produced by various species of the Monascus fungus. It has garnered significant scientific interest due to its potential biological activities, including antioxidant and antimicrobial properties. This compound is not directly biosynthesized by the fungus but is formed via a chemical transformation of its orange precursor, rubropunctatin (B192291), through an aminophilic reaction.[1] Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the qualitative analysis and separation of Monascus pigments.[2] This document provides detailed application notes and protocols for the TLC analysis of this compound, intended to guide researchers in natural product chemistry, microbiology, and drug development.

Data Presentation: Solvent Systems and Rf Values for Red Monascus Pigments

The selection of an appropriate mobile phase is critical for achieving optimal separation of Monascus pigments on a silica (B1680970) gel stationary phase. The polarity of the solvent system dictates the migration of the pigments up the TLC plate. Below is a summary of various solvent systems reported for the separation of red Monascus pigments, including this compound.

It is important to note that Rf values can vary depending on experimental conditions such as the specific type of silica gel plate, temperature, chamber saturation, and sample concentration. The values presented below are indicative ranges for red Monascus pigments.

Mobile Phase (Solvent System) (v/v/v)Stationary PhaseReported Rf Values for Red PigmentsSource
Ethyl acetate (B1210297) : Formic acid : Acetic acid : Water (100:11:11:26)Silica Gel0.52 - 0.72[2]
n-Hexane : Ethyl acetate (7:3)Silica Gel0.00 - 0.32[2]
Trichloroethane : Methanol (1:1)Silica Gel0.653, 0.713, 0.747[2]
Ethyl acetate : Methanol (13:7)Silica GelNot specified[3]
Chloroform : Methanol : Water (65:25:4)Silica GelNot specified

Experimental Protocols

Protocol 1: Extraction of this compound from Monascus Culture

This protocol describes the extraction of pigments from Monascus mycelia for subsequent TLC analysis.

Materials and Reagents:

  • Monascus culture (from solid-state or submerged fermentation)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ethanol (B145695) (70-95%) or Methanol

  • Rotary evaporator

  • Mortar and pestle or grinder

  • Centrifuge (for submerged cultures)

Procedure:

  • Harvesting Mycelia:

    • For solid-state fermentation, harvest the pigmented biomass.

    • For submerged fermentation, separate the mycelia from the fermentation broth by filtration or centrifugation.[1]

  • Drying: Wash the collected mycelia with distilled water and dry them. A freeze-dryer or an oven at low temperature (e.g., 40-50°C) can be used.

  • Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle or a grinder.[1]

  • Solvent Extraction:

    • Suspend the mycelial powder in a suitable organic solvent such as 70-95% ethanol or methanol.[1] Acidifying the solvent to a pH of 2-4 can help prevent the premature conversion of orange pigments to red pigments.[1]

    • Agitate the mixture for several hours using a shaker or sonicator to ensure efficient extraction.

  • Filtration: Filter the mixture to separate the pigment-containing extract from the mycelial debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude pigment extract.[3]

Protocol 2: TLC Analysis of this compound

This protocol provides a general method for the TLC separation of this compound from the crude pigment extract.

Materials and Reagents:

  • Crude Monascus pigment extract

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Selected mobile phase (see table above)

  • Pencil and ruler

  • UV lamp (for visualization, if necessary)

Procedure:

  • Sample Preparation: Dissolve the crude pigment extract in a minimal amount of a suitable solvent (e.g., ethanol or methanol) to create a concentrated solution for spotting.

  • Plate Preparation:

    • Handle the TLC plate by its edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line approximately 1-1.5 cm from the bottom of the plate.

  • Spotting:

    • Using a capillary tube, apply a small spot of the dissolved pigment extract onto the origin line.

    • Allow the spot to dry completely. For a more concentrated spot, reapply the sample to the same spot, allowing it to dry between applications.

  • Developing Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm. The solvent level must be below the origin line on the TLC plate.

    • Close the chamber and allow it to saturate with the solvent vapor for 15-30 minutes. This ensures a uniform solvent front.

  • Chromatogram Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion and Visualization:

    • When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to air dry in a fume hood.

    • The separated pigment spots, including the red this compound spot, should be visible under visible light. Some compounds may also be visualized under a UV lamp.[2]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the this compound spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

Biosynthesis of this compound

This compound is formed from its precursor, rubropunctatin, through a non-enzymatic reaction with primary amines present in the fermentation medium.[4] This conversion is a key step in the diversification of Monascus pigments.

G Conversion of Rubropunctatin to this compound Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction PrimaryAmine Primary Amine (e.g., from amino acids) PrimaryAmine->this compound

Caption: Chemical conversion of rubropunctatin to this compound.

Experimental Workflow for TLC Analysis of this compound

The following diagram illustrates the key steps involved in the TLC analysis of this compound, from sample preparation to data analysis.

G TLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_tlc TLC Procedure cluster_analysis Data Analysis Harvest Harvest Monascus Mycelia Dry Dry Mycelia Harvest->Dry Grind Grind to Fine Powder Dry->Grind Extract Solvent Extraction Grind->Extract Concentrate Concentrate Extract Extract->Concentrate Spot Spot Extract on TLC Plate Concentrate->Spot Develop Develop Chromatogram Spot->Develop Visualize Visualize Separated Spots Develop->Visualize Calculate Calculate Rf Value Visualize->Calculate

Caption: Workflow for the TLC analysis of this compound.

References

In Vivo Study Designs for Rubropunctamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus, has demonstrated a spectrum of biological activities in preclinical studies, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[1][2][3] These properties make this compound a compound of interest for further investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in animal models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its precursor, Rubropunctatin, to inform dose selection and study design for in vivo experiments.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

CompoundAssayConcentrationResultReference
This compoundFRAP Assay10 mg68% activity (vs. Ascorbic Acid standard)[1][2]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[1][2]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[1]
RubropunctatinSuperoxide Generation Inhibition8 µg/mL20% inhibition[1]

Table 2: In Vitro Cytotoxicity of Monascus Pigments Against Cancer Cell Lines (IC50)

PigmentColorCancer Cell LineCell Line TypeIC50 (µM)Reference
RubropunctatinOrangeBGC-823Human Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeAGSHuman Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeMKN45Human Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeHepG2Human Hepatocellular Carcinoma30 - 45[4]

Table 3: In Vivo Anti-inflammatory Activity of this compound

CompoundModelDoseResultReference
This compoundTPA-induced inflammation in mice0.32 mg/earID50[5]

Experimental Protocols

Anticancer Efficacy Study: Human Tumor Xenograft Model

This protocol outlines the evaluation of this compound's antitumor activity in an immunodeficient mouse model bearing human cancer cell xenografts.

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Selected human cancer cell line (e.g., BGC-823, based on in vitro data)

  • This compound, sterile solution

  • Vehicle control (e.g., saline, PBS with 0.5% DMSO)

  • Positive control (e.g., a standard chemotherapeutic agent for the chosen cell line)

  • Matrigel

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions to logarithmic growth phase.

  • Cell Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size.

    • Groups: Vehicle control, this compound (low, medium, and high doses), Positive control.

    • Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 21 days).

  • Data Collection:

    • Monitor tumor volume throughout the study.

    • Record body weight of each animal 2-3 times per week as an indicator of toxicity.

    • Observe animals daily for any signs of morbidity.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise tumors and weigh them.

    • Collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to assess toxicity.

Workflow for Xenograft Model

G cluster_prep Preparation cluster_implant Implantation cluster_study Study Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest implantation Subcutaneous Injection cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization & Grouping tumor_growth->grouping treatment Treatment Administration grouping->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection euthanasia Euthanasia data_collection->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision organ_collection Organ Collection (Histopathology) euthanasia->organ_collection

Caption: Workflow for the anticancer efficacy study using a human tumor xenograft model in mice.

Anti-inflammatory Efficacy Study: TPA-Induced Ear Edema Model

This protocol is designed to evaluate the topical anti-inflammatory effects of this compound, based on existing evidence.[5]

Materials:

  • 8-10 week old male Swiss albino mice

  • This compound, solution in a suitable vehicle (e.g., acetone)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • Positive control (e.g., Indomethacin)

  • Vehicle control (acetone)

  • Micrometer or thickness gauge

  • Punch biopsy tool (4 mm)

Procedure:

  • Animal Grouping:

    • Randomize mice into treatment groups (n=6-8 per group).

    • Groups: Naive (no treatment), Vehicle + TPA, this compound (low, medium, and high doses) + TPA, Positive control + TPA.

  • Treatment Application:

    • Topically apply 20 µL of the respective treatment solution (this compound, positive control, or vehicle) to both the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation:

    • After 30 minutes, topically apply 20 µL of TPA solution to the right ear of all mice except the naive group.

  • Measurement of Edema:

    • After 6 hours, measure the thickness of both the right (treated) and left (untreated) ears using a micrometer.

    • The degree of edema is calculated as the difference in thickness between the right and left ears.

  • Biochemical and Histological Analysis:

    • Euthanize the mice and collect the right ear tissue using a punch biopsy tool.

    • Homogenize a portion of the tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Fix the remaining tissue in formalin for histopathological examination to assess inflammatory cell infiltration and tissue damage.

Logical Flow of TPA-Induced Ear Edema Model

G start Start grouping Randomize Mice into Groups start->grouping treatment Topical Treatment Application (this compound/Control) grouping->treatment tpa Induce Inflammation with TPA treatment->tpa wait Wait 6 Hours tpa->wait measure Measure Ear Thickness (Edema) wait->measure euthanize Euthanize & Collect Tissue measure->euthanize analysis Biochemical (MPO) & Histological Analysis euthanize->analysis end End analysis->end

Caption: Logical flow diagram of the TPA-induced mouse ear edema model for anti-inflammatory testing.

Neuroprotective Efficacy Study: Scopolamine-Induced Amnesia Model

This protocol assesses the potential of this compound to mitigate cognitive deficits, a key aspect of neuroprotection.

Materials:

  • 8-10 week old male C57BL/6 mice

  • This compound, sterile solution for oral or IP administration

  • Scopolamine (B1681570) hydrobromide

  • Positive control (e.g., Donepezil)

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=10-12 per group).

    • Groups: Vehicle control, Scopolamine control, this compound (low, medium, and high doses) + Scopolamine, Positive control + Scopolamine.

    • Administer this compound, positive control, or vehicle orally for a pre-treatment period (e.g., 14 days).

  • Induction of Amnesia:

    • On the testing days, administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test to all groups except the vehicle control.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Neurochemical Analysis:

    • After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex).

    • Measure levels of acetylcholine (B1216132) (ACh) and acetylcholinesterase (AChE) activity.

    • Assess markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels).

Signaling Pathway: Potential Neuroprotective Mechanism of this compound

G cluster_stress Oxidative Stress cluster_cholinergic Cholinergic System cluster_effect Cellular Effects ROS ROS neuronal_damage Neuronal Damage ROS->neuronal_damage AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh inhibition memory_impairment Memory Impairment ACh->memory_impairment improves neuronal_damage->memory_impairment This compound This compound This compound->ROS scavenges This compound->AChE inhibits

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Pharmacokinetic (PK) Study

This protocol is for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

  • 8-10 week old male C57BL/6 mice

  • This compound, sterile solution for intravenous (IV) and oral (PO) administration

  • Cannulas (for serial blood sampling, optional)

  • Anticoagulant (e.g., K2EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of this compound to two groups of mice (n=3-5 per time point, or cannulated animals for serial sampling).

    • Group 1: IV administration (e.g., via tail vein).

    • Group 2: PO administration (oral gavage).

  • Blood Sampling:

    • Collect blood samples (e.g., 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the saphenous vein or via cannula into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Bioavailability (F%) for the oral dose.

Experimental Workflow for a Pharmacokinetic Study

G start Start dosing_iv IV Dosing start->dosing_iv dosing_po Oral Dosing start->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: A simplified workflow for conducting a pharmacokinetic study of this compound in mice.

Acute and Sub-acute Toxicity Studies

These studies are crucial for determining the safety profile of this compound and are designed based on OECD guidelines.

Protocol: Acute Oral Toxicity (OECD 423, Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of this compound and identify the dose range for further studies.

Procedure:

  • Animals: Use young adult female rats (e.g., Sprague-Dawley).

  • Dosing:

    • Administer this compound orally by gavage in a stepwise procedure.

    • Start with a dose of 300 mg/kg to a group of 3 animals.

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • Record body weights at the start and end of the study.

  • Dose Adjustment:

    • If no mortality occurs, dose a new group of 3 animals at 2000 mg/kg.

    • If mortality occurs, dose a new group at a lower dose level (e.g., 50 mg/kg).

  • Endpoint: The study is complete when a toxic class can be assigned based on the observed mortality at different dose levels.

Protocol: Sub-acute Oral Toxicity (28-Day Repeated Dose Study, OECD 407)

Objective: To evaluate the toxicity of this compound after repeated oral administration for 28 days.

Procedure:

  • Animals: Use young adult rats of both sexes (e.g., Wistar), with 5 animals per sex per group.

  • Grouping and Dosing:

    • Groups: Vehicle control, this compound (low, medium, and high doses).

    • Administer the assigned dose daily by oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Perform hematology and clinical biochemistry analyses at the end of the study.

  • Pathology:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a gross necropsy.

    • Weigh major organs.

    • Perform histopathological examination of selected organs and tissues.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. These studies will be critical in elucidating the therapeutic potential and safety profile of this natural compound, paving the way for its potential development as a novel therapeutic agent. It is essential that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Cell-Based Assays to Determine Rubropunctamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red azaphilone pigment produced by fungi of the Monascus species, has garnered significant scientific interest for its diverse biological activities, including antimicrobial and antioxidant properties.[1] Preliminary studies and research on related Monascus pigments suggest that this compound possesses strong cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.[2][3] The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis.[4]

These application notes provide a comprehensive guide to employing common cell-based assays for the detailed evaluation of this compound's cytotoxic effects. The protocols outlined herein are foundational for screening, characterizing, and understanding the mechanistic aspects of this compound-induced cell death.

Data Presentation: Comparative Cytotoxicity of Monascus Pigments

While extensive quantitative data for this compound is still emerging, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related Monascus pigments to provide a comparative context for its cytotoxic potential. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

PigmentColorCancer Cell LineCell Line TypeIC50 (µM)Reference
RubropunctatinOrangeBGC-823Human Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeAGSHuman Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeMKN45Human Gastric Adenocarcinoma< 15[4]
RubropunctatinOrangeHepG2Human Hepatocellular Carcinoma30 - 45[4]
AnkaflavinYellowA549Human Lung Carcinoma~40 (15 µg/mL)[4]
AnkaflavinYellowHepG2Human Hepatocellular Carcinoma~40 (15 µg/mL)[4]
This compound RedIHKEImmortalized Human Kidney EpithelialStrong cytotoxic effects noted, specific IC50 not provided[4]
MonascorubramineRedIHKEImmortalized Human Kidney EpithelialStrong cytotoxic effects noted, specific IC50 not provided[4]

Experimental Workflow and Signaling Pathways

A typical experimental workflow to investigate the cytotoxic effects of this compound involves initial viability assays to determine the IC50 value, followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture and Seeding B Treatment with this compound (Concentration Gradient) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine IC50 Value D->E F Mechanism of Action Studies E->F G Apoptosis Assays (e.g., Caspase Activity, Annexin V) F->G H Signaling Pathway Analysis (e.g., Western Blot) F->H

Fig. 1: General experimental workflow for assessing cytotoxicity.

The cytotoxic activity of many Monascus pigments is linked to the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, which are the executioners of apoptosis.

G cluster_pathway Putative Intrinsic Apoptosis Pathway Induced by this compound This compound This compound CellularStress Cellular Stress This compound->CellularStress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Fig. 2: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are generalized protocols for key cell-based assays to evaluate the cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][6]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).[2] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9] Incubate the plate at 37°C for 3-4 hours.[8][9]

  • Formazan Solubilization: After the incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[9] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8] A reference wavelength of more than 650 nm can be used.[8]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.[2]

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10][11]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a no-cell control (medium only for background), a vehicle-only control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[11]

  • Sample Collection: After the incubation period, centrifuge the plate at approximately 1000 RPM for 5 minutes to pellet the cells.[12]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][13] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the assay plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[14] Commercially available kits typically use a proluminescent or fluorogenic substrate that is cleaved by active caspases.

Materials:

  • Opaque-walled 96-well plates (for luminescent or fluorescent assays)

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Microplate reader (luminometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This usually involves equilibrating the buffer and substrate to room temperature and mixing them.

  • Assay Reaction: Add the caspase reagent (e.g., Caspase-Glo® 3/7 Reagent) directly to each well in a 1:1 volume ratio to the cell culture medium.[14] Mix gently by orbital shaking.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[15]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Subtract the background reading (from no-cell control wells) from all experimental readings. The signal intensity is directly proportional to the amount of active caspase-3/7. Results can be expressed as fold-change relative to the vehicle control.

Conclusion

The assessment of this compound's cytotoxicity is a critical step in evaluating its potential as an anticancer agent. The cell-based assays detailed in these application notes provide a robust framework for quantifying its cytotoxic effects and elucidating the underlying mechanisms. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of this compound's cellular impact, paving the way for further preclinical development.

References

Formulation of Rubropunctamine for Enhanced Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the genus Monascus, has garnered significant interest for its diverse biological activities, including antimicrobial and antioxidant properties.[1][2] However, its therapeutic potential is often limited by its poor aqueous solubility and stability, which are influenced by factors such as pH and temperature.[3] These characteristics present challenges for its formulation into effective drug delivery systems.

This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its delivery. The focus is on two widely applicable nano-formulation strategies: polymeric nanoparticle encapsulation and liposomal delivery. These approaches aim to improve the solubility, stability, and bioavailability of this compound, thereby facilitating its preclinical and clinical investigation.

Physicochemical Properties of this compound

Table 1: Summary of this compound Physicochemical Properties

PropertyDescriptionReferences
Chemical Class Azaphilone Pigment[1]
Appearance Red Pigment[5]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol (B145695) and DMSO.[3][6]
Stability Sensitive to heat and pH. More stable at neutral pH.[3]

Formulation Strategies and Protocols

To overcome the biopharmaceutical challenges associated with this compound, two nanotechnology-based formulation approaches are presented here: polymeric nanoparticles and liposomes.

Polymeric Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation is a straightforward and reproducible method for encapsulating hydrophobic drugs like this compound within a polymeric matrix.[4] This technique involves the rapid desolvation of a polymer solution upon its addition to a non-solvent, leading to the formation of drug-loaded nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (organic solvent)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The rapid diffusion of acetone into the aqueous phase will cause the PLGA and encapsulated this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized to obtain a dry powder.

Nanoparticle_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Purification and Collection Organic_Phase Dissolve this compound and PLGA in Acetone Nanoprecipitation Dropwise addition of Organic Phase to Aqueous Phase with Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Prepare Aqueous PVA Solution Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Stir overnight or use Rotary Evaporator Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifuge to Pellet Nanoparticles Solvent_Evaporation->Centrifugation Washing Wash Pellet with Deionized Water Centrifugation->Washing Lyophilization Lyophilize for Long-term Storage Washing->Lyophilization Liposome_Formulation_Workflow cluster_film Lipid Film Preparation cluster_hydration Liposome Formation cluster_finalization Final Processing Dissolution Dissolve this compound, SPC, and Cholesterol in Organic Solvent Evaporation Evaporate Solvents using Rotary Evaporator Dissolution->Evaporation Hydration Hydrate Lipid Film with PBS Evaporation->Hydration Size_Reduction Sonication to form SUVs Hydration->Size_Reduction Extrusion Extrusion for Uniform Size (Optional) Size_Reduction->Extrusion Purification Purify by Dialysis or Chromatography Extrusion->Purification Putative_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Pro-apoptotic Effects This compound This compound IKK IKK This compound->IKK Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Induction Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes NFkB->Inflammatory_Mediators Transcription Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Improving the yield of Rubropunctamine in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving Rubropunctamine Yield in Fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the fermentation of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound from our Monascus purpureus fermentation. What are the potential causes and how can we troubleshoot this?

Answer: Low yields of this compound, a secondary metabolite, can stem from several factors related to the fungal culture conditions and metabolic pathways.[1] Here are the primary areas to investigate:

  • Suboptimal Fermentation Conditions: The production of fungal secondary metabolites is highly sensitive to environmental parameters.[1][2]

    • pH: The biosynthesis of this compound precursors is favored under acidic conditions.[1] If the pH of your culture medium is not optimal, it can significantly hinder the biosynthetic pathway.

    • Temperature: Monascus purpureus has an optimal temperature range for growth and secondary metabolite production.[1] Deviations can lead to reduced yields.

    • Aeration and Agitation: Inefficient oxygen supply or improper mixing can stress the fungal culture, leading to decreased production of secondary metabolites.[1]

  • Nutrient Limitation or Imbalance: The composition of the culture medium is critical.

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact pigment production.[1][3] For instance, certain nitrogen sources like peptone or yeast extract can stimulate biomass growth but suppress pigment production.[4] Monosodium glutamate (B1630785) (MSG) has been reported to be a favorable nitrogen source for pigment production.[3]

    • Micronutrients: The presence of certain ions can influence the metabolic pathways of the fungus.

  • Inadequate Precursor Supply: this compound is formed from the reaction of its precursor, rubropunctatin (B192291), with primary amines.[1][4] A lack of available primary amines in the medium can be a bottleneck.

  • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth.[4] Harvesting too early may result in low yields.

Issue 2: High Biomass, Low this compound Yield

Question: My Monascus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?

Answer: High biomass with low pigment production often points to suboptimal conditions for secondary metabolism.[4] Key factors include:

  • Nutrient Imbalance: As mentioned, some nitrogen sources promote cell growth over the production of secondary metabolites.[4]

  • Incorrect pH: A low pH can inhibit the nucleophilic addition of amino groups required to convert orange pigments to red pigments like this compound.[4]

  • Suboptimal Fermentation Time: The culture may not have reached the stationary phase where secondary metabolite production is highest.[4]

Issue 3: High Levels of Citrinin (B600267) Contamination

Question: Our this compound extracts are showing high levels of the mycotoxin citrinin. How can we reduce its production?

Answer: Citrinin is a nephrotoxic mycotoxin that can be co-produced with this compound by Monascus species.[5] Its production is influenced by:

  • Producing Strain: The specific strain of Monascus purpureus you are using may be a high producer of citrinin.[1]

  • Fermentation Conditions: Certain culture conditions can promote citrinin production. Optimization of pH and temperature can favor pigment production while minimizing citrinin.[1]

  • Substrate: The choice of substrate can also impact the production of different metabolites.[1]

To mitigate this, consider screening different Monascus strains to identify one that naturally produces low levels of citrinin and optimizing fermentation parameters to disfavor citrinin production.[1]

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of this compound?

A1: this compound is a red azaphilone pigment produced as a secondary metabolite by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[2][4] Its biosynthesis begins with the synthesis of a polyketide chromophore by polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway.[4][6] These precursors form the orange pigment rubropunctatin.[4] this compound is then formed when rubropunctatin reacts non-enzymatically with primary amines, such as amino acids, present in the fermentation medium.[4][7]

Q2: How can we improve the water solubility of this compound for formulation studies?

A2: this compound is generally poorly soluble in water.[1] To improve its solubility, you can create derivatives by reacting its precursor, rubropunctatin, with different amino acids.[1][7] This semi-synthetic approach can yield a variety of red pigments with improved water solubility and thermal stability, which are more suitable for liquid formulations.[1]

Q3: What are the optimal fermentation parameters for this compound production?

A3: While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for Monascus pigment production in submerged fermentation.[2][4]

Table 1: General Fermentation Parameters for Monascus Pigment Production
ParameterOptimal RangeReference
Temperature 28-32°C[8]
pH 3.0 - 8.0 (strain dependent)[4]
Agitation 150 - 250 rpm[1]
Carbon Source Glucose, Sucrose, Maltose, Soluble Starch, Rice Powder[1][9]
Nitrogen Source Peptone, Yeast Extract, Ammonium Sulfate, MSG[1][3]

Q4: How can I accurately quantify the this compound concentration in my fermentation broth?

A4: A reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.[4][10] The general steps are:

  • Sample Preparation: Separate the mycelia from the supernatant. Extract intracellular pigments from the mycelia using a solvent like ethanol (B145695) or acetonitrile (B52724).[2][4]

  • Chromatographic Separation: Use a C18 reverse-phase column.[4][10]

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used.[4][10]

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 500-510 nm.[2][10]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.[2][10]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters

This protocol helps identify the optimal concentration of a single medium component or a single physical parameter.[4]

  • Establish a Baseline: Prepare a batch of your standard fermentation medium. This will be your control.

  • Select a Variable: Choose one component to optimize (e.g., carbon source concentration, nitrogen source type, pH, or temperature).

  • Create a Gradient: Prepare several flasks, each with a different level of the selected variable, keeping all other components constant. For example, to test glucose concentration, you might prepare media with 20, 40, 60, 80, and 100 g/L of glucose.[4] To test pH, adjust the initial pH of each flask to values such as 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 using sterile HCl or NaOH.[4]

  • Inoculate and Incubate: Inoculate all flasks (including the control) with an identical amount of Monascus culture and incubate under standard conditions.[4]

  • Analyze Yield: After the fermentation period, harvest the cultures and quantify the this compound yield for each condition using HPLC.[4]

  • Determine Optimum: Plot the this compound yield against the variable's concentration/level to identify the optimal condition.[4]

  • Repeat: Repeat this process for each parameter you wish to optimize.[4]

Protocol 2: Precursor Feeding Strategy

This protocol aims to increase this compound yield by supplementing the fermentation medium with primary amines.

  • Prepare Amino Acid Stocks: Prepare sterile stock solutions of various amino acids (e.g., glutamic acid, lysine, arginine).

  • Set up Fermentation: Prepare several flasks with your standard fermentation medium.

  • Supplementation: Add different concentrations of the amino acid stocks to the fermentation flasks. Include a control flask with no supplementation.[4]

  • Inoculate and Incubate: Inoculate and incubate under optimal conditions.[4]

  • Measure Yield: Measure the final this compound yield using HPLC to determine the effect of amino acid supplementation.[4]

Visualizations

Simplified Biosynthetic Pathway of this compound cluster_0 Polyketide & Fatty Acid Synthesis cluster_1 Pigment Formation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS FAS Fatty Acid Synthase Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Polyketide Backbone Polyketide Backbone PKS->Polyketide Backbone Beta-ketoacid Beta-ketoacid FAS->Beta-ketoacid Rubropunctatin Rubropunctatin (Orange Pigment) Polyketide Backbone->Rubropunctatin Beta-ketoacid->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Primary Amines Primary Amines (e.g., Amino Acids) Primary Amines->this compound

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting Low this compound Yield Low_Yield Low this compound Yield Suboptimal_Conditions Suboptimal Fermentation Conditions Low_Yield->Suboptimal_Conditions Nutrient_Issues Nutrient Limitation/Imbalance Low_Yield->Nutrient_Issues Precursor_Lack Inadequate Precursor Supply Low_Yield->Precursor_Lack Timing_Issue Suboptimal Fermentation Time Low_Yield->Timing_Issue pH Incorrect pH Suboptimal_Conditions->pH Temp Suboptimal Temperature Suboptimal_Conditions->Temp Aeration Poor Aeration/Agitation Suboptimal_Conditions->Aeration Carbon Incorrect C Source/Conc. Nutrient_Issues->Carbon Nitrogen Incorrect N Source/Conc. Nutrient_Issues->Nitrogen Amine_Deficiency Lack of Primary Amines Precursor_Lack->Amine_Deficiency Early_Harvest Harvesting Too Early Timing_Issue->Early_Harvest

Caption: Troubleshooting logic for low this compound yield.

Workflow for Optimizing this compound Yield Start Start Optimization Baseline Establish Baseline Fermentation Start->Baseline OFAT One-Factor-at-a-Time (OFAT) Analysis Baseline->OFAT Media_Comp Media Composition Analysis Baseline->Media_Comp Vary_pH Vary pH OFAT->Vary_pH Vary_Temp Vary Temperature OFAT->Vary_Temp Vary_Agitation Vary Agitation Speed OFAT->Vary_Agitation Analysis Quantify this compound (HPLC) Vary_pH->Analysis Vary_Temp->Analysis Vary_Agitation->Analysis Vary_C_Source Vary Carbon Source Media_Comp->Vary_C_Source Vary_N_Source Vary Nitrogen Source Media_Comp->Vary_N_Source Precursor_Supp Precursor Supplementation Media_Comp->Precursor_Supp Vary_C_Source->Analysis Vary_N_Source->Analysis Precursor_Supp->Analysis Optimum Determine Optimal Conditions Analysis->Optimum End End Optimization Optimum->End

Caption: General workflow for optimizing this compound yield.

References

Technical Support Center: Overcoming Rubropunctamine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a lipophilic, or fat-soluble, molecule.[1] Its chemical structure contains significant nonpolar regions, which results in poor solubility in polar solvents like water, phosphate-buffered saline (PBS), and cell culture media.[1] This is a common characteristic of many natural product compounds.[1] To be used effectively in most biological experiments, its solubility needs to be enhanced.[1]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For creating stock solutions, it is recommended to use water-miscible organic solvents. The most common and effective co-solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Ethanol[1]

  • Polyethylene Glycol 400 (PEG 400)[1]

  • Propylene Glycol (PG)[1]

Q3: How can I improve the water solubility of this compound for in vivo studies?

A3: For in vivo applications, creating derivatives of this compound can significantly improve water solubility. This can be achieved by reacting its precursor, rubropunctatin, with various amino acids.[2] This semi-synthetic method can produce a range of red pigments that exhibit enhanced water solubility and thermal stability, making them more suitable for liquid formulations.[2] Another approach is to form an inclusion complex with cyclodextrins.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Preparing a Concentrated Stock Solution

Problem: You need to prepare a concentrated stock solution of this compound that can be diluted in your aqueous experimental medium without causing the compound to precipitate.

Solution: Utilize the Cosolvency Technique

The principle of cosolvency involves dissolving this compound in a water-miscible organic solvent before diluting it into an aqueous medium.[1] Cosolvents decrease the interfacial tension between the aqueous solution and the hydrophobic compound, making the solvent system more accommodating for this compound.[1]

Recommended Cosolvents and General Solubility

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)~20 mg/mLA common choice for creating highly concentrated stock solutions.[3]
Ethanol (B145695)SolubleA good alternative to DMSO, though may be more volatile.
Polyethylene Glycol 400SolubleOften used in formulation development for in vivo studies.
Propylene GlycolSolubleAnother common vehicle for drug delivery.
Aqueous Buffers (e.g., PBS)Sparingly solubleDirect dissolution is not recommended for high concentrations.[3]
Issue 2: Precipitation Upon Dilution in Aqueous Media

Problem: Your this compound precipitates out of solution when you dilute your organic stock solution into your aqueous experimental buffer or cell culture medium.

Solution: Form an Inclusion Complex with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, creating a water-soluble "host-guest" complex.[1] This complex masks the hydrophobicity of this compound, leading to a significant increase in its apparent water solubility.[1]

Experimental Protocols

Protocol 1: Preparing a 10 mM this compound Stock Solution using DMSO

Materials:

  • This compound powder (Molecular Weight: 353.41 g/mol )

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Preparation: Weigh out 3.53 mg of this compound.[1]

  • Dissolution: Place the this compound powder into a sterile microcentrifuge tube and add 1 mL of high-purity DMSO.[1]

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.[1]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C and protect from light.[1]

Protocol 2: Preparation of a this compound/HP-β-CD Inclusion Complex

This protocol employs the co-solvent evaporation method, which is known for its high complexation efficiency.[1]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., ethanol or acetone)

  • Purified water

  • Rotary evaporator or magnetic stirrer

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Decide on the molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.[1]

  • Dissolution of this compound: Dissolve a known quantity of this compound in a minimal amount of a suitable organic solvent like ethanol or acetone.[1]

  • Dissolution of Cyclodextrin (B1172386): In a separate container, dissolve the calculated molar equivalent of HP-β-CD in water.[1]

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while continuously stirring.[1]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. Alternatively, stir the solution overnight in a fume hood. As the organic solvent is removed, this compound will be driven into the cyclodextrin cavity.[1]

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a stable, water-soluble powder of the inclusion complex.[1]

  • Reconstitution: The resulting powder can be directly dissolved in water or a buffer to the desired concentration.[1]

Visual Guides

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot dilute Dilute stock in aqueous buffer aliquot->dilute check Check for precipitation dilute->check proceed Proceed with experiment check->proceed

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting this compound Solubility Issues start Start with this compound Powder dissolve_aq Attempt to dissolve in aqueous buffer start->dissolve_aq is_soluble Is it soluble? dissolve_aq->is_soluble use_cosolvent Use a cosolvent (e.g., DMSO) to create a stock solution is_soluble->use_cosolvent No success Soluble: Proceed with Experiment is_soluble->success Yes dilute Dilute stock into aqueous buffer use_cosolvent->dilute precipitates Does it precipitate? dilute->precipitates precipitates->success No failure Insoluble: Consider alternatives precipitates->failure Yes cyclodextrin Form an inclusion complex with cyclodextrin failure->cyclodextrin derivatize Synthesize more soluble derivatives failure->derivatize

Caption: Decision tree for troubleshooting solubility.

References

Technical Support Center: Rubropunctamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in Rubropunctamine synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts encountered during this compound synthesis?

A1: The synthesis of this compound, which is a semi-synthetic process, can lead to several byproducts. The main impurities include unreacted orange pigment precursors, primarily Rubropunctatin and Monascorubrin.[1][2][3] Other structurally similar azaphilone pigments, such as yellow pigments (e.g., monascin, ankaflavin) and other red pigments (e.g., monascorubramine), can also be present.[1][2][4] A critical and toxic byproduct to monitor is the mycotoxin Citrinin, which can be produced by certain strains of Monascus.[2][5]

Q2: How does pH control influence the formation of byproducts?

A2: pH is a critical parameter. An acidic environment (pH 2-4) during the fermentation stage favors the accumulation of the desired orange precursors (Rubropunctatin and Monascorubrin) and inhibits their premature conversion to various red pigments.[3][6][7] This allows for the isolation of the precursors before the controlled conversion to this compound. A two-stage fermentation, with an initial phase for mycelial growth at a higher pH followed by a shift to a low pH for pigment production, is an effective strategy to maximize precursor yield.[6][8] The final conversion to this compound is then typically carried out at a neutral or slightly alkaline pH.[9]

Q3: My final product has poor water solubility. How can this be improved?

A3: this compound itself has limited water solubility. To enhance this for specific applications, you can create derivatives by reacting its precursor, Rubropunctatin, with different amino acids instead of ammonia (B1221849).[2] This semi-synthetic approach can generate a variety of red pigment derivatives with improved water solubility and thermal stability.[2][6]

Q4: What is the most effective method for purifying this compound?

A4: Due to the presence of a complex mixture of structurally similar pigments, a multi-step purification strategy is necessary.[2] This typically involves:

  • Solvent Extraction: Initial extraction of pigments from the fungal biomass using a solvent like ethanol (B145695) or ethyl acetate.[2][10]

  • Silica Gel Column Chromatography: An initial separation of the pigment mixture into fractions based on polarity.[1][2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, fractions containing this compound are further purified using prep-HPLC, often with a C18 column.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My synthesis results in a low yield of the final red pigment, with a high proportion of orange precursors remaining. What can I do?

Potential Cause Troubleshooting & Optimization
Incomplete Amination Reaction Ensure a sufficient amount of the primary amine source (e.g., ammonia, amino acids) is added during the conversion step.[1] Monitor the reaction via TLC or HPLC to determine the optimal reaction time. The color should shift from orange to red.[1][9]
Suboptimal Reaction Conditions The conversion of Rubropunctatin to this compound is often performed at room temperature or slightly elevated temperatures.[1] Optimize the temperature and pH (typically neutral to alkaline for the amination step) to enhance the conversion rate.[9]
Insufficient Precursor Production The overall yield is dependent on the initial concentration of the orange precursors. Optimize the Monascus fermentation conditions (pH, temperature, aeration, media composition) to maximize the production of Rubropunctatin and Monascorubrin.[2][11] A two-stage, low-pH fermentation is recommended.[6][8]
Issue 2: High Levels of Citrinin Contamination

Question: My this compound extract is contaminated with the mycotoxin Citrinin. How can I eliminate this?

Potential Cause Troubleshooting & Optimization
High-Producing Fungal Strain The specific strain of Monascus being used may naturally produce high levels of Citrinin.[2]
Strain Selection Screen different Monascus strains to identify one that is a low or non-producer of Citrinin.[2] Alternatively, consider using other fungal species, like Penicillium purpurogenum, which can produce Monascus-like pigments without producing Citrinin.[5]
Fermentation Conditions While less effective than strain selection, optimizing fermentation parameters may help reduce Citrinin levels. This requires a systematic study of your specific strain.
Issue 3: Precursor Toxicity During Fermentation

Question: I tried adding an amine precursor to my fermentation to directly produce this compound, but it inhibited fungal growth and pigment production. What went wrong?

Potential Cause Troubleshooting & Optimization
Precursor Toxicity Many amine compounds, while necessary for the conversion to this compound, can be toxic to the Monascus culture at high concentrations.
Dose-Response Optimization Conduct a dose-response experiment to find the highest concentration of the amine precursor that does not significantly inhibit mycelial growth.
Fed-Batch Strategy Instead of adding the full amount of the precursor at the start, implement a fed-batch approach. Introduce the precursor gradually throughout the fermentation process to maintain a low, non-toxic concentration in the medium.

Experimental Protocols

Protocol 1: Two-Stage Fermentation for Orange Precursor Production

This protocol is designed to maximize the accumulation of Rubropunctatin and Monascorubrin.

  • Inoculum Preparation: Prepare a seed culture of a low-Citrinin producing Monascus sp. strain in a suitable liquid medium (e.g., Potato Dextrose Broth). Incubate at 30°C for 48 hours with shaking at 150 rpm.[6]

  • First Stage (Mycelial Growth): Transfer the seed culture into the production fermentation medium. Maintain the pH around 6.0-6.5 to promote robust mycelial growth. Incubate at 30°C for 3-4 days with shaking.[6]

  • Second Stage (Pigment Production): Adjust the culture medium's pH to 3.0 using a sterile acid solution (e.g., 2M HCl).[6][8] Continue the fermentation for an additional 3-5 days. This acidic environment promotes the accumulation of orange pigments.[7][8]

  • Harvesting and Extraction: Harvest the mycelia by centrifugation. Extract the orange pigments from the mycelia using an appropriate organic solvent (e.g., 95% ethanol, acidified to pH 2-4 to prevent premature conversion).[1][3][4]

  • Precursor Purification: Concentrate the crude extract. For high purity, the orange precursors can be purified from the extract via fractional crystallization or column chromatography before proceeding to the next step.[6][8]

Protocol 2: Semi-Synthesis of this compound

This protocol details the conversion of the purified orange precursors to this compound.

  • Reaction Setup: Dissolve the purified orange pigments (Rubropunctatin/Monascorubrin mixture) in a 50% (v/v) methanol-aqueous solution containing a 0.1 M phosphate (B84403) buffer (pH 7.0).[6][9]

  • Amination: Add a primary amine source, such as aqueous ammonia (e.g., 1 M), to the reaction mixture.[8][9]

  • Incubation: Incubate the mixture at 30°C with shaking for approximately 2 hours.[9] Monitor the reaction's progress by observing the color change from orange to purplish-red.[1]

  • Purification: Desalt and concentrate the reaction mixture using a C18 Solid-Phase Extraction (SPE) cartridge. Wash the cartridge with deionized water to remove salts and unreacted amines. Elute the this compound using a 90% (v/v) methanol (B129727) aqueous solution.[6]

  • Final Steps: Remove the solvent using a rotary evaporator to obtain purified this compound.[6] Confirm purity using HPLC, LC-MS, and NMR.

Visualizations

cluster_0 Phase 1: Precursor Production cluster_1 Phase 2: Semi-Synthesis Fermentation Two-Stage Monascus Fermentation (Initial pH ~6.5 -> Final pH ~3.0) Harvesting Harvest Mycelia (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Acidified Ethanol) Harvesting->Extraction Purify_Precursor Precursor Purification (Crystallization / Chromatography) Extraction->Purify_Precursor Precursor Purified Orange Precursors (Rubropunctatin / Monascorubrin) Purify_Precursor->Precursor Reaction Aminophilic Reaction (Primary Amine, pH ~7.0) Precursor->Reaction Input Purify_Final Purification (SPE / Prep-HPLC) Reaction->Purify_Final Product High-Purity this compound Purify_Final->Product

Caption: Experimental workflow for this compound semi-synthesis.

Start Low this compound Yield Cause1 Incomplete Amination? Start->Cause1 Cause2 Suboptimal Precursors? Start->Cause2 Cause3 Precursor Degradation? Start->Cause3 Sol1 Increase Amine Conc. / Time Cause1->Sol1 Solution Sol2 Optimize Fermentation (Two-Stage pH Control) Cause2->Sol2 Solution Sol3 Gentle Purification (Control Temp/Light) Cause3->Sol3 Solution

Caption: Troubleshooting logic for low this compound yield.

PK Polyketide Synthesis (PKS) Core Azaphilone Core Formation PK->Core Rubropunctatin Rubropunctatin (Orange Precursor) Biosynthesis Core->Rubropunctatin Byproducts Other Azaphilones (Yellow/Orange Pigments) Core->Byproducts Side Reactions Amines + Primary Amines (e.g., NH3, Amino Acids) Rubropunctatin->Amines This compound This compound (Red Pigment) Amines->this compound Chemical Conversion (Non-Enzymatic)

Caption: Simplified this compound formation pathway.

References

Technical Support Center: Stabilizing Rubropunctamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus. It is formed through the chemical reaction of an orange Monascus pigment, rubropunctatin, with compounds containing a free amino group. Like many natural pigments, this compound is susceptible to degradation when exposed to environmental factors such as light, heat, and certain pH conditions, leading to color loss and a potential decrease in biological activity. This instability can impact its application in research and product development, making proper long-term storage crucial.

Q2: What are the primary factors that affect this compound's stability?

A2: The stability of this compound is significantly influenced by:

  • pH: It is generally more stable in neutral to slightly alkaline conditions. Acidic environments can accelerate its degradation.[1] In highly alkaline conditions (e.g., above pH 11.0), it can also become unstable, leading to a color change to pale yellow.[1]

  • Temperature: Higher temperatures accelerate the degradation of this compound. For optimal stability, it should be stored at low temperatures.

  • Light: Exposure to light, especially UV light, can cause fading and degradation of the pigment.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the this compound molecule.

Q3: What are the recommended general storage conditions for this compound?

A3: For long-term storage, purified this compound should be stored as a solid (lyophilized powder if possible) at -20°C or lower in a light-protected container.[2] If in solution, it should be prepared fresh. For short-term storage of solutions, use a neutral to slightly alkaline buffer, protect from light, and store at 2-8°C.

Q4: What are the main strategies to enhance the long-term stability of this compound?

A4: The primary strategies to improve the stability of this compound for long-term storage include:

  • Encapsulation: This involves entrapping the this compound within a protective matrix. Common techniques include spray drying, freeze drying, and liposomal encapsulation.

  • Use of Antioxidants: Adding antioxidants to this compound formulations can help to quench free radicals and slow down oxidative degradation.

  • Lyophilization (Freeze-Drying): This process removes water from the product at a low temperature, which can significantly enhance the stability of the solid pigment.

  • Cryopreservation: Storing this compound solutions at ultra-low temperatures (e.g., in liquid nitrogen) can also be a viable long-term storage method, especially with the use of cryoprotectants.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected color shift to purple or blue in solution. The pH of your solution is likely too acidic.Measure the pH and adjust to a neutral or slightly alkaline range (pH 7.0-8.0) with a suitable buffer to restore the red color.[1]
Gradual fading or loss of red color in solution, appearing yellowish or brownish. This indicates degradation of this compound due to one or more of the following: - Exposure to high temperatures. - Prolonged exposure to acidic or highly alkaline pH. - Exposure to light. - Oxidative degradation.- Verify the pH is within the stable range (neutral to slightly alkaline). - Store solutions protected from light and at low temperatures (2-8°C for short-term, -20°C or below for long-term). - Consider adding an antioxidant like ascorbic acid to the solution. - Perform a stability study under your specific conditions to determine the optimal storage parameters.[1]
Precipitation of the pigment in an aqueous solution. This compound has limited solubility in aqueous solutions, particularly under acidic conditions.- If working in an aqueous system, consider using a co-solvent such as ethanol (B145695) to improve solubility. - Ensure the pH is not in a range that promotes precipitation (avoid strongly acidic conditions).[1]
Inconsistent results in bioassays after storing this compound solutions. Degradation of this compound leading to reduced biological activity. The degradation products may also interfere with the assay.- Always use freshly prepared solutions for experiments whenever possible. - If solutions must be stored, conduct a stability-indicating assay (e.g., HPLC) to confirm the concentration of active this compound before use. - Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Data on Stabilization and Stability

The following tables summarize quantitative data on the stability of Monascus red pigments, which include this compound, under various conditions and with different stabilization techniques.

Table 1: Thermal Stability of Lyophilized vs. Crude Extract of Monascus purpureus Pigments [3]

ParameterTemperature (°C)Crude ExtractLyophilized Extract
Degradation Constant (k) 900.232 h⁻¹0.167 h⁻¹
Half-life (t₁/₂) 903.0 h4.2 h
Decimal Reduction Time (D-value) 909.93 h13.84 h
Z-value -31.25 °C58.82 °C

Table 2: Stability of Encapsulated Monascus Fermented Rice Extract [2]

Encapsulation MethodEncapsulation YieldHygroscopicityStability Note
Spray Drying (SD) 34.00%LowerMore stable product compared to freeze-dried.
Freeze Drying (FD) 89.71%HigherHigher yield but more susceptible to moisture.

Table 3: Stability of Nanoliposomal Encapsulated Monascus Pigments [4]

PigmentParticle Size (nm)Zeta Potential (mV)Polydispersity IndexStability Enhancement
Red 85.31-21.790.243Enhanced pH, thermal, and storage stability compared to free pigments.
Orange 90.67-19.260.187Enhanced pH, thermal, and storage stability compared to free pigments.
Yellow 86.66-21.610.202Enhanced pH, thermal, and storage stability compared to free pigments.

Experimental Protocols

Protocol 1: Evaluation of Thermal and pH Stability of this compound

This protocol describes a method to quantify the stability of a this compound solution under various temperature and pH conditions.

Materials:

  • Purified this compound

  • pH buffer solutions (e.g., pH 3, 5, 7, 9)

  • Water bath or incubator

  • Spectrophotometer or HPLC system

  • Suitable solvent (e.g., 70% ethanol)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution in the different pH buffers to a standardized initial absorbance (e.g., 1.0 at 500 nm) or concentration.

  • Thermal Treatment: Incubate the prepared solutions at various temperatures (e.g., 60°C, 80°C, 100°C) for a set duration (e.g., 0, 1, 2, 4, 6 hours).

  • Sampling: At each time point, remove an aliquot and cool it to room temperature.

  • Analysis:

    • Spectrophotometry: Measure the absorbance of each cooled aliquot at the λmax corresponding to the initial state of the pigment in that buffer.

    • HPLC: Alternatively, use a stability-indicating HPLC method to separate and quantify the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each temperature and pH condition to determine the degradation kinetics.

Protocol 2: Spray Drying Encapsulation of Monascus Pigments

This protocol provides a general method for the encapsulation of Monascus red pigments using spray drying with maltodextrin (B1146171) as the wall material.

Materials:

  • Monascus red pigment extract

  • Maltodextrin (DE 10-12)

  • Distilled water

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve a specific amount of maltodextrin in distilled water to create a solution of the desired concentration (e.g., 10-30% w/v).

    • Add the Monascus red pigment extract to the maltodextrin solution to achieve a specific core-to-wall material ratio (e.g., 1:10).

    • Stir the mixture until a homogenous solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer operating parameters. Typical conditions for Monascus pigments can be an inlet temperature of 170-190°C and an outlet temperature of 80-90°C.

    • Feed the solution into the spray dryer.

    • Collect the resulting powder from the cyclone and collection chamber.

  • Storage: Store the encapsulated powder in an airtight, light-protected container at a low temperature and low humidity.

Protocol 3: Lyophilization (Freeze-Drying) of this compound

This protocol outlines a basic procedure for freeze-drying this compound to enhance its long-term stability as a solid.

Materials:

  • Purified this compound solution (preferably in a volatile solvent or water with a cryoprotectant)

  • Lyophilizer (freeze-dryer)

  • Serum vials or other suitable containers

  • Cryoprotectant (e.g., trehalose, mannitol (B672) - optional)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., a mixture of t-butanol and water).

    • If using a cryoprotectant, dissolve it in the solution.

    • Dispense the solution into lyophilization vials.

  • Freezing:

    • Place the vials on the shelf of the lyophilizer and lower the temperature to freeze the product completely (e.g., -40°C or lower).

  • Primary Drying (Sublimation):

    • Once the product is frozen, apply a vacuum to the chamber.

    • Gradually increase the shelf temperature to provide the energy for sublimation of the solvent. The temperature should be kept below the collapse temperature of the product.

  • Secondary Drying (Desorption):

    • After the bulk of the solvent has been removed, increase the shelf temperature further to remove residual bound solvent molecules.

  • Stoppering and Storage:

    • Once the drying cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or partial vacuum.

    • Store the lyophilized product protected from light at a low temperature (-20°C or below).

Visualizations

G cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_analysis Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock in Buffers prep_stock->prep_samples prep_buffers Prepare pH Buffers (pH 3, 5, 7, 9) prep_buffers->prep_samples incubate Incubate at Different Temperatures (60, 80, 100°C) prep_samples->incubate sampling Sample at Time Points (0, 1, 2, 4, 6h) incubate->sampling analysis Spectrophotometry (Absorbance) or HPLC (Concentration) sampling->analysis calc_remaining Calculate % Remaining analysis->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

Caption: Experimental workflow for evaluating the thermal and pH stability of this compound.

G cluster_prep Feed Preparation cluster_drying Spray Drying cluster_collection Product Collection & Storage dissolve_wall Dissolve Maltodextrin in Water add_core Add this compound Extract dissolve_wall->add_core homogenize Homogenize Mixture add_core->homogenize spray_dry Spray Dry with Set Parameters (e.g., 180°C inlet) homogenize->spray_dry collect_powder Collect Encapsulated Powder spray_dry->collect_powder store_powder Store in Airtight, Light-Protected Container collect_powder->store_powder

Caption: Workflow for the encapsulation of this compound using spray drying.

G cluster_prep Sample Preparation cluster_process Lyophilization Cycle cluster_storage Final Product dissolve_rubro Dissolve this compound (with optional cryoprotectant) fill_vials Fill into Lyophilization Vials dissolve_rubro->fill_vials freezing Freezing (e.g., -40°C) fill_vials->freezing primary_drying Primary Drying (Sublimation under vacuum) freezing->primary_drying secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying stopper Stopper Vials under Inert Gas secondary_drying->stopper store Store Protected from Light at -20°C or below stopper->store

Caption: General workflow for the lyophilization of this compound.

References

Technical Support Center: Rubropunctamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for the purification of Rubropunctamine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase and column for this compound purification?

A1: For initial method development with this compound, a reverse-phase C18 column is recommended. A typical starting mobile phase is a gradient of Acetonitrile (ACN) and water (both with 0.1% Trifluoroacetic Acid - TFA). The gradient can be optimized based on initial separation results.

Q2: this compound appears to degrade on the column. How can I prevent this?

A2: Degradation can be caused by an overly acidic mobile phase or prolonged exposure to certain solvents. Try using a different acidifier like formic acid (0.1%) which is less harsh than TFA. Additionally, ensure your collected fractions are neutralized promptly if the mobile phase is highly acidic or basic. Minimizing the run time and keeping the sample cool in the autosampler can also prevent degradation.

Q3: What is the expected UV-Vis absorbance maximum for this compound?

A3: this compound, known for its reddish color, typically exhibits a maximum absorbance (λmax) around 520 nm. It is also advisable to monitor at a lower wavelength, such as 254 nm or 280 nm, as many impurities may be detected there.

Troubleshooting Common HPLC Issues

This section addresses specific chromatographic problems you may encounter during this compound purification.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue where the peak asymmetry factor is > 1.2. Peak fronting is less common, with an asymmetry factor < 0.8.

Cause Solution
Column Overload Decrease the mass of this compound injected onto the column. Dilute the sample.
Secondary Interactions Add a competitive agent to the mobile phase (e.g., 0.1% TFA) to mask active sites on the silica (B1680970) backbone. For the basic amine group in this compound, an acidic modifier is crucial.
Column Void or Contamination Flush the column with a strong solvent. If the problem persists, replace the column guard or the column itself.
Mismatched Sample Solvent Dissolve the this compound sample in the initial mobile phase or a weaker solvent. Avoid dissolving the sample in a solvent much stronger than the mobile phase.

A logical workflow for troubleshooting peak shape issues is outlined below.

G start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload reduce_load Decrease sample concentration/volume check_overload->reduce_load Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Peak Shape Improved reduce_load->end check_solvent Check Sample Solvent vs. Mobile Phase check_tailing->check_solvent Yes remake_sample Dissolve sample in initial mobile phase check_solvent->remake_sample Mismatched check_modifier Is mobile phase modifier adequate? (e.g., 0.1% TFA) check_solvent->check_modifier Matched remake_sample->end add_modifier Increase modifier concentration or switch to formic acid check_modifier->add_modifier No/Inadequate check_column Flush or replace column/guard column check_modifier->check_column Yes add_modifier->end check_column->end

Caption: Troubleshooting logic for HPLC peak shape problems.

Problem 2: Ghost Peaks or Carryover

Ghost peaks are unexpected peaks that appear in a blank run, while carryover is the appearance of a small peak at the retention time of this compound in a subsequent blank run.

Cause Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter all solvents before use.
Autosampler Carryover Implement a needle wash step in your sequence using a strong solvent (e.g., 50:50 Acetonitrile:Isopropanol).
Poor Sample Solubility Ensure this compound is fully dissolved in the injection solvent. Incomplete dissolution can lead to carryover from the injector.
Late Eluting Compounds If a peak appears in a blank after a sample run, it may be a strongly retained impurity. Extend the gradient run time or add a high-organic wash step at the end of each run to elute all compounds.

Experimental Protocols

Standard HPLC Purification Protocol for this compound

This protocol provides a starting point for method development.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: 520 nm and 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve crude this compound extract in 50:50 Water:ACN to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Time (minutes)% Mobile Phase B (ACN)
0.010
25.075
30.095
35.095
36.010
45.010

The general workflow for HPLC purification is visualized below.

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Post-Run sample_prep Sample Dissolution & Filtration injector Injector sample_prep->injector mobile_phase Mobile Phase Preparation column HPLC Column mobile_phase->column injector->column detector UV-Vis Detector column->detector fraction_collector Fraction Collector detector->fraction_collector data_analysis Data Analysis (Chromatogram) detector->data_analysis

Caption: General experimental workflow for HPLC purification.

Technical Support Center: Optimizing pH for Rubropunctamine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the pH optimization of Rubropunctamine extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting red pigments, including this compound, from Monascus fermented solids?

A1: The optimal pH for the extraction of red pigments from Monascus purpureus fermented solids has been shown to be pH 6.[1] Using a 60% aqueous ethanol (B145695) solution at this pH, researchers achieved the maximum recovery of red pigments.[1]

Q2: How does pH affect the color of this compound in solution?

A2: The color of this compound is highly dependent on the pH of the solution. It typically appears red under neutral to alkaline conditions (pH 7.0–11.0).[2] In acidic environments (pH 3.0–5.0), its color can shift to a purple-red hue.[2] This color change is due to pH-induced structural transformations in the azaphilone core of the molecule.[2]

Q3: Can pH be manipulated to selectively extract the orange precursors of this compound?

A3: Yes. To prevent the conversion of the orange precursors, rubropunctatin (B192291) and monascorubrin, to red pigments like this compound during extraction, the process can be performed with acidified ethanol, typically at a pH of 2 to 4.[3][4][5] An alkaline environment, on the other hand, promotes the amination reaction that forms the red pigments.[6]

Q4: What is the stability of this compound at different pH values?

A4: this compound exhibits greater stability at near-neutral pH.[7] It has limited solubility and may precipitate under strongly acidic conditions.[2] Prolonged exposure to acidic conditions or very high alkaline pH can lead to its degradation, often observed as a loss of red color and the appearance of a yellow or brownish tint.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of red pigment during extraction. The pH of the extraction solvent may not be optimal.Adjust the pH of your extraction solvent to 6.0. A study demonstrated that maximum pigment recovery from fermented solids was achieved at this pH using 60% ethanol.[1]
The extracted pigment solution appears purple-red instead of red. The solution is likely too acidic.Measure the pH of your solution. To achieve the characteristic red color, adjust the pH to a neutral or slightly alkaline range (7.0-8.0) using a suitable buffer.[2]
The red color of the extract is fading or turning brownish. This may indicate degradation of this compound.This can be caused by exposure to very high alkaline pH, prolonged exposure to acidic conditions, or high temperatures.[2] Verify and maintain the pH within a stable, near-neutral range.[2][7]
Precipitate is forming in the aqueous pigment solution. This compound has limited solubility in aqueous solutions, particularly under strongly acidic conditions.Ensure the pH of your solution is not strongly acidic. If a precipitate forms, you may need to adjust the pH to a more neutral level to redissolve the pigment.[2]

Data Summary: Effect of pH on Red Pigment Extraction

pH Relative Pigment Extraction Yield (%) Solvent Source
2~60%Aqueous Ethanol[1]
483%Aqueous Ethanol[1]
6 100% (Maximum Yield) Aqueous Ethanol [1]
878%Aqueous Ethanol[1]

Note: The relative yields are estimated based on graphical data presented in the cited source.

Experimental Protocols

Protocol 1: Optimization of pH for Red Pigment Extraction from Fermented Solids

This protocol details the methodology to determine the optimal pH for extracting red pigments, including this compound, from Monascus-fermented solid substrate.

  • Preparation of Fermented Substrate:

    • Produce red pigments through solid-state fermentation of a suitable substrate (e.g., rice) with Monascus purpureus.

    • Dry the fermented solids and grind them into a fine powder to ensure homogeneity.

  • Preparation of Extraction Solvents with Varying pH:

    • Prepare a stock solution of 60% (v/v) aqueous ethanol.

    • Create a series of extraction solvents by adjusting the pH of the 60% ethanol solution to values ranging from 2.0 to 8.0 (e.g., 2.0, 4.0, 6.0, 8.0) using dilute HCl or NaOH.

  • Extraction Process:

    • For each pH value, accurately weigh 1 gram of the dried, powdered fermented solids into a separate flask.

    • Add 160 mL of the corresponding pH-adjusted 60% ethanol solvent to each flask.[1]

    • Agitate the flasks at 180 rpm and maintain a constant temperature of 30°C for 16 hours to ensure thorough extraction.[1]

  • Sample Analysis:

    • After the extraction period, filter the mixtures to separate the solid residues from the pigment-containing extracts.

    • Measure the absorbance of each filtrate at the maximum absorption wavelength for red pigments (approximately 500-510 nm) using a spectrophotometer. The solvent used for each respective pH should be used as the blank.

    • The absorbance values are indicative of the amount of pigment extracted at each pH.

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH of the extraction solvent.

    • The pH that results in the highest absorbance value is the optimal pH for extracting red pigments under these conditions.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result start Start: Dried & Powdered Monascus Fermented Solids prep_solvents Prepare 60% Ethanol Solutions at Various pH (e.g., 2, 4, 6, 8) extraction Solid-Liquid Extraction (1g solid : 160mL solvent) 30°C, 180 rpm, 16h prep_solvents->extraction Add solvent to solids filtration Filter to Separate Extract from Solids extraction->filtration measurement Spectrophotometric Measurement (Absorbance) filtration->measurement analysis Plot Absorbance vs. pH measurement->analysis end Determine Optimal pH for Maximum Extraction analysis->end

References

Preventing degradation of Rubropunctamine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rubropunctamine during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a red azaphilone pigment produced by fungi of the genus Monascus, notably Monascus purpureus.[1][2] It is formed through a chemical reaction between its orange precursor, rubropunctatin, and a primary amine.[2][3][4][5] The stability of this compound is a critical concern during analysis because it is susceptible to degradation under various environmental conditions, including exposure to certain pH levels, high temperatures, and light.[4][6][7] This degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • pH: this compound's stability is significantly influenced by pH. It is generally more stable in neutral to slightly alkaline conditions (pH 7.0–8.0).[1][8] In acidic environments (pH < 6.0), its degradation can be accelerated, leading to a color shift to purple-red and potential loss of color intensity.[1][7] At very high alkaline pH (e.g., above 11.0), it can also become unstable.[1]

  • Temperature: Elevated temperatures can cause thermal degradation of this compound.[6][7] This is a crucial consideration during sample processing, storage, and analysis, especially in techniques that involve heat, such as gas chromatography (though less common for this compound) or high-temperature extraction methods.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of this compound, leading to fading and loss of the pigment.[7][9][10]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound can be observed through:

  • Color Change: A shift from its characteristic red color to a purple-red, yellow, or brownish tint can indicate degradation due to pH changes or other factors.[1]

  • Loss of Color Intensity: A decrease in the vibrancy or a complete loss of the red color suggests pigment degradation.[1]

  • Precipitation: this compound has limited solubility in aqueous solutions, and changes in pH, especially towards strongly acidic conditions, can cause it to precipitate out of solution.[1]

  • Appearance of Additional Peaks in Chromatograms: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected peaks can signify the presence of degradation products.[9]

Troubleshooting Guides

Issue 1: Unexpected Color Change in this compound Solution

Question: My this compound solution has changed from red to a purplish or yellowish color. What could be the cause and how can I fix it?

Answer: An unexpected color change is a common indicator of this compound degradation, often linked to pH instability.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. A shift to a purple-red hue suggests the solution has become too acidic (pH 3.0–5.0), while a change to pale yellow may indicate a very high alkaline pH (>11.0) or thermal degradation.[1]

  • Adjust pH: If the pH is acidic, carefully adjust it to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer to try and restore the red color.[1]

  • Protect from Light and Heat: Ensure your samples are protected from direct light by using amber vials or covering them with aluminum foil.[9] Avoid exposure to high temperatures.[7]

  • Review Solvent Choice: The UV-Vis spectra and color of this compound are strongly influenced by the pH of the solvent used for analysis.[11] Ensure your solvent system is buffered to maintain a stable pH.

Issue 2: Low or Inconsistent Quantitative Results in HPLC Analysis

Question: I am getting low and variable concentrations of this compound when analyzing my samples with HPLC. What could be causing this?

Answer: Low and inconsistent results are often due to degradation during sample preparation and analysis.

Troubleshooting Steps:

  • Control Sample Preparation Conditions:

    • pH of Extraction Solvent: When extracting this compound from fungal mycelia or a fermented substrate, using an acidified solvent (pH 2-4) can prevent the premature conversion of its orange precursors to the red form.[12][13] However, for analyzing already formed this compound, maintaining a neutral to slightly alkaline pH is crucial to prevent its degradation.

    • Temperature during Extraction: Avoid using high temperatures during extraction. Maceration or Soxhlet extraction should be performed at controlled, moderate temperatures.[3]

    • Light Exposure: Perform all sample preparation steps under subdued light conditions.

  • Optimize HPLC Method:

    • Mobile Phase pH: Ensure the mobile phase for your reverse-phase HPLC is buffered to a pH that ensures this compound stability (ideally between pH 6.0 and 8.0). A gradient of acetonitrile (B52724) and water, sometimes with a small amount of formic acid, is commonly used, but the final pH should be considered.[14]

    • Column Temperature: If a column heater is used, evaluate its effect on this compound stability. Lowering the temperature may be necessary.

    • Run Time: Minimize the time the sample spends in the autosampler before injection.

  • Proper Sample Storage:

    • Short-term Storage: Store prepared samples in a cool, dark place (e.g., a refrigerator) and analyze them as quickly as possible.

    • Long-term Storage: For long-term storage, samples should be kept at -20°C or lower, protected from light.[15]

Data Presentation

Table 1: Summary of pH Effects on this compound Stability

pH RangeObservationRecommendation
3.0 - 5.0Color shifts to purple-red; accelerated degradation.[1]Avoid for analysis of this compound; can be used to prevent conversion from orange precursors during extraction.[12][13]
6.0 - 8.0Stable, characteristic red color.[1][16]Optimal range for analysis and storage of this compound.
> 11.0Unstable; color may change to pale yellow.[1]Avoid.

Table 2: Thermal Degradation of Monascus Red Pigments

Temperature (°C)pHHalf-life (t½)Degradation Rate
50.2 - 97.84.3 - 7.7Degradation increases with higher temperature and lower pH.[17]Follows first-order kinetics.[17][18]
30 - 606.0 - 8.0High stability observed.[16]Low
> 604.0 - 5.0Lower stability observed.[16]High

Note: Data often refers to the broader class of Monascus red pigments, of which this compound is a key component.

Experimental Protocols

Protocol 1: pH Stability Testing of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M citrate-phosphate buffer) covering a pH range from 3.0 to 11.0.[1]

  • Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 70% ethanol).[1]

  • Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a fixed volume of the respective buffer solution.

  • Incubation: Store the samples at a constant temperature, protected from light.[6]

  • Analysis: Measure the absorbance of the samples at their maximum absorption wavelength (λmax, which is around 510 nm but can shift with pH) using a spectrophotometer at regular time intervals.[6][14][19] The concentration can also be monitored by HPLC.

Protocol 2: Photostability Assessment of this compound

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) and place it in a transparent container (e.g., quartz cuvette).[9]

  • Dark Control: Prepare an identical sample and wrap the container in aluminum foil to serve as a dark control.[9]

  • Exposure Conditions: Place the sample and dark control in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines.[9]

  • Sampling and Analysis: Withdraw samples at predetermined time intervals. Analyze the samples and dark controls using a stability-indicating HPLC-PDA method to separate this compound from its degradation products.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic start Start: this compound Sample extraction Solvent Extraction (Control pH and Temperature) start->extraction filtration Filtration extraction->filtration storage Storage (Cool, Dark) filtration->storage hplc HPLC Analysis (Buffered Mobile Phase) storage->hplc data Data Acquisition hplc->data check_results Inconsistent Results? data->check_results check_color Color Change? check_results->check_color Yes end End check_results->end No adjust_ph Adjust pH & Protect from Light/Heat check_color->adjust_ph Yes reanalyze Re-analyze adjust_ph->reanalyze reanalyze->data

Caption: Experimental workflow for this compound analysis with troubleshooting.

degradation_pathway cluster_stressors Degradation Stressors rubro This compound (Stable) degraded Degradation Products (Loss of color, altered structure) rubro->degraded Degradation acidic_ph Acidic pH acidic_ph->degraded high_temp High Temperature high_temp->degraded light Light Exposure light->degraded

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Managing the Cytotoxicity of Rubropunctamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Rubropunctamine and its derivatives. Here you will find troubleshooting guidance and frequently asked questions to address challenges related to the cytotoxicity of these compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus.[1][2] Like other Monascus pigments, it has garnered interest for its various biological activities, including potential anticancer properties.[1][2] This anticancer potential is linked to its ability to induce cytotoxicity, primarily through apoptosis, in various cancer cell lines.[2] However, this inherent cytotoxicity can also pose a challenge, as it may affect non-cancerous cells, limiting its therapeutic window. Therefore, understanding and modulating its cytotoxic profile is crucial for further drug development.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of cytotoxicity for this compound and related Monascus pigments, such as Rubropunctatin, is the induction of apoptosis via the intrinsic mitochondrial pathway.[2] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Q3: Can the cytotoxicity of this compound be reduced?

A3: While direct quantitative data demonstrating reduced cytotoxicity of specific this compound derivatives is limited in publicly available literature, the principle of structure-activity relationships (SAR) suggests that chemical modification is a viable strategy to modulate its biological activity, including cytotoxicity.[3][4] The most common approach is the semi-synthesis of this compound derivatives by reacting its precursor, Rubropunctatin, with various amino acids.[3][5] This creates a library of novel compounds with potentially altered physicochemical and biological properties. The hypothesis is that by altering the structure, it may be possible to decrease general cytotoxicity while retaining or enhancing other desired activities. However, this needs to be experimentally verified for each new derivative.

Q4: How can I synthesize this compound derivatives to explore their cytotoxic profiles?

A4: this compound derivatives, particularly amino acid conjugates, can be prepared through a semi-synthetic approach starting from the orange Monascus pigments, Rubropunctatin and Monascorubrin. This involves an aminophilic substitution reaction where the pyran oxygen of the orange pigment is replaced by the amino group of an amino acid.[3][5] A detailed protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Unexpected Cytotoxicity in Experiments

This guide provides solutions to common problems encountered when working with this compound and its derivatives in cell culture.

Problem Potential Cause Troubleshooting Steps
Higher than expected cytotoxicity across multiple cell lines, including non-cancerous ones. Compound Concentration Error: Incorrect calculation of dilutions or inaccurate stock concentration.1. Verify all calculations for dilutions. 2. Prepare a fresh serial dilution from the stock solution. 3. If possible, confirm the concentration of the stock solution using analytical methods like HPLC.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration in the final culture medium.1. Ensure the final solvent concentration is at a non-toxic level (typically <0.5% v/v for DMSO).[6] 2. Always include a vehicle control (media with the same concentration of solvent but without the compound) to assess solvent toxicity.[6]
Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can induce cell death.1. Regularly test cell cultures for mycoplasma contamination. 2. Visually inspect cultures for signs of bacterial or fungal contamination. 3. Use a fresh, uncontaminated batch of cells for experiments.
Inconsistent or non-reproducible cytotoxicity results between experiments. Cell Seeding Density: Variation in the initial number of cells seeded can significantly affect assay outcomes.1. Ensure cells are in the logarithmic growth phase when seeding. 2. Use a consistent cell seeding density for all experiments. 3. Develop and follow a standardized operating procedure for cell seeding.
Compound Instability: The this compound derivative may be unstable in the culture medium over the course of the experiment.1. Assess the stability of the compound in your specific culture medium over the experimental time course. 2. Consider preparing fresh dilutions of the compound immediately before each experiment.
Assay Interference: The colored nature of this compound derivatives can interfere with colorimetric cytotoxicity assays (e.g., MTT, XTT).1. Include a "compound-only" control (wells with the compound at all tested concentrations but without cells) to measure background absorbance. 2. Subtract the background absorbance from the experimental values. 3. Consider using a non-colorimetric assay, such as a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay (e.g., measuring ATP levels).[6]
Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations). Compound Aggregation: At higher concentrations, the compound may aggregate in the culture medium, reducing its bioavailability to the cells.1. Visually inspect the wells under a microscope for any signs of compound precipitation. 2. Improve solubility by gently sonicating or vortexing the stock solution before dilution.[6] 3. Consider using a different solvent or formulation to enhance solubility.

Quantitative Data Summary

Pigment Cancer Cell Line Cell Line Type IC50 (µM) Reference
RubropunctatinBGC-823Human Gastric Adenocarcinoma< 15[2]
RubropunctatinAGSHuman Gastric Adenocarcinoma< 15[2]
RubropunctatinMKN45Human Gastric Adenocarcinoma< 15[2]
RubropunctatinHepG2Human Hepatocellular Carcinoma30 - 45[2]

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparisons should be made with caution.[2]

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound-Amino Acid Derivatives

This protocol describes the synthesis of this compound derivatives through the azaphilic addition of amino acids to the orange pigment precursors, Monascorubrin and Rubropunctatin.

Materials:

  • Purified orange Monascus pigments (mixture of Monascorubrin and Rubropunctatin)

  • L-amino acids (e.g., glycine, phenylalanine, tryptophan)

  • Methanol (B129727) (MeOH)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Ammonia (B1221849) solution (1 M aqueous) for this compound synthesis

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Deionized water

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Precursor Preparation: The orange pigments, Rubropunctatin and Monascorubrin, are typically produced through fermentation of Monascus species under acidic conditions (pH ~3.0) to inhibit their conversion to red pigments. The pigments are then extracted from the mycelia and purified.[3]

  • Reaction Setup: Prepare a reaction mixture in a 50% (v/v) methanol-aqueous solution containing 0.1 M phosphate buffer (pH 7.0).[3]

  • Reactant Addition:

    • Dissolve the purified orange pigments in the reaction mixture.

    • To synthesize this compound, add ammonia solution to the mixture.[3]

    • To synthesize amino acid derivatives, add the desired L-amino acid to a final concentration of approximately 8 mmol/L.[3]

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 250 rpm) for approximately 2 hours. The color of the solution will change from orange to red, indicating the formation of the this compound derivative.[3]

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted amino acids.

    • Elute the synthesized derivative from the cartridge using a 90% (v/v) methanol-aqueous solution.[3]

  • Solvent Removal: Remove the methanol from the eluate using a rotary evaporator to obtain the purified this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized derivative using analytical techniques such as HPLC, LC-MS, and NMR.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[1]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading:

    • Gently shake the plate to ensure the formazan is completely dissolved.

    • Measure the absorbance using a microplate reader at a wavelength of 570-590 nm.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_0 Precursor Production cluster_1 Derivative Synthesis cluster_2 Biological Evaluation a Monascus Fermentation (Acidic pH) b Extraction of Orange Pigments a->b c Purification (e.g., Chromatography) b->c d Aminophilic Substitution Reaction with Amino Acids c->d e Purification of Derivative (SPE) d->e f Characterization (HPLC, LC-MS, NMR) e->f g Cytotoxicity Assays (e.g., MTT) f->g h Apoptosis Assays (e.g., Annexin V) g->h i Data Analysis (IC50 Determination) h->i

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

Intrinsic Apoptosis Pathway Induced by this compound Derivatives

G cluster_0 cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation cluster_3 Execution Phase compound This compound Derivative bcl2 Bcl-2 family (Bax/Bak activation) compound->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp cyto_c Cytochrome c release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9_pro Pro-caspase-9 casp9_pro->apoptosome casp9_act Activated Caspase-9 apoptosome->casp9_act casp3_pro Pro-caspase-3 casp9_act->casp3_pro casp3_act Activated Caspase-3 casp3_pro->casp3_act apoptosis Apoptosis (DNA fragmentation, cell shrinkage) casp3_act->apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound derivatives.

References

Technical Support Center: Optimizing Mobile Phase for Rubropunctamine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic analysis of Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound analysis by reverse-phase HPLC?

A typical starting point for the analysis of this compound uses a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water.[1][2][3][4] An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution.[2][3][5]

Q2: Why is a gradient elution typically used for this compound chromatography?

Gradient elution, where the mobile phase composition is changed during the run, is often necessary due to the complex mixture of pigments found in Monascus extracts.[2][5] These extracts contain pigments with a wide range of polarities, from yellow and orange precursors to the red this compound.[2] A gradient allows for the effective separation of these diverse compounds, improving resolution and reducing analysis time.[6]

Q3: What is the function of adding an acid modifier like formic acid to the mobile phase?

Adding a small amount of an acid modifier, such as formic acid, to the mobile phase helps to control the ionization state of the analytes.[7] For azaphilone pigments like this compound, this typically results in sharper, more symmetrical peaks by preventing interactions with residual silanols on the silica-based stationary phase. This leads to improved resolution and reproducibility.[2][3]

Q4: How can I accurately quantify this compound in a complex sample?

The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector.[3][4][5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure analytical standard.[4][5] Detection is typically performed at the maximum absorbance wavelength for red pigments, which is around 500-520 nm.[3][4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Active sites on the silica (B1680970) stationary phase can interact with the analyte, causing tailing.

      • Solution: Add or increase the concentration of an acid modifier (e.g., 0.1% formic acid) in your mobile phase to suppress these interactions.[2][3]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample or reduce the injection volume.

    • Column Contamination/Degradation: A dirty guard column or a degraded analytical column can result in poor peak shape.

      • Solution: Replace the guard column. If the problem persists, try cleaning the analytical column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.[8]

    • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of this compound.

      • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for good reproducibility and peak shape.[9]

Issue 2: Poor Resolution and Co-eluting Peaks

Question: I am having difficulty separating this compound from its orange precursor, rubropunctatin (B192291), and other related pigments. How can I improve the resolution?

Answer:

Achieving baseline separation of structurally similar Monascus pigments can be challenging.[2]

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to water is critical for separation.

      • Solution: Adjust the gradient profile. Try a shallower gradient, which increases the run time but can significantly improve the resolution of closely eluting compounds.[6] You can also experiment with changing the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.[6][7]

    • Inadequate Mobile Phase Modifier: The type and concentration of the modifier can influence selectivity.

      • Solution: If using formic acid, try switching to another modifier like trifluoroacetic acid (TFA) or phosphoric acid, as this can change the interactions between the analytes and the stationary phase.

    • Column Efficiency Loss: Over time, columns lose their resolving power.

      • Solution: Check the column's performance with a standard mixture. If efficiency is low, it may need to be replaced.[8]

Data Presentation

Table 1: Recommended HPLC Conditions for this compound Analysis

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]A guard column is recommended to protect the analytical column.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidGradient elution is typically required.[2][3][5]
Flow Rate 0.8 - 1.0 mL/min[10][11]Adjust as needed to optimize resolution and run time.
Column Temperature 30 - 45°C[11][12]Maintaining a consistent temperature is crucial for reproducible retention times.[13]
Detection Wavelength 500 - 520 nm[4][5]This is the typical maximum absorbance range for red Monascus pigments.
Injection Volume 10 - 20 µLShould be optimized based on sample concentration and column dimensions.

Table 2: Example Gradient Elution Program

Time (minutes)% Water (with 0.1% Formic Acid)% Acetonitrile (with 0.1% Formic Acid)
0.0955
1.0955
8.01585
9.01585
9.1955
11.0955
This is an example program and should be optimized for your specific application and column.[11]

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth
  • Separation: Centrifuge the fermentation broth to separate the mycelia from the supernatant.[3] The pigments can be intracellular, extracellular, or both.

  • Extraction: For intracellular pigments, extract them from the harvested mycelia using an appropriate organic solvent such as 70-95% ethanol (B145695) or methanol (B129727).[1][14] This can be done by maceration or sonication.[1][5]

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude pigment extract.[1][14]

  • Final Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[14]

Protocol 2: Multi-Step Purification Strategy for High-Purity this compound

For applications requiring highly pure this compound, a multi-step purification approach is necessary.[2]

  • Crude Extraction: Perform a solvent extraction as described above to obtain a crude pigment mixture.[2]

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient system, such as ethyl acetate (B1210297) in hexane, to separate the pigments into fractions based on polarity.[2]

  • Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the orange precursor, rubropunctatin.[1]

  • Conversion to this compound: Dissolve the purified rubropunctatin in a solvent like methanol. Add an amino group donor (e.g., an amino acid or ammonium (B1175870) salt) and stir until the color changes from orange to red, indicating the formation of this compound.[1]

  • Preparative HPLC (Prep-HPLC): Use a reversed-phase C18 column for the final purification step. Optimize a gradient mobile phase (e.g., acetonitrile and water with formic acid) to achieve baseline separation of this compound from any remaining impurities.[1][2]

Table 3: Typical Purification Yield and Purity

Purification StepPurity (%)Yield (%)
Crude Extract~25100
Silica Gel Chromatography~7060
Preparative HPLC>9845
(Data adapted from a representative purification process).[2]

Visualizations

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Chromatographic Analysis cluster_purification High-Purity Purification fermentation Monascus Fermentation Broth extraction Solvent Extraction (e.g., Ethanol) fermentation->extraction concentration Concentration (Rotary Evaporator) extraction->concentration filtration Filtration (0.45 µm) concentration->filtration For Analysis silica Silica Gel Chromatography concentration->silica For Purification hplc Reverse-Phase HPLC (C18 Column) filtration->hplc detection UV-Vis / PDA Detection (500-520 nm) hplc->detection quantification Data Analysis & Quantification detection->quantification conversion Conversion of Precursor (Rubropunctatin -> this compound) silica->conversion prep_hplc Preparative HPLC conversion->prep_hplc pure_compound >98% Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound extraction, analysis, and purification.

troubleshooting_workflow start Poor Resolution / Co-eluting Peaks q1 Is the gradient optimized? start->q1 a1_yes Try a shallower gradient to increase separation time. q1->a1_yes No a1_no Is the organic solvent appropriate? q1->a1_no Yes end_node Resolution Improved a1_yes->end_node q2 Is the acid modifier optimal? a1_no->q2 Yes a3_yes Switch organic solvent (e.g., ACN to MeOH) to change selectivity. a1_no->a3_yes No a2_yes Try a different modifier (e.g., TFA) to alter selectivity. q2->a2_yes No a2_no Is the column performing well? q2->a2_no Yes a2_yes->end_node a4_yes Test column with standards. Replace if efficiency is low. a2_no->a4_yes No a2_no->end_node Yes a3_yes->end_node a4_yes->end_node

References

Technical Support Center: Scaling Up Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rubropunctamine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up this compound production from the laboratory to the pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized by Monascus species?

A1: this compound is a red, water-soluble azaphilone pigment produced as a secondary metabolite by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[1][2][3] Its biosynthesis is a fascinating multi-step process. It begins with the formation of a polyketide backbone by a polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway.[1][4] These precursors form the orange pigment, rubropunctatin (B192291).[3][5] this compound is then formed through a non-enzymatic, aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine, such as an amino acid, present in the fermentation medium.[1][5][6]

Q2: What are the primary methods for producing this compound?

A2: The two primary fermentation methods for producing this compound are Submerged Fermentation (SmF) and Solid-State Fermentation (SSF).[2]

  • Submerged Fermentation (SmF): Involves growing the Monascus species in a liquid medium. This method allows for easier control of environmental parameters like pH, temperature, and aeration, making it more suitable for large-scale industrial production.[2][7]

  • Solid-State Fermentation (SSF): Involves growing the fungus on a solid substrate, most commonly rice.[2][8] SSF often results in higher pigment yields and significantly lower concentrations of the mycotoxin citrinin (B600267) compared to SmF.[7]

Q3: Why is citrinin a concern during this compound production?

A3: Citrinin is a mycotoxin that can be co-produced by Monascus species during fermentation.[8][9] Since this compound is often intended for applications in food, beverage, and pharmaceuticals, the presence of citrinin poses a significant safety challenge.[9][10] The biosynthetic pathways for this compound and citrinin are competitive, sharing the common precursor acetyl-CoA.[8] Therefore, fermentation conditions must be carefully optimized to maximize pigment production while minimizing or eliminating citrinin contamination.[7][8]

Q4: How does scaling up from a lab to a pilot scale affect the fermentation process?

A4: Scaling up introduces several challenges that can significantly impact yield and product quality.[11] Key issues include:

  • Homogeneity: Achieving uniform distribution of nutrients, temperature, and pH in a large bioreactor is more difficult.[11]

  • Oxygen Transfer: The oxygen transfer rate (OTR) can become a limiting factor in high-density fungal cultures at a larger scale.[11][12]

  • Shear Stress: The increased agitation required in pilot-scale fermenters can cause shear stress, potentially damaging the fungal mycelia and reducing productivity.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

Question: My Monascus fermentation is resulting in a significantly lower-than-expected yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors related to culture conditions and nutrient availability.[3][11]

Potential Causes & Solutions:

  • Suboptimal Fermentation Parameters: The production of secondary metabolites is highly sensitive to environmental conditions.[11]

    • pH: The biosynthesis of the orange precursors to this compound is favored under acidic conditions (pH 5.5-6.5), while the conversion to red pigments can be influenced by pH shifts.[1][9][11] Monitor and control the pH throughout the fermentation.

    • Temperature: Monascus purpureus has an optimal temperature range of 28-32°C for pigment production.[1][13] Deviations can lead to reduced yields.

    • Aeration & Agitation: Inefficient oxygen supply or improper mixing can stress the culture.[11] Ensure adequate dissolved oxygen (DO) levels, as low DO can hinder the production of the target pigment.[12]

  • Inadequate Precursor Supply: this compound formation is dependent on two key components:

    • Orange Pigment Precursor (Rubropunctatin): If the culture appears pale or yellow, it indicates a bottleneck in the synthesis of the orange precursor. Optimize the medium composition (carbon/nitrogen sources) to support the primary biosynthetic pathway.[3]

    • Amine Source: The conversion from orange to red requires a primary amine.[1][3] A lack of available amino acids or other amine donors in the medium can be a limiting factor. Consider supplementing the medium with an appropriate nitrogen source like monosodium glutamate (B1630785) (MSG) or specific amino acids.[1]

Troubleshooting Logic for Low this compound Yield

Start Low this compound Yield CheckBiomass Check Biomass Growth Start->CheckBiomass LowBiomass Low Biomass CheckBiomass->LowBiomass Poor GoodBiomass Good Biomass CheckBiomass->GoodBiomass Good Sol_Inoculum Action: Check Inoculum Viability & Medium Composition LowBiomass->Sol_Inoculum CheckColor Check Broth/Mycelia Color GoodBiomass->CheckColor Pale Pale / White CheckColor->Pale Pale OrangeYellow Orange / Yellow CheckColor->OrangeYellow Orange/Yellow Sol_Conditions Action: Optimize C/N Ratio & Fermentation Parameters (pH, Temp, DO) Pale->Sol_Conditions Sol_Amines Action: Supplement with Primary Amine Source (e.g., MSG) OrangeYellow->Sol_Amines

Caption: Troubleshooting logic for low this compound production.

Issue 2: High Citrinin Contamination

Question: My pigment extract shows high levels of citrinin. How can I reduce or eliminate this contamination?

Answer: Citrinin production is a common challenge that can be mitigated through strain selection, process optimization, and fermentation method choice.[7][8]

Potential Causes & Solutions:

  • High-Citrinin Producing Strain: Citrinin production is highly strain-dependent.[8] Some Monascus strains naturally produce high levels of pigments with minimal citrinin.

    • Solution: Screen multiple Monascus strains to select a low-citrinin/high-pigment producer. A bioassay using Bacillus subtilis can be a rapid screening method, as citrinin creates an inhibition zone.[8]

  • Fermentation Method: Submerged fermentation (SmF) can lead to significantly higher citrinin levels than solid-state fermentation (SSF).[7]

    • Solution: If feasible for your process, consider using SSF with a substrate like rice, which generally yields lower citrinin concentrations.[7][8]

  • Suboptimal Fermentation Conditions:

    • Nitrogen Source: The type of nitrogen source can influence citrinin production.[7]

    • pH: Maintaining a low initial pH can help suppress citrinin synthesis.[7]

    • Solution: Experiment with different nitrogen sources and optimize the initial pH of your medium to find conditions that favor pigment production over citrinin formation.

Issue 3: Difficulty in Purification at Pilot Scale

Question: We are struggling to achieve high purity of this compound during downstream processing. What are the common pitfalls and what is an effective purification strategy?

Answer: Purification can be challenging due to the presence of other co-eluting pigments with similar chemical properties and potential degradation of the target compound.[11]

Potential Causes & Solutions:

  • Co-eluting Pigments: Monascus produces a mixture of yellow, orange, and red pigments (e.g., monascorubramine, rubropunctatin) that have similar chemical structures, making separation difficult.[11][14]

  • Product Degradation: this compound can be sensitive to light, high temperatures, and extreme pH, leading to degradation during long purification processes.[10][11]

    • Solution: Employ a multi-step purification strategy and work efficiently to minimize exposure to harsh conditions. A general workflow includes solvent extraction followed by sequential chromatography steps.

Data Presentation

Table 1: General Fermentation Parameters for Monascus Pigment Production
ParameterRecommended RangeNotes
Temperature 28 - 32°CStrain-specific; deviations can reduce secondary metabolite production.[1][13]
Initial pH 5.5 - 6.5Critical for precursor biosynthesis; pH may shift during fermentation.[1][15]
Carbon Source Glucose, Maltose, Rice PowderHigh glucose can lead to acidic conditions; alternatives can be beneficial.[1][7]
Nitrogen Source MSG, Peptone, Yeast ExtractInfluences pigment profile and final pH. MSG is a good amine donor for red pigment formation.[1][16]
Agitation 150 - 200 rpm (Shake Flask)Must be optimized at pilot scale to balance oxygen transfer and shear stress.[1]
Incubation Time 7 - 14 daysPigment production is highest during the stationary phase.[1][3]
Table 2: Comparison of Fermentation Methods for Pigment Production
FeatureSolid-State Fermentation (SSF)Submerged Fermentation (SmF)
Pigment Yield Often higher.[7]Can be lower, but process is easier to optimize and control.[7]
Citrinin Production Generally produces significantly lower levels of citrinin.[7]Can lead to higher citrinin production.[7]
Process Control More challenging to control parameters like temperature, pH, and moisture.[7]Easier to monitor and control, making it more suitable for industrial scale-up.[7][17]
Downstream Processing Extraction of pigments from the solid matrix can be more complex.[7]Pigment recovery from the liquid broth is generally simpler.[7]

Experimental Protocols

Protocol 1: Submerged Fermentation for Pigment Production (Lab Scale)

  • Inoculum Preparation:

    • Maintain a pure culture of a pigment-producing Monascus species (e.g., M. purpureus) on Potato Dextrose Agar (B569324) (PDA) slants.[1]

    • Grow the fungus on PDA plates for 7-10 days at 30°C to encourage sporulation.[1]

    • Prepare a spore suspension by washing the agar surface with sterile water containing 0.1% Tween 80. Adjust the concentration to 10⁶ - 10⁷ spores/mL.[1][18]

  • Fermentation:

    • Prepare the fermentation medium. A common basal medium consists of Glucose (40 g/L), Monosodium Glutamate (MSG, 5 g/L), KH₂PO₄ (1.5 g/L), and MgSO₄·7H₂O (0.5 g/L).[1]

    • Adjust the initial pH of the medium to 6.0 using sterile HCl or NaOH.[1]

    • Dispense the medium into shake flasks and autoclave at 121°C for 20 minutes.[2]

    • Inoculate the sterile medium with the spore suspension (e.g., 3 mL into 50 mL of medium).[18]

    • Incubate at 30°C with agitation at 180 rpm for 7-10 days.[1][18]

Protocol 2: Pigment Extraction and Quantification by HPLC

  • Extraction:

    • After fermentation, separate the mycelia from the broth by filtration or centrifugation.[19]

    • Dry the mycelia (e.g., freeze-drying or at 60°C).[8][19]

    • Extract the pigments from the dried mycelial powder using a suitable solvent, such as 70-95% ethanol, by agitation for several hours.[2][19]

    • Filter the mixture to separate the ethanolic extract from the mycelial debris.[19]

    • Concentrate the extract using a rotary evaporator to obtain a crude pigment mixture.[19]

  • HPLC Quantification:

    • Sample Preparation: Dilute the crude extract in methanol (B129727) and filter through a 0.22 µm syringe filter.[2][8]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][8]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1-1% formic acid.[3][8]

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: Monitor absorbance at the maximum wavelength for this compound, which is approximately 510 nm.[2][3]

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.[2]

Protocol 3: Multi-Step Purification Strategy

  • Solvent Extraction: Perform an initial extraction from the biomass as described in Protocol 2.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or n-hexane) and pack it into a glass column.[19]

    • Dissolve the crude pigment extract in a minimal amount of the same solvent and load it onto the column.[19]

    • Elute the column with a gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol). The less polar yellow and orange pigments will elute first, followed by the more polar red pigments.[19]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.[1]

  • Preparative HPLC (Prep-HPLC):

    • Pool and concentrate the this compound-rich fractions from the silica column.[1]

    • For final high-purity separation, use a C18 preparative HPLC column with a mobile phase of acetonitrile and water.[1][14] This step is effective for separating this compound from its close analog, monascorubramine.

Visualizations

Biosynthetic Pathway of this compound

cluster_0 Polyketide & Fatty Acid Synthesis cluster_1 Pigment Formation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Polyketide Hexaketide Backbone PKS->Polyketide BetaKeto β-ketoacid FAS->BetaKeto Azaphilone Azaphilone Core Formation Polyketide->Azaphilone BetaKeto->Azaphilone Rubropunctatin Rubropunctatin (Orange Pigment) Azaphilone->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction Amine Primary Amine (e.g., Amino Acid) Amine->this compound

Caption: Simplified biosynthetic pathway of this compound.[1][2][4]

General Workflow for Production and Purification

Inoculum Inoculum Prep (Monascus sp.) Fermentation Fermentation (SmF or SSF) Inoculum->Fermentation Harvest Harvest Biomass (Filtration/Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethanol) Harvest->Extraction Crude Crude Pigment Extract Extraction->Crude ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Fractions Collect & Pool Red Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC Pure Pure this compound PrepHPLC->Pure

Caption: Experimental workflow for this compound production and purification.

References

Technical Support Center: Chemical Synthesis of Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Rubropunctamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the semi-synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: I am experiencing a significantly lower than expected yield of this compound from my semi-synthetic reaction. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields of this compound can arise from several factors related to the precursor quality, reaction conditions, and purification process. Here are the primary areas to investigate:

    • Suboptimal Precursor Quality: The purity of the starting materials, rubropunctatin (B192291) and monascorubrin (B81130), is crucial. Impurities can interfere with the reaction.

      • Solution: Ensure high purity of the orange pigment precursors. A purification method involving fractional crystallization has been shown to increase the purity of rubropunctatin and monascorubrin to over 90%.[1]

    • Inefficient Conversion: The aminophilic reaction may not be proceeding to completion.

      • Solution: Optimize the reaction conditions. This includes the concentration of the amine source, pH, temperature, and reaction time. A slightly alkaline pH can favor the conversion.[2] Supplementing with a suitable primary amine source, like certain amino acids or ammonium (B1175870) salts, is critical.[2][3]

    • Product Degradation: this compound can be sensitive to light, temperature, and pH, potentially leading to degradation during the reaction or workup.[4]

      • Solution: Protect the reaction mixture from light and avoid excessive temperatures. Ensure the pH is controlled throughout the process.

    • Loss during Purification: The product may be lost during the extraction and purification steps.

      • Solution: Optimize the purification protocol. Multi-step purification involving solvent extraction followed by silica (B1680970) gel column chromatography and potentially preparative HPLC can improve recovery.[4][5]

Issue 2: The Reaction Mixture Remains Orange instead of Turning Red

  • Question: My reaction mixture is predominantly orange, indicating a low conversion to the red this compound. How can I drive the reaction towards the desired product?

  • Answer: An orange hue signifies a high concentration of the precursor pigments and inefficient conversion.[2]

    • Inadequate Nitrogen Source: The conversion to this compound requires a primary amine group.[2]

      • Solution: Ensure a sufficient concentration of a suitable primary amine source is present in the reaction medium. Amino acids or ammonium salts have proven effective.[2]

    • Suboptimal pH: The pH of the reaction medium plays a critical role in the aminophilic reaction.

      • Solution: While the production of the orange precursors is favored under acidic conditions, the conversion to red pigments can be enhanced at a slightly alkaline pH.[2][4] A phosphate (B84403) buffer at pH 7.0 is commonly used.[6][7]

    • Insufficient Reaction Time: The conversion is a time-dependent process.

      • Solution: Increase the incubation time and monitor the reaction progress using analytical techniques like HPLC to determine the optimal reaction duration.[2]

Issue 3: Difficulty in Purifying this compound

  • Question: I am facing challenges in isolating pure this compound from the reaction mixture. What are the common issues and recommended purification strategies?

  • Answer: Purification can be challenging due to the presence of structurally similar pigments.

    • Co-eluting Pigments: Other pigments, such as the orange precursors and other derivatives, have similar chemical properties, making separation by standard chromatography difficult.[4]

      • Solution: A multi-step purification strategy is recommended. This can include initial solvent extraction, followed by silica gel column chromatography to separate the bulk of impurities, and a final polishing step using preparative HPLC to achieve high purity.[4][5] Solid-Phase Extraction (SPE) with a C18 cartridge can also be used for desalting and concentration.[7]

Frequently Asked Questions (FAQs)

  • Q1: Is a total chemical synthesis of this compound feasible?

    • A1: A complete de novo total chemical synthesis of this compound is not well-established or extensively documented in scientific literature.[6] The most practical and common method for its preparation is a semi-synthetic approach.[6]

  • Q2: What are the key precursors for the semi-synthesis of this compound?

    • A2: The primary precursors are the naturally occurring orange Monascus pigments, rubropunctatin and monascorubrin.[6][8] These are typically produced through fermentation of Monascus species.[7]

  • Q3: What type of reaction is involved in the conversion of the orange precursors to this compound?

    • A3: The conversion is an aminophilic reaction where the pyran oxygen of the precursor molecule is replaced by a primary amine.[5] This chemical transformation is responsible for the color change from orange to red.[5]

  • Q4: How can the water solubility of this compound be improved?

    • A4: this compound itself has limited water solubility.[3][4] To enhance solubility, derivatives can be created by reacting the orange precursors with different amino acids.[1][4] This semi-synthetic approach can generate a library of red pigments with improved physicochemical properties, such as water solubility and thermal stability.[1][7]

  • Q5: What are the optimal conditions for the semi-synthesis reaction?

    • A5: Typical reaction conditions involve dissolving the purified orange pigments in a 50% (v/v) methanol (B129727) aqueous solution containing a 0.1 M phosphate buffer at pH 7.0.[6][7] The desired amino acid or ammonia (B1221849) is added, and the mixture is incubated at 30°C with shaking for approximately 2 hours.[6][7]

Quantitative Data Summary

ParameterValueReference
Precursor Purity (Post-Crystallization) > 90%[1]
Reaction Buffer 0.1 M Phosphate Buffer (pH 7.0)[6][7]
Reaction Solvent 50% (v/v) Methanol in aqueous buffer[7]
Reaction Temperature 30°C[6][7]
Reaction Time ~2 hours[6][7]
Amino Acid Concentration (for derivatives) 8 mmol/L[7]
Purification Eluent (SPE) 90% (v/v) Methanol aqueous solution[7]

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound

This protocol outlines the conversion of orange Monascus pigments to this compound.

  • Preparation of Reaction Mixture: Prepare a reaction mixture in a 50% (v/v) methanol aqueous solution containing a 0.1 M phosphate buffer (pH 7.0).[7]

  • Addition of Precursors: Dissolve the purified orange pigments (a mixture of rubropunctatin and monascorubrin) in the reaction mixture.

  • Addition of Amine Source: Add a primary amine source, such as aqueous ammonia (e.g., to a final concentration of 1 M) or a specific amino acid (e.g., to a final concentration of 8 mmol/L), to the mixture.[6][7]

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 250 rpm) for approximately 2 hours.[6][7] The color of the solution will change from orange to red, indicating the formation of this compound or its derivative.[7]

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 Solid-Phase Extraction (SPE) cartridge.[7]

    • Wash the cartridge with deionized water to remove salts and unreacted amines.[7]

    • Elute the synthesized this compound derivative using a 90% (v/v) methanol aqueous solution.[7]

    • For higher purity, further purification can be performed using silica gel column chromatography followed by preparative HPLC.[4][5]

Visualizations

Rubropunctamine_Biosynthesis_and_SemiSynthesis cluster_biosynthesis Biosynthesis of Precursors cluster_semisynthesis Semi-Synthesis PKS Polyketide Synthase (PKS) Chromophore Azaphilone Chromophore PKS->Chromophore FAS Fatty Acid Synthase (FAS) BetaKetoacid β-Ketoacid FAS->BetaKetoacid Rubropunctatin Rubropunctatin (Orange Pigment) Chromophore->Rubropunctatin Esterification BetaKetoacid->Rubropunctatin Esterification This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction Amine Primary Amine (R-NH2) Amine->this compound

Caption: Biosynthesis of precursors and the semi-synthetic route to this compound.

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Contamination Control in Monascus Fermentation for Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing contamination during Monascus fermentation for the production of the red pigment, Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in Monascus fermentation?

A1: The primary sources of contamination in Monascus fermentation include airborne microorganisms (such as bacteria, yeasts, and other fungal spores), contaminated raw materials (substrates and water), unsterilized equipment and media, and improper handling by personnel. Maintaining strict aseptic techniques throughout the process is crucial for preventing contamination.[1][2]

Q2: What are the common types of microbial contaminants encountered in Monascus fermentation?

A2: Common microbial contaminants include bacteria (e.g., Bacillus species), yeasts, and other filamentous fungi (e.g., Aspergillus and Penicillium species).[3][4] These contaminants can compete with Monascus for nutrients, alter the pH of the medium, and produce metabolites that may inhibit Monascus growth and pigment production.

Q3: How does contamination affect this compound production?

A3: Contamination can significantly impact this compound production in several ways. Contaminating microorganisms can outcompete Monascus for essential nutrients, leading to reduced biomass and, consequently, lower pigment yields.[5] Some contaminants may also alter the fermentation conditions, such as pH, to levels that are not optimal for this compound synthesis. Furthermore, certain contaminants can produce substances that directly inhibit the growth of Monascus or the enzymatic pathways responsible for pigment production.

Q4: Is the mycotoxin citrinin (B600267) considered a contaminant in this compound production?

A4: Yes, from a product purity and safety perspective, citrinin is a significant contaminant. Citrinin is a toxic secondary metabolite produced by some Monascus strains.[3][4] Its presence is a major concern, especially for food and pharmaceutical applications. Therefore, contamination control strategies in Monascus fermentation also encompass the selection of low-citrinin producing strains and the optimization of fermentation conditions to minimize its production.[6]

Q5: Can Monascus pigments themselves inhibit the growth of contaminants?

A5: Yes, Monascus pigments, including red pigments like this compound, have been shown to possess antimicrobial activity against various bacteria and fungi.[7][8][9][10] Red pigments, in particular, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[10] However, this inherent antimicrobial property is not a substitute for stringent aseptic techniques, as it may not be sufficient to control a high level of initial contamination.

Troubleshooting Guides

Guide 1: Suspected Bacterial Contamination

Issue: The fermentation broth appears unusually cloudy, there is a rapid drop in pH, and a foul odor may be present. Microscopic examination reveals small, motile or non-motile rods or cocci among the Monascus mycelia.

Potential Causes:

  • Inadequate sterilization of the medium or fermenter.

  • Contaminated inoculum.

  • Breach in aseptic technique during sampling or additions.

  • Contaminated air supply.

Troubleshooting Steps:

  • Isolate the Fermenter: Immediately isolate the suspected fermenter to prevent cross-contamination.

  • Microscopic Examination: Aseptically collect a sample and perform a Gram stain to confirm the presence and type of bacteria (Gram-positive or Gram-negative).

  • Plating on Selective Media: Plate a diluted sample of the broth onto nutrient agar (B569324) or other general-purpose bacterial growth media. Incubate at 30-37°C for 24-48 hours to cultivate and subsequently identify the bacterial contaminant.

  • Decision on the Batch: For production purposes, a contaminated batch is typically discarded. In a research setting, you may choose to continue the fermentation to study the impact of the contamination, but the results should be interpreted with caution.

  • Review and Refine Protocols: Thoroughly review your sterilization and aseptic procedures to identify and rectify the source of the contamination.[1]

Guide 2: Suspected Fungal/Yeast Contamination

Issue: Visible fuzzy colonies (mold) or budding particles (yeast) are observed in the fermentation broth or on the surface of the culture. The culture may have a "yeasty" or "musty" odor. Microscopic examination reveals fungal spores, hyphae distinct from Monascus, or budding yeast cells.

Potential Causes:

  • Airborne contamination from spores.

  • Incomplete sterilization of the substrate, especially in solid-state fermentation.

  • Contaminated inoculum.

Troubleshooting Steps:

  • Immediate Discard: Due to the high risk of spore dissemination, it is highly recommended to immediately discard the contaminated culture.

  • Decontamination: Thoroughly decontaminate the fermenter and surrounding area to eliminate fungal spores.

  • Identification of Contaminant: If identification is necessary for future prevention, a sample can be plated on a fungal selective medium, such as Potato Dextrose Agar (PDA), and incubated at 25-30°C for 3-7 days.

  • Preventative Measures: Review air filtration systems and enhance aseptic techniques, particularly during inoculation and sampling.

Data on Factors Influencing Contamination and Pigment Production

The following tables summarize key parameters that can influence both pigment production and the potential for contamination.

Table 1: Effect of Initial pH on Monascus Pigment Production

Initial pHPigment ProductionNotes
Acidic (e.g., 4.0)Generally lower pigment production.May inhibit the growth of some bacterial contaminants.
Neutral (e.g., 6.0-7.0)Often optimal for red pigment formation.[11]Can also be favorable for the growth of some bacteria.
Alkaline (e.g., 8.0)Can lead to changes in pigment composition.May inhibit some fungal contaminants.

Table 2: Influence of Fermentation Method on Citrinin and Pigment Production

Fermentation MethodPigment YieldCitrinin ProductionSusceptibility to Contamination
Solid-State Fermentation (SSF)Generally higher pigment yields.[12]Lower citrinin levels compared to SmF.[6]Lower moisture content can reduce bacterial contamination risk.[13]
Submerged Fermentation (SmF)Easier to control parameters, but may have lower yields.Can have higher citrinin levels.[6]Higher moisture content can increase the risk of bacterial contamination if not properly managed.

Experimental Protocols

Protocol 1: Detection and Identification of Microbial Contaminants

Objective: To isolate and identify bacterial or fungal contaminants from a Monascus fermentation broth.

Materials:

  • Microscope with slides and coverslips

  • Gram staining kit

  • Sterile dilution tubes with sterile water or saline

  • Nutrient Agar (NA) plates for bacteria

  • Potato Dextrose Agar (PDA) plates for fungi

  • Inoculating loop and sterile spreaders

  • Incubator

Methodology:

  • Aseptic Sampling: Under sterile conditions (e.g., in a laminar flow hood), collect a 1 mL sample from the fermentation broth.

  • Microscopic Examination:

    • Prepare a wet mount of the sample and observe under a microscope for the presence of non-Monascus microorganisms.

    • Perform a Gram stain on a heat-fixed smear of the sample to differentiate bacteria.

  • Serial Dilution: Perform a 10-fold serial dilution of the sample in sterile water or saline.

  • Plating:

    • Pipette 0.1 mL of the appropriate dilutions onto NA and PDA plates.

    • Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.

  • Incubation:

    • Incubate the NA plates at 30-37°C for 24-48 hours.

    • Incubate the PDA plates at 25-30°C for 3-7 days.

  • Analysis:

    • Examine the plates for colony growth.

    • Characterize the colonies based on their morphology (color, shape, size).

    • Further identification of the isolates can be performed using biochemical tests or molecular methods (e.g., 16S rRNA sequencing for bacteria, ITS sequencing for fungi).[14]

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination (Visual cues, pH change, odor) microscopy Microscopic Examination start->microscopy plating Plating on Selective Media (NA for bacteria, PDA for fungi) microscopy->plating Confirm presence of contaminants decision Decision on Batch (Discard or continue for research) plating->decision review Review and Refine Protocols (Sterilization, Aseptic Technique) decision->review If contamination confirmed end Contamination Controlled review->end

Caption: Workflow for troubleshooting suspected microbial contamination.

Aseptic_Technique_Workflow sterilize_media Sterilize Media and Equipment (Autoclave at 121°C) prepare_workspace Prepare Sterile Workspace (Laminar Flow Hood) sterilize_media->prepare_workspace inoculation Aseptic Inoculation prepare_workspace->inoculation incubation Incubation under Controlled Conditions inoculation->incubation sampling Aseptic Sampling incubation->sampling Periodic monitoring harvest Harvest incubation->harvest sampling->incubation

Caption: Key stages of an aseptic fermentation workflow.

References

Validation & Comparative

Validating the Antioxidant Potential of Rubropunctamine: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the antioxidant activity of Rubropunctamine, a red pigment produced by Monascus species, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2] The performance of this compound is objectively compared with established standard antioxidants, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental data.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and other reference compounds is evaluated based on their ability to scavenge the stable DPPH free radical.[3][4] This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of the DPPH radicals.[1][2] A lower IC50 value signifies greater antioxidant potency.

For a comprehensive comparison, the following table summarizes the reported DPPH radical scavenging activities of this compound, related Monascus pigments, and standard antioxidant compounds.

CompoundIC50 Value (µg/mL)Notes
This compound Not AvailableExhibited 27% DPPH radical scavenging activity at a concentration of 10 mg.[2][5] Theoretical studies suggest its antioxidant capacity in relation to other Monascus pigments.[5][6]
Monascus Pigment Extract (MPTR) 880An extract from Monascus purpureus TISTR 3615 fermented with broken rice, demonstrating the antioxidant potential of the pigment mixture.[7]
Monascus Pigment Extract (MP) 1250An extract from Monascus purpureus, for comparison.[7]
Ascorbic Acid (Vitamin C) 6.1 - 23A widely used standard antioxidant, with reported IC50 values varying across different studies.[3][8]
Trolox 3.77A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity assays.[1]
Gallic Acid 2.6 - 13.2A phenolic acid found in many plants, known for its potent antioxidant properties and often used as a standard.[9][10]
Other Natural Red Pigments VariableThe antioxidant activity of natural red pigments varies widely depending on the source and specific compounds. For example, extracts from red cabbage have shown high DPPH scavenging activity.[11] Betalains are also noted as potent antioxidants.[12] The IC50 value for a red beet extract was reported to be 0.84 mg/mL.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for determining the antioxidant activity of a compound using the DPPH assay, based on established protocols.[1][9][13]

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695) (analytical grade)

  • Test compound (e.g., this compound)

  • Standard antioxidants (e.g., Ascorbic acid, Trolox, Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, refrigerated container.[13]

  • Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol, ethanol).

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidants to be used as positive controls.

3. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add a specific volume of the DPPH working solution to each well. Then, add a small volume of the different concentrations of the test compound or standard antioxidant to the respective wells. A control well should contain the DPPH solution and the solvent used for the dilutions.[9][13]

  • Incubation: The microplate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][13]

  • Absorbance Measurement: After incubation, the absorbance of each well is measured at approximately 517 nm using a microplate reader or spectrophotometer.[1][2]

4. Data Analysis:

  • Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[1][9]

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that corresponds to 50% inhibition is the IC50 value.[1][2]

Visualizing the DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (in Methanol/Ethanol) mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound (Serial Dilutions) prep_sample->mix prep_std Prepare Standard (e.g., Ascorbic Acid) prep_std->mix incubate Incubate in Dark (e.g., 30 mins) mix->incubate Initiates Reaction measure Measure Absorbance (at ~517 nm) incubate->measure Color Change calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 Plot Data

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

The underlying principle of the DPPH assay is the neutralization of the DPPH radical by an antioxidant. This process involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH molecule, resulting in a color change from deep violet to pale yellow.[1][3]

DPPH_Scavenging_Mechanism DPPH_radical DPPH• (Stable Free Radical) DPPH_H DPPH-H (Reduced Form) DPPH_radical->DPPH_H Receives H• or e- Antioxidant Antioxidant (e.g., this compound) Antioxidant_radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_radical Donates H• or e-

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Rubropunctamine vs. Monascorubramine: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents, pigments derived from Monascus species have emerged as promising candidates. Among these, the red pigments rubropunctamine (B1680260) and monascorubramine have garnered significant interest. This guide offers a detailed comparison of their antimicrobial efficacy, drawing upon available experimental data and computational predictions to assist researchers, scientists, and drug development professionals in their explorations.

While direct comparative studies on the purified forms of this compound and monascorubramine are limited in publicly available literature, research on red Monascus pigment extracts, of which these two molecules are key components, provides valuable insights into their antimicrobial potential. It is generally accepted that red Monascus pigments exhibit the most potent antimicrobial activity among the various pigments produced by the fungus.[1][2][3][4]

Quantitative Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound and monascorubramine are not extensively documented. However, studies on red pigment extracts and their derivatives offer a glimpse into their potency. Gram-positive bacteria have been shown to be more susceptible to Monascus pigments than Gram-negative bacteria.[1][4] Notably, amino acid derivatives of red pigments show significantly enhanced antimicrobial activity compared to underivatized pigment extracts.[1][2]

Test SubstanceTarget MicroorganismMIC (µg/mL)Reference
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[2][5]
L-phenylalanine derivative of red Monascus pigmentGram-positive & Gram-negative bacteria~ 4-8[1]
D-phenylalanine derivative of red Monascus pigmentGram-positive & Gram-negative bacteria~ 4-8[1]
L-tyrosine derivative of red Monascus pigmentGram-positive & Gram-negative bacteria~ 4-8[1]
D-tyrosine derivative of red Monascus pigmentGram-positive & Gram-negative bacteria~ 4-8[1]
Control red Monascus pigment extractGram-positive & Gram-negative bacteria> 32[1][2]
Monascus pigment extractBacillus cereus ATCC11778128 (MBC)[6]
Commercial red pigmentBacillus cereus ATCC11778256 (MBC)[6]

Note: The data for derivatives and extracts represent a mixture of red pigments, not purified this compound or monascorubramine. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[7][8][9] MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

An in silico study predicted that among several Monascus polyketides, monascorubramine has the highest binding affinity for both Gram-positive and Gram-negative bacterial targets, suggesting it may possess superior intrinsic antimicrobial activity.[10] However, in vitro validation of this prediction with purified monascorubramine is needed.

Mechanism of Action

The primary antimicrobial mechanism of red Monascus pigments, including this compound and monascorubramine, is the disruption of the microbial cell membrane's integrity.[6] This leads to increased permeability, interference with cellular energy production, and ultimately, cell death. Some derivatives have also been shown to inhibit cellular oxygen uptake, further contributing to their antimicrobial effect.[1][2] To date, there is no evidence to suggest that these compounds modulate specific microbial signaling pathways.[6]

Proposed Antimicrobial Mechanism of Action cluster_pigment Red Monascus Pigment (this compound/Monascorubramine) cluster_cell Microbial Cell Pigment This compound / Monascorubramine Membrane Cell Membrane Pigment->Membrane Interaction and Disruption CellularProcesses Cellular Processes Membrane->CellularProcesses Increased Permeability, Interference with Energy Production CellDeath Cell Death CellularProcesses->CellDeath Leads to

Caption: Proposed mechanism of action for red Monascus pigments.

Experimental Protocols

The antimicrobial efficacy of this compound and monascorubramine is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Broth Microdilution MIC Assay
  • Preparation of Stock Solution: A stock solution of the purified compound or extract is prepared in a suitable solvent (e.g., DMSO) and sterilized by filtration.[1]

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solution are performed in a 96-well microtiter plate containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[1] This creates a gradient of compound concentrations. Control wells containing only broth and inoculum (positive control) and only broth (negative control) are included.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight. The culture is then diluted to a standardized concentration, typically around 5 x 10⁵ Colony-Forming Units (CFU)/mL.[5]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[5]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[1][5]

Workflow for MIC Determination via Broth Microdilution A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microorganism B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Experimental workflow for MIC determination.

Conclusion

Both this compound and monascorubramine, as principal components of red Monascus pigments, hold considerable promise as natural antimicrobial agents. While current data from extracts and derivatives indicate a broad spectrum of activity, particularly against Gram-positive bacteria, there is a clear need for further research involving the purified compounds to fully elucidate their individual efficacy. The significantly enhanced activity of amino acid derivatives suggests that structural modification is a promising strategy for developing potent antimicrobial drugs from these natural scaffolds. Computational predictions favoring monascorubramine's binding affinity warrant experimental validation to guide future drug discovery efforts.

References

Comparative analysis of Rubropunctamine from different Monascus strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rubropunctamine from Diverse Monascus Strains

For researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, the selection of a high-yielding Monascus strain is critical for the efficient production of bioactive compounds like this compound. This guide provides a comprehensive comparative analysis of this compound production across different Monascus strains, supported by experimental data. It delves into the quantitative aspects of production, details the methodologies for analysis, and illustrates the biosynthetic and experimental workflows.

Quantitative Production of this compound

The yield of this compound is highly dependent on the specific Monascus strain and the fermentation conditions employed. Solid-state fermentation (SSF) on cereal substrates has been shown to be particularly effective for high-yield production.

Table 1: Comparison of this compound Production in Different Monascus Strains and Conditions

Monascus StrainFermentation TypeSubstrate/MediumKey FindingsReference
Monascus purpureusSolid-StateRiceHighest proportion of this compound (87.3%) among tested cereals.[1][2][3]
Monascus purpureusSolid-StateSorghumModerate proportion of this compound (58.26%).[2][3]
Monascus purpureusSolid-StateCornLower proportion of this compound (57.03%).[2][3]
Monascus ruber M7SubmergedPDA with 0.5% ammonium (B1175870) acetateOver 1800-fold increase in extracellular this compound.[1]
Monascus pilosus NBRC4520 Mutant MK-1Not SpecifiedNot SpecifiedProduces large amounts of this compound.[4]
Monascus M1Submerged5-azacytidine treatmentTotal red pigment production up to 62.2 U/mL.[1]

Biological Activities of this compound

This compound, a prominent red azaphilone pigment, exhibits a range of biological activities. While much of the data is for the broader class of red Monascus pigments, these compounds are noted for their antimicrobial and antioxidant properties.[1][5]

Table 2: Overview of Biological Activities of Red Monascus Pigments

Biological ActivityKey FindingsReference
Antimicrobial Red Monascus pigments are considered the most potent antimicrobials among the pigments produced by this fungus.[5] Amino acid derivatives have shown MIC values as low as 4 µg/mL against Enterococcus faecalis.[1][5]
Antioxidant The antioxidant capacity of the six main Monascus pigments is estimated to be in the order of ankaflavin (B600211) > monascin (B191897) > rubropunctatin (B192291) > monascorubrin (B81130) > monascorubramine > this compound.[5][6]
Anti-inflammatory Red pigment derivatives exhibit mild anti-inflammatory effects.[1]
Anticancer Rubropunctatin, the precursor to this compound, has demonstrated notable anticancer effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible production and analysis of this compound.

Fermentation of Monascus Species

This protocol describes a generalized procedure for both submerged (SmF) and solid-state fermentation (SSF).

  • Inoculum Preparation : A spore suspension of the desired Monascus strain (e.g., M. purpureus, M. ruber) is prepared from a 7-10 day old culture grown on Potato Dextrose Agar (PDA). The spore concentration is adjusted to approximately 10^6 - 10^7 spores/mL.[1]

  • Submerged Fermentation (SmF) :

    • Medium : A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium, is prepared and sterilized.[8]

    • Inoculation and Incubation : The sterile medium is inoculated with the spore suspension and incubated at a controlled temperature (typically 30°C) with agitation.[1][9]

  • Solid-State Fermentation (SSF) :

    • Substrate Preparation : A solid substrate, such as rice, is washed, soaked, and sterilized by autoclaving.[9]

    • Inoculation and Incubation : The sterile substrate is inoculated with the spore suspension and incubated at an optimal temperature in a controlled humidity environment.[9]

Extraction and Purification of this compound

The extraction process often involves isolating the orange precursor, rubropunctatin, followed by its conversion to this compound.[1]

  • Extraction of Pigments :

    • The fungal mycelia are separated from the fermentation broth or solid substrate.[1][10]

    • The pigments are extracted from the dried mycelia or fermented substrate using a suitable organic solvent, such as 70-95% ethanol (B145695) or methanol.[1][10] To prevent premature conversion to red pigments, the solvent can be acidified to pH 2-4.[1][5][6]

    • The extract is concentrated using a rotary evaporator to obtain a crude pigment mixture.[10][11]

  • Purification of Rubropunctatin : The crude extract is subjected to column chromatography on silica (B1680970) gel to purify the orange pigment, rubropunctatin.[1][10]

  • Conversion to this compound :

    • The purified rubropunctatin is dissolved in a solvent like methanol.[1]

    • An amino group donor (e.g., glutamic acid, ammonium salt) is added to the solution.[1]

    • The reaction mixture is stirred until the color changes from orange to red, indicating the formation of this compound.[1]

  • Final Purification : The resulting this compound can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC).[1]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC (RP-HPLC) method with a C18 column is used for the quantitative analysis of this compound. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector at the maximum absorbance wavelength for red pigments (around 500-510 nm).[12]

  • Mass Spectrometry (MS) : The molecular weight of this compound is confirmed using mass spectrometry. Its chemical formula is C21H23NO4, and the molecular weight is 353.41 g/mol .[1]

Visualizing the Pathways

To better understand the production and analysis of this compound, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks orange_precursor Orange Pigment Precursor (e.g., Rubropunctatin) pks->orange_precursor Biosynthesis This compound This compound (Red Pigment) orange_precursor->this compound Aminophilic Reaction amino_donor Amino Group Donor (e.g., Amino Acids) amino_donor->this compound

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Comparative Analysis start Select Monascus Strains fermentation Fermentation (SmF or SSF) start->fermentation extraction Pigment Extraction fermentation->extraction purification Purification (Column Chromatography, Prep-HPLC) extraction->purification analysis Analysis (HPLC, MS) purification->analysis bioactivity Biological Activity Assays purification->bioactivity quantification Quantification of this compound analysis->quantification comparison Comparative Data Analysis quantification->comparison bioactivity->comparison

Caption: Experimental workflow for the comparative analysis of this compound.

References

A Comparative Analysis of the Bioactivity of Naturally Derived vs. Semi-Synthetic Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rubropunctamine derived directly from natural fermentation and that produced via semi-synthetic methods. The focus is on the bioactivity of this red azaphilone pigment, supported by experimental data and detailed methodologies to inform research and development decisions.

This compound, a secondary metabolite from Monascus species, has garnered significant interest for its wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] It is formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin (B192291) and monascorubrin (B81130), with compounds containing a free amino group.[2][3] The primary distinction between "natural" and "synthetic" this compound lies in the method of its formation and isolation. A total chemical synthesis of this compound is not extensively documented; therefore, the common alternative to direct natural extraction is a semi-synthetic approach utilizing naturally derived precursors.[4]

Production Methods: A Comparative Overview

Naturally Derived this compound: This form of this compound is produced during the fermentation of Monascus species. The fungus first biosynthesizes the orange precursors, rubropunctatin and monascorubrin.[5][6] These precursors then react with amino acids or ammonia (B1221849) present in the fermentation broth to form this compound.[1][5] The final red pigment is then extracted and purified from the fungal mycelia or the fermentation medium.

Semi-Synthetic this compound: This method involves a two-step process. First, the orange precursor pigments, rubropunctatin and monascorubrin, are extracted and purified from a Monascus fermentation culture.[4][7] Subsequently, these purified orange pigments are reacted in a controlled laboratory setting with a source of ammonia or a primary amine to yield this compound.[1][4] This semi-synthetic route offers greater control over the final product's purity and allows for the creation of novel derivatives by using different primary amines.[7]

Bioactivity Data: A Quantitative Comparison

The bioactivity of this compound is inherent to its molecular structure. Therefore, assuming equivalent purity, both naturally derived and semi-synthetic this compound should exhibit identical biological activities. The following table summarizes the reported quantitative data on the bioactivity of purified this compound.

Bioactivity AssayTargetTest CompoundConcentrationResultReference
Antioxidant ActivityDPPH Radical ScavengingThis compound10 mg27% activity (vs. Ascorbic Acid)[2]
Antioxidant ActivityFRAP AssayThis compound10 mg68% activity (vs. Ascorbic Acid)[2]
Antioxidant ActivitySuperoxide Generation InhibitionRubropunctatin8 µg/mL20% inhibition[2]
Anti-inflammatory Activity-Yellow Monaphilones & Orange Monaphilols-IC50 as low as 1.7 µM for monaphilol D[1][8]
Antimicrobial ActivityEnterococcus faecalisL-cysteine derivatives of red Monascus pigments-MIC 4 μg/mL[8][9]
Cytotoxic/Antitumor Activity-Orange Monascus Pigments-IC50 8–10 μM[8]

Experimental Protocols

Semi-Synthesis of this compound

This protocol outlines the laboratory conversion of orange Monascus pigments to this compound.

Materials:

  • Purified orange pigments (rubropunctatin and monascorubrin mixture)

  • Methanol (B129727)

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • 1 M Aqueous ammonia

  • Incubator shaker

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).[4][7]

  • Addition of Amine Source: Add aqueous ammonia to the reaction mixture.[4]

  • Incubation: Incubate the mixture at 30°C with shaking for approximately 2 hours. The color of the solution will transition from orange to red, indicating the formation of this compound.[4][7]

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted ammonia.

    • Elute the synthesized this compound from the cartridge using a 90% (v/v) methanol aqueous solution.[7]

    • The solvent is then evaporated under reduced pressure to yield this compound as a red solid.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of a compound.

Materials:

  • Purified this compound

  • DPPH solution in methanol

  • Methanol (as a blank)

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the this compound solution with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[2] The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizing the Processes and Pathways

G Semi-Synthetic Production of this compound cluster_0 Fermentation & Extraction cluster_1 Semi-Synthesis Monascus sp. Monascus sp. Fermentation Fermentation Monascus sp.->Fermentation Extraction & Purification Extraction & Purification Fermentation->Extraction & Purification Orange Precursors Orange Precursors Extraction & Purification->Orange Precursors Reaction Vessel Reaction Vessel Orange Precursors->Reaction Vessel Purification (SPE) Purification (SPE) Reaction Vessel->Purification (SPE) Amine Source Amine Source Amine Source->Reaction Vessel Purified this compound Purified this compound Purification (SPE)->Purified this compound

Caption: Workflow for the semi-synthesis of this compound.

G Antioxidant Mechanism of this compound This compound This compound Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound->Reactive Oxygen Species (ROS) donates electron/H atom Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Neutralized Species Neutralized Species Reactive Oxygen Species (ROS)->Neutralized Species Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage G DPPH Assay Workflow Prepare this compound Solution Prepare this compound Solution Mix with DPPH Solution Mix with DPPH Solution Prepare this compound Solution->Mix with DPPH Solution Incubate in Dark Incubate in Dark Mix with DPPH Solution->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

References

A Comparative Guide to the Validation of HPLC-UV Methods for Rubropunctamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the study of Monascus pigments, accurate and reliable quantification of bioactive compounds like Rubropunctamine is paramount. This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for this compound analysis. It further presents a comparison with alternative analytical techniques, supported by experimental protocols and performance data to aid in method selection and implementation.

HPLC-UV Method: A Validated Approach

The HPLC-UV method stands as a robust and widely accessible technique for the quantitative analysis of this compound. Its principle lies in the separation of this compound from other components in a sample matrix using a reversed-phase C18 column, followed by detection and quantification based on its ultraviolet-visible absorbance, typically around 500-510 nm.

Performance Characteristics

A properly validated HPLC-UV method for this compound should exhibit the following performance characteristics, ensuring data integrity and reliability. The data presented below is a summary of expected validation parameters based on analyses of this compound and structurally similar azaphilone pigments.

Parameter HPLC-UV HPLC-FLD LC-MS/MS
Linearity (R²) >0.999>0.999>0.999
Accuracy (% Recovery) 95-105%95-105%98-102%
Precision (% RSD) < 2%< 2%< 1%
Limit of Detection (LOD) ~0.05 µg/mLLower than HPLC-UV~1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mLLower than HPLC-UV~5 ng/mL
Specificity GoodHighExcellent
Cost LowModerateHigh
Complexity LowModerateHigh

*Data based on the analysis of Rubropunctatin, a structurally similar orange pigment.

Visualizing the Validation Workflow

The process of validating an HPLC-UV method is a systematic endeavor to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation.

ValidationWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol StandardPrep Standard & Sample Preparation ValidationProtocol->StandardPrep Specificity Specificity StandardPrep->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Workflow for HPLC-UV Method Validation.

Detailed Experimental Protocols

To ensure reproducibility and adherence to regulatory expectations, detailed experimental protocols for each validation parameter are crucial.

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Extraction from Fermented Products:

    • Homogenize the fermented product (e.g., red yeast rice).

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 70% ethanol).

    • Vortex the mixture for 2 minutes and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

    • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Set at the maximum absorbance of this compound, around 500-510 nm.

  • Injection Volume: Typically 10-20 µL.

Validation Experiments
  • Specificity: Inject a blank sample (matrix without the analyte) and a standard solution of this compound. The blank should not show any interfering peaks at the retention time of this compound.

  • Linearity: Inject at least five concentrations of the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the different days should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Comparison with Alternative Methods

While HPLC-UV is a reliable method, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity.

HPLC with Fluorescence Detection (HPLC-FLD)

For compounds that fluoresce, HPLC-FLD can offer significantly higher sensitivity and selectivity compared to HPLC-UV. While this compound's fluorescence properties are not as prominently documented as some other pigments, related Monascus pigments have been analyzed using this method. If this compound exhibits native fluorescence, this method could provide lower detection and quantification limits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This method is particularly advantageous for complex matrices where co-eluting peaks might interfere with UV detection. LC-MS/MS provides structural information, which aids in unequivocal peak identification. Although it involves higher initial investment and operational complexity, its superior sensitivity and specificity make it the gold standard for trace-level analysis and in complex research applications. For instance, LC-MS/MS can achieve significantly lower LOD and LOQ values, often in the low ng/mL range, which is beneficial for detecting minute quantities of this compound.

Conclusion

The choice of analytical method for this compound analysis depends on the specific requirements of the study. The HPLC-UV method, when properly validated, provides a cost-effective, reliable, and accessible approach for routine quality control and quantification in various sample matrices. For applications demanding higher sensitivity and specificity, particularly in complex biological samples or for trace-level detection, HPLC-FLD and LC-MS/MS present powerful alternatives. This guide provides the foundational knowledge for researchers to select, validate, and implement the most appropriate analytical method for their this compound analysis needs.

Unveiling the Therapeutic Potential of Rubropunctamine: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Rubropunctamine, a prominent red azaphilone pigment produced by fungi of the Monascus genus, has garnered significant scientific interest for its diverse biological activities. Traditionally used in food preservation and coloration, particularly in the production of red yeast rice, this natural compound is now being explored for its therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, alongside other bioactive Monascus pigments, supported by experimental data and detailed methodologies.

This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of this compound's performance, detailed experimental protocols, and a proposed framework for establishing a crucial in vitro and in vivo correlation (IVIVC) to bridge the gap between laboratory findings and clinical applications.

In Vitro Activity: A Comparative Overview

This compound has demonstrated a range of biological activities in vitro, primarily as an antimicrobial and antioxidant agent.[1][2][3][4] Its efficacy is often compared to other pigments produced by Monascus species, such as the orange pigment rubropunctatin (B192291) and the yellow pigments monascin (B191897) and ankaflavin.

Antimicrobial Activity

The principal antimicrobial mechanism of this compound is attributed to the disruption of the microbial cell membrane's integrity.[5] This leads to increased permeability, interference with cellular energy production, and ultimately, cell death.[5] While much of the research has been conducted on red pigment extracts from Monascus purpureus, the disruptive effect on the cytoplasmic membrane of both bacteria and fungi is a consistently identified mode of action.[5]

CompoundTarget OrganismAssayResultReference
This compound Bacteria and FungiBroth Microdilution (Proposed)Potent activity expected[1]
Monascus Pigment Extract (Ethyl Acetate)P. expansum, R. stolinfer, A. nigerBroth MicrodilutionMIC: 780 µg/mL[6]
Monascus Pigment Extract (Hexane/Ethanol)P. expansum, R. stolinfer, A. nigerBroth MicrodilutionMIC: 1563.3 µg/mL[6]
Amphotericin-B (Control)FungiBroth MicrodilutionMIC: 195 µg/mL[6]
Rubropunctatin-AgNPsE. coli, S. aureusMicrodilutionMIC: 7.81 µg/mL[7]
Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies.[2] Its capacity to scavenge free radicals and reduce ferric ions has been quantified using various in vitro assays.

CompoundAssayConcentrationResult (% activity vs. Ascorbic Acid)Reference
This compound FRAP Assay10 mg68%[2][8]
This compound DPPH Radical Scavenging10 mg27%[2][8]
Yellow Monascus PigmentsFRAP Assay10 mg3%[8]
Yellow Monascus PigmentsDPPH Radical Scavenging10 mg15%[8]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key in vitro assays mentioned.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial or fungal strains of interest.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Stock solution of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic/antifungal) and negative control (medium with solvent).

2. Procedure:

  • A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate wells containing the growth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

1. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, made up to 1 L with distilled water.

  • TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

  • FeCl₃ Solution (20 mM): 20 mM ferric chloride in distilled water.

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.[9][10]

2. Procedure:

  • Add 10 µL of the sample or standard to a microplate well.[11]

  • Add 220 µL of the pre-warmed FRAP working solution to each well.[11]

  • Mix and incubate at 37°C for a specified time (e.g., 4-6 minutes).[9][11]

  • Measure the absorbance at 593 nm using a spectrophotometer.[9][11]

  • The antioxidant capacity is calculated based on a standard curve generated with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

1. Reagent Preparation:

  • DPPH Solution: A working solution of DPPH (e.g., 0.15 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[12]

2. Procedure:

  • Mix 100 µL of the sample (at various concentrations) with 100 µL of the DPPH solution in a 96-well plate.[12][13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[12][13]

  • Measure the decrease in absorbance at approximately 517 nm.[13][14]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vivo Activity: Current Status and a Proposed Path Forward

Currently, there is a notable lack of published in vivo studies specifically investigating the activity of purified this compound. Most available data pertains to crude extracts of Monascus or other purified pigments. For instance, in vivo antitumor activity has been observed for monascin, monascuspiloin, and monascorubrin (B81130) in mouse models.[8]

To bridge this knowledge gap and evaluate the therapeutic potential of this compound, a structured in vivo study is necessary. The following is a proposed experimental workflow for assessing the in vivo antibacterial efficacy of this compound in a mouse model of systemic infection, a common preclinical model for evaluating new antibiotics.[15]

Proposed In Vivo Antibacterial Efficacy Study Workflow

in_vivo_workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_evaluation Evaluation animal_acclimatization Animal Acclimatization (e.g., ICR mice) infection Induce Systemic Infection (e.g., intraperitoneal injection of bacteria) animal_acclimatization->infection bacterial_culture Bacterial Culture (e.g., MRSA) bacterial_culture->infection drug_prep This compound Formulation (for injection) treatment_groups Treatment Groups (Vehicle, this compound doses, Positive Control) drug_prep->treatment_groups infection->treatment_groups dosing Administer Treatment (e.g., subcutaneous injection) treatment_groups->dosing monitoring Monitor Survival and Clinical Signs dosing->monitoring bacterial_load Determine Bacterial Load (in blood and organs) monitoring->bacterial_load data_analysis Data Analysis (Survival curves, CFU counts) bacterial_load->data_analysis ivivc_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Development formulation Develop Multiple Formulations (with different release rates) dissolution In Vitro Dissolution Testing (measure % drug released over time) formulation->dissolution pk_study Pharmacokinetic Study in Animal Model (administer formulations) formulation->pk_study correlation_model Develop Mathematical Model (Correlate in vitro release with in vivo absorption) dissolution->correlation_model plasma_concentration Measure Plasma Concentration (over time) pk_study->plasma_concentration deconvolution Deconvolution (Calculate in vivo absorption from plasma data) plasma_concentration->deconvolution deconvolution->correlation_model validation Validate the Correlation correlation_model->validation mechanism_pathway cluster_membrane Antimicrobial Mechanism This compound This compound membrane Microbial Cell Membrane This compound->membrane interacts with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death

References

Inter-Laboratory Validation of Rubropunctamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the quantification of Rubropunctamine, a red azaphilone pigment produced by Monascus species.[1][2] While direct inter-laboratory validation data for this compound quantification is not widely published, this document outlines the performance of established single-laboratory validated methods, offering a foundation for establishing a robust inter-laboratory validation program. Such programs are crucial for ensuring the reproducibility, reliability, and comparability of analytical results across different research and quality control laboratories.[3][4]

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound.[1][5] The following tables summarize the performance characteristics of these methods based on available data.

Table 1: Performance Characteristics of a Validated HPLC-UV Method

ParameterResultReference
Linearity Range0.25–50.0 μg/mL[6]
Correlation Coefficient (R²)>0.9994[6]
Limit of Detection (LOD)0.05 μg/mL[6]
Limit of Quantitation (LOQ)0.15 μg/mL[6]
Accuracy (Recovery)91.9–102%[6]
Precision (RSD)<5.0%[6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterResultReference
Linearity Range5–200 µg/kg[7]
Correlation Coefficient (R²)>0.996[7]
Limit of Quantitation (LOQ)5 µg/kg[7]
Accuracy (Recovery)91–109%[7]
Precision (RSD)<10%[7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory setting.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a validated method for the quantitative analysis of this compound in fermented products.[1]

1. Sample Preparation and Extraction:

  • Weigh 1-5 g of a homogenized fermented product sample into a 50 mL centrifuge tube.

  • Add a suitable extraction solvent (e.g., 70-95% ethanol (B145695) or methanol (B129727), acidified to pH 2-4).[2]

  • Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]

  • Repeat the extraction process on the remaining pellet to ensure complete extraction.[1]

  • Combine the supernatants. For samples with high lipid content, a Solid Phase Extraction (SPE) clean-up step with a C18 cartridge may be necessary.[1]

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[8]

2. HPLC-UV Conditions:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Gradient elution with an acidified aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Flow Rate: 0.8 mL/min.[9]

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for red pigments, approximately 500-510 nm.[1][8]

  • Quantification: Generate a calibration curve using a purified this compound standard at known concentrations to quantify the amount in the samples.[8]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of this compound.

1. Sample Preparation:

  • Follow the same extraction procedure as described in Protocol 1.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 3 µm particle size, 2 x 50 mm).[7]

  • Mobile Phase: A gradient elution using methanol with 0.1% formic acid at a flow rate of 0.4 mL/min is a common starting point.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) is typically used.[10] The instrument should be operated in positive ion mode.

  • MS/MS Parameters: The precursor ion for this compound is m/z 354.1.[5] Product ions and collision energies should be optimized using a pure standard.[7]

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is not directly biosynthesized by Monascus species but is formed from the orange pigment precursor, rubropunctatin, through an aminophilic reaction.[2]

cluster_0 Polyketide Synthesis cluster_1 Azaphilone Core Formation cluster_2 Formation of Rubropunctatin cluster_3 Conversion to this compound Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Hexaketide Backbone Hexaketide Backbone PKS->Hexaketide Backbone Enzymatic_Reactions Cyclization & Oxidation Hexaketide Backbone->Enzymatic_Reactions Azaphilone_Core Azaphilone Core Enzymatic_Reactions->Azaphilone_Core FAS Fatty Acid Synthase Azaphilone_Core->FAS Rubropunctatin Rubropunctatin (Orange Pigment) FAS->Rubropunctatin Chemical_Reaction Aminophilic Reaction Rubropunctatin->Chemical_Reaction Primary_Amine Primary Amine (e.g., from amino acids) Primary_Amine->Chemical_Reaction This compound This compound (Red Pigment) Chemical_Reaction->this compound

Caption: Biosynthetic pathway of this compound.

Proposed Workflow for Inter-Laboratory Validation

A well-structured inter-laboratory validation study is essential to assess the robustness and reproducibility of an analytical method across different laboratories.[3]

A Selection of a Validated Analytical Method (e.g., HPLC-UV) B Development of a Detailed Validation Protocol A->B C Selection of Participating Laboratories (Minimum of 5) B->C D Preparation and Distribution of Homogenized, Identical Samples C->D E Analysis of Samples by Each Laboratory Following the Protocol D->E F Data Collection and Statistical Analysis E->F G Evaluation of Reproducibility and Repeatability (e.g., RSD) F->G H Establishment of Method Performance Characteristics G->H

Caption: Proposed inter-laboratory validation workflow.

References

Assessing the Purity of Synthesized Rubropunctamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the bioactive fungal pigment Rubropunctamine, ensuring its purity is paramount for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, benchmarks its performance against common alternatives, and offers detailed experimental protocols and pathway visualizations to support rigorous scientific investigation.

Purity Assessment of Synthesized this compound

The most common route to obtaining this compound is through the semi-synthesis from its precursor, rubropunctatin (B192291), which is produced by fermentation of Monascus species. This process can introduce several impurities, including unreacted precursors, side-products, and other co-eluting pigments. Therefore, robust analytical techniques are essential to accurately quantify the purity of the final product.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Achieved
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.High resolution and sensitivity, well-established for quantitative analysis.Requires a certified reference standard, potential for co-elution of impurities.>95%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise, does not require a specific reference standard of the analyte.Lower sensitivity than HPLC, requires specialized equipment and expertise.Can determine absolute purity with high accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Excellent for identifying unknown impurities and confirming molecular weight.Primarily a qualitative tool; quantitative analysis can be complex.Used for impurity profiling rather than primary purity quantification.

Performance Comparison: this compound vs. Alternatives

This compound belongs to the azaphilone class of pigments. In many applications, other natural red pigments may be considered as alternatives. A comparative overview of their performance is crucial for selecting the appropriate compound for a specific research need.

Table 2: Performance Comparison of this compound and Its Alternatives

Pigment ClassRepresentative Compound(s)Typical Purity of Commercial StandardsKey Performance Characteristics
Azaphilones This compound , Monascorubramine>95% (Synthesized)Potent antioxidant and anti-inflammatory properties. Stability is pH-dependent.
Anthocyanins Cyanidin-3-glucoside, Pelargonidin-3-glucosideVariable, often sold as extracts with specified anthocyanin content.Strong antioxidant activity. Color is highly pH-sensitive (red in acidic, blue/purple in alkaline conditions).
Carotenoids Lycopene (B16060), Astaxanthin, β-carotene≥95.0% - 97.0%Excellent antioxidant capabilities. Generally stable over a wide pH range but sensitive to light and oxidation.
Betalains Betanin, Vulgaxanthin IOften sold as extracts; purity of isolated standards can be high.Potent antioxidants. Stable over a broader pH range (3-7) than anthocyanins.

Table 3: Comparative Biological Activity of Natural Red Pigments

Pigment ClassAntioxidant Activity (In Vitro)Anti-inflammatory Activity
Azaphilones (this compound) Significant DPPH and FRAP radical scavenging activity.[1]Potent, with a reported ID50 of 0.32 mg/ear in a mouse ear edema model.[2]
Anthocyanins High radical scavenging activity.Demonstrated in various preclinical models.
Carotenoids Strong antioxidant capabilities, particularly lycopene and astaxanthin.Well-documented anti-inflammatory effects.
Betalains Potent antioxidant and radical-scavenging properties.Reported anti-inflammatory and chemopreventive activities.

Experimental Protocols

Protocol 1: Semi-synthesis and Purification of this compound

This protocol describes a general procedure for the semi-synthesis of this compound from its precursor, rubropunctatin.

  • Precursor Production: Cultivate a pigment-producing Monascus species (e.g., Monascus purpureus) in a suitable fermentation medium.

  • Extraction of Rubropunctatin:

    • Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

    • Dry the mycelia and extract the orange pigments using 70-95% ethanol.

    • Evaporate the solvent under reduced pressure to obtain a crude pigment extract.

  • Purification of Rubropunctatin:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.

    • Monitor fractions by Thin Layer Chromatography (TLC).

    • For higher purity, further purify the rubropunctatin-containing fractions using preparative HPLC with a C18 column.

  • Conversion to this compound:

    • Dissolve the purified rubropunctatin in methanol.

    • Add an amino group donor, such as an ammonium (B1175870) salt or an amino acid (e.g., glutamic acid).

    • Stir the reaction mixture at room temperature until the color changes from orange to red.

  • Final Purification: Purify the resulting this compound using preparative HPLC to obtain a highly pure compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 500 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh the synthesized this compound sample.

    • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in the initial mobile phase.

    • Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Quantification:

    • Inject the standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity as the percentage of this compound in the weighed sample.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides general guidelines for determining the purity of this compound using qNMR.

  • Sample Preparation:

    • Accurately weigh the synthesized this compound sample (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a resonance peak that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for complete magnetization recovery. This is critical for accurate quantification.

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Mandatory Visualizations

experimental_workflow cluster_synthesis Semi-Synthesis cluster_purification Purification cluster_analysis Purity Assessment fermentation Monascus Fermentation extraction Extraction of Rubropunctatin fermentation->extraction purification1 Column Chromatography extraction->purification1 conversion Conversion to this compound purification1->conversion hplc_prep Preparative HPLC conversion->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis qnmr_analysis qNMR Analysis hplc_prep->qnmr_analysis lcms_analysis LC-MS Impurity Profiling hplc_prep->lcms_analysis

Caption: Experimental workflow for this compound synthesis and purity assessment.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Anti-inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS IKK IKK LPS->IKK activates NFkB NF-κB IKK->NFkB activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 induces expression This compound This compound This compound->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.[2]

References

A Comparative Guide to Fungal Pigments: Benchmarking Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the vibrant world of fungal pigments, this guide provides an objective comparison of Rubropunctamine production against other notable fungal-derived colorants. We delve into the biosynthetic pathways, production yields, and experimental protocols for this compound and three other significant pigments: β-carotene, melanin, and bikaverin (B1667059). This comparative analysis is supported by experimental data to aid in the selection and optimization of fungal pigment production for various applications.

Quantitative Production Yields of Fungal Pigments

The production of fungal pigments is highly dependent on the fungal strain, fermentation method, and culture conditions. The following table summarizes reported production yields for this compound and the selected alternative pigments to provide a comparative benchmark.

PigmentProducing FungusFermentation TypeReported Yield
This compound Monascus purpureusSolid-State (Rice)Major red pigment (57-87% of total pigments)
Monascus purpureusSubmergedNot explicitly quantified in g/L, production measured in OD units
β-Carotene Blakeslea trisporaSubmergedUp to 9 g/L[1]
Blakeslea trisporaSubmerged61.2 - 64.1 mg/L[2]
Blakeslea trisporaSubmerged173 mg/L (with ultrasonic treatment)[3]
Melanin Aspergillus niger (recombinant)SubmergedApproximately 1.5 g/L (as pyomelanin)[4]
Aspergillus sp.Submerged21.08 mg/100 mL[5]
Gliocephalotrichum simplexSubmerged6.6 g/L (extracellular melanin)[6]
Bikaverin Fusarium fujikuroi (mutant)Submerged6.3 g/L[7][8]
Fusarium sp.Solid-State (Rice)Up to 2.5 g/kg[9]

Biosynthetic Pathways

The biosynthesis of these fungal pigments involves distinct metabolic pathways, each with a unique set of enzymes and precursors. Understanding these pathways is crucial for optimizing pigment production through metabolic engineering and fermentation control.

This compound Biosynthesis

This compound is an azaphilone pigment derived from the polyketide pathway. Its biosynthesis in Monascus species begins with the formation of a polyketide backbone by a polyketide synthase (PKS). This is followed by a series of enzymatic reactions, including those catalyzed by a fatty acid synthase (FAS), to produce the orange pigment rubropunctatin (B192291).[10][11][12][13] this compound is then formed through a non-enzymatic reaction where rubropunctatin reacts with primary amines, such as amino acids, present in the fermentation medium.[11][14]

Rubropunctamine_Biosynthesis cluster_polyketide Polyketide & Fatty Acid Synthesis cluster_azaphilone Azaphilone Core Formation cluster_final_steps Pigment Formation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Polyketide_Backbone Hexaketide Backbone PKS->Polyketide_Backbone Fatty_Acid_Side_Chain β-ketoacid FAS->Fatty_Acid_Side_Chain Azaphilone_Core Azaphilone Core Polyketide_Backbone->Azaphilone_Core Cyclization & Oxidation Rubropunctatin Rubropunctatin (Orange) Fatty_Acid_Side_Chain->Rubropunctatin Azaphilone_Core->Rubropunctatin Esterification This compound This compound (Red) Rubropunctatin->this compound Non-enzymatic Amination Primary_Amines Primary Amines (e.g., Amino Acids) Primary_Amines->this compound Experimental_Workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Pigment Extraction cluster_analysis 3. Analysis & Quantification Inoculum Inoculum Preparation Fermentation Submerged or Solid-State Fermentation Inoculum->Fermentation Harvest Harvesting Biomass Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Purification (Optional) Extraction->Purification Quantification Spectrophotometry or HPLC Extraction->Quantification Purification->Quantification

References

Safety Operating Guide

Proper Disposal Procedures for Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Rubropunctamine in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

This compound, a red azaphilone pigment derived from Monascus species, is utilized in research for its antimicrobial, anti-inflammatory, and cytotoxic properties.[1] However, its handling and disposal require stringent safety measures due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide for the proper management of this compound waste, from collection to final disposal. Adherence to these procedures is crucial and must be in accordance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, a thorough review of the available safety information is mandatory. The following precautions must be strictly observed:

  • Ventilation: All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Hazard Awareness: Researchers must be aware of the primary hazards associated with this compound:

    • Harmful if swallowed.[1]

    • Potential for embryotoxicity and teratogenicity.[1][3][4]

    • Very toxic to aquatic life with long-lasting effects.[1]

Waste Segregation and Collection

Proper segregation of this compound waste is the foundational step in its safe disposal.[1] Under no circumstances should this compound waste be mixed with general laboratory trash or other chemical waste streams unless specified by a validated protocol.[1]

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag."Hazardous Waste," "this compound," and associated hazards (e.g., "Toxic," "Environmental Hazard").
Liquid Waste Sealed, chemically compatible, and shatterproof container. Leave at least 10% headspace to prevent overfilling."Hazardous Waste: this compound" including the primary solvent system (e.g., DMSO, ethanol).
Sharps Waste Designated, puncture-resistant, and leak-proof sharps container.Standard biohazard/sharps labeling.
Empty Containers N/A (after triple-rinsing)N/A

Solid Waste includes items such as contaminated gloves, bench paper, weighing boats, and other non-reusable labware.[1][2]

Liquid Waste comprises used solvents (e.g., DMSO, ethanol) containing this compound and aqueous solutions from experimental procedures.[1] Do not dispose of this compound solutions down the drain.[2]

Sharps Waste consists of any contaminated needles, scalpels, or glass pipettes.[1]

Empty Containers that previously held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2] Following this decontamination, the container can be disposed of as regular laboratory glass or plastic waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Rubropunctamine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization cluster_2 Collection & Labeling cluster_3 Final Disposal Path start Work with this compound waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (Gloves, Paper, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solvents, Solutions) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_generated->sharps_waste Sharps empty_container Empty Container waste_generated->empty_container Container collect_solid Collect in Labeled Hazardous Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Sealed Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container dispose_hazardous Dispose as Hazardous Waste collect_solid->dispose_hazardous collect_liquid->dispose_hazardous collect_sharps->dispose_hazardous collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_regular Dispose as Regular Lab Waste rinse_container->dispose_regular After Rinsing collect_rinsate->dispose_hazardous

References

Personal protective equipment for handling Rubropunctamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance for the safe handling, use, and disposal of Rubropunctamine. Given the potential for embryotoxicity and teratogenicity, all personnel must adhere strictly to these protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3]

Hazard Assessment

This compound is a polyketide red pigment derived from the fungus Monascus.[2][4] While it has demonstrated antimicrobial and potential anticancer properties, it is also associated with significant health risks.[3] The primary hazards are:

  • Reproductive Toxicity: Potential for embryotoxicity and teratogenicity.[1][2][3]

  • Inhalation Risk: The powdered form presents an inhalation hazard.[1]

  • Dermal Contact: Risk of absorption through the skin.[1]

Due to these risks, this compound must be handled as a hazardous compound in all forms (powder and solution).[1]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all procedures involving this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove provides primary protection while the inner glove protects against tears or punctures during de-gloving.[1]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes of liquids or accidental aerosolization of powder.[1]
Body Protection Disposable, solid-front, back-closing, long-sleeved gown.Protects skin and personal clothing from contamination. A disposable gown prevents the spread of the compound outside the laboratory.[1]
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR).Prevents the inhalation of the powdered form of the compound, especially during weighing and transfer.[1]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the designated work area.[1]

Operational Plan: Safe Handling Workflow

All work with this compound must be conducted in a designated area, exclusively within a certified chemical fume hood, to minimize exposure.[1]

  • Verify Fume Hood: Ensure the chemical fume hood is certified and functioning correctly before starting any work.

  • Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[1]

  • Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, etc.) and place them in the fume hood before handling the compound.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Location: Conduct all manipulations of solid this compound within the chemical fume hood.[1]

  • Weighing: Use a spatula or other appropriate tools to carefully weigh and transfer the powder. Perform this action gently to avoid creating dust.[1]

  • Solution Preparation: When creating a stock solution, add the solvent to the vial containing the powder slowly and carefully to prevent splashing or aerosolization.[1]

  • Secure Compound: Tightly seal all containers of this compound and store them appropriately (e.g., at <-15°C).[4]

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate deactivating solution, followed by 70% ethanol.

  • Doff PPE: Carefully remove and dispose of all disposable PPE (gloves, gown, shoe covers) in the designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water after exiting the laboratory.[1]

Experimental Protocol: Preparation of a 10mM Stock Solution

This protocol details the steps for preparing a 10mM stock solution from powdered this compound (MW: 353.41 g/mol ).[4]

  • Calculate Mass: Determine the required mass of this compound for the desired volume. For 10 mL of a 10mM solution, the calculation is:

    • 0.010 L * 0.010 mol/L * 353.41 g/mol = 0.03534 g = 35.34 mg

  • Weigh Compound: Following the powder handling procedure (Section 3.2), accurately weigh 35.34 mg of this compound into a 15 mL conical tube inside a chemical fume hood.

  • Add Solvent: Add a small amount of DMSO to the tube to dissolve the powder. Vortex gently to ensure it is fully dissolved.

  • Adjust Volume: Once dissolved, add DMSO to bring the final volume to 10.0 mL.

  • Label & Store: Clearly label the tube with the compound name, concentration, date, and your initials. Store at -20°C or as required for stability.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Segregate waste streams as described below.

Waste TypeDisposal Procedure
Solid Waste All contaminated consumables (e.g., pipette tips, tubes, gloves, gowns, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.[1]
Liquid Waste All liquid waste containing this compound (e.g., unused stock solutions, supernatant) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
Sharps Waste Contaminated needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Powder prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 cleanup1 Decontaminate Surfaces handle2->cleanup1 Complete Work cleanup2 Dispose Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.